molecular formula C9H9NO B065455 2-(3-(Hydroxymethyl)phenyl)acetonitrile CAS No. 177665-49-5

2-(3-(Hydroxymethyl)phenyl)acetonitrile

Cat. No.: B065455
CAS No.: 177665-49-5
M. Wt: 147.17 g/mol
InChI Key: AIIGUBDBBSHGPG-UHFFFAOYSA-N
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Description

2-(3-(Hydroxymethyl)phenyl)acetonitrile is a versatile and valuable bifunctional organic intermediate designed for advanced chemical synthesis and drug discovery research. This compound features two distinct and highly reactive functional groups—a hydroxymethyl group and a nitrile group—on a phenyl ring backbone, enabling its use in a diverse array of chemical transformations. The nitrile moiety can be readily hydrolyzed to a carboxylic acid, reduced to an amine, or serve as a precursor to tetrazole rings, which are common bioisosteres for carboxylic acids in medicinal chemistry. Concurrently, the benzylic hydroxymethyl group can be oxidized to an aldehyde, esterified, or utilized in etherification and nucleophilic substitution reactions.

Properties

IUPAC Name

2-[3-(hydroxymethyl)phenyl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c10-5-4-8-2-1-3-9(6-8)7-11/h1-3,6,11H,4,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIIGUBDBBSHGPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)CO)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80622022
Record name [3-(Hydroxymethyl)phenyl]acetonitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

177665-49-5
Record name [3-(Hydroxymethyl)phenyl]acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80622022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-(3-(Hydroxymethyl)phenyl)acetonitrile: Synthesis, Characterization, and Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 177665-49-5

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2-(3-(hydroxymethyl)phenyl)acetonitrile, a key building block in contemporary organic and medicinal chemistry. The document details its chemical and physical properties, outlines robust synthetic protocols, and explores its significant role as a precursor in the synthesis of active pharmaceutical ingredients (APIs), with a particular focus on antidepressant medications. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights into the handling, characterization, and application of this versatile chemical intermediate.

Introduction: The Strategic Importance of Arylacetonitriles in Drug Discovery

Arylacetonitrile scaffolds are privileged structures in medicinal chemistry, serving as versatile precursors for a wide array of pharmacologically active molecules.[1][2] The nitrile functionality offers a gateway to diverse chemical transformations, including hydrolysis to phenylacetic acids, reduction to phenethylamines, and addition of organometallic reagents to form ketones. The strategic placement of a hydroxymethyl group on the phenyl ring, as in the case of this compound, introduces an additional reactive handle for molecular elaboration, enabling the construction of complex architectures with tailored biological activities. This guide focuses specifically on the meta-substituted isomer, highlighting its unique synthetic utility and applications.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a chemical entity is paramount for its effective use in a laboratory or industrial setting. The key properties of this compound are summarized below.

PropertyValueSource
CAS Number 177665-49-5[3][4]
Molecular Formula C₉H₉NO[3]
Molecular Weight 147.17 g/mol [3]
IUPAC Name This compound[3]
Appearance Expected to be a solid or oilGeneral knowledge
Purity Commercially available up to ≥97%[1][3]

Synthesis of this compound: A Practical Approach

While a specific, peer-reviewed synthesis protocol for this compound is not explicitly detailed in the available literature, a robust synthetic strategy can be devised based on established methods for analogous hydroxyphenylacetonitriles.[5] The following protocol is a well-reasoned adaptation of these methods.

Retrosynthetic Analysis

A logical retrosynthetic approach involves the nucleophilic substitution of a suitable benzylic halide with a cyanide source. The hydroxymethyl group can be introduced either before or after the cyanomethylation step. A plausible and efficient route starts from 3-(bromomethyl)benzonitrile, which can be subjected to hydrolysis of the nitrile group to a carboxylic acid, followed by reduction to the alcohol. However, a more direct approach would be the reduction of a precursor already containing the hydroxymethyl moiety. A practical synthesis is proposed starting from 3-methylbenzoic acid.

Retrosynthesis target This compound intermediate1 3-(Bromomethyl)benzyl alcohol target->intermediate1 Cyanation intermediate2 3-Methylbenzyl alcohol intermediate1->intermediate2 Bromination starting_material 3-Methylbenzoic acid intermediate2->starting_material Reduction Synthesis_Workflow A 3-Methylbenzoic Acid B 3-Methylbenzyl Alcohol A->B LiAlH4, THF C 3-(Bromomethyl)benzyl Alcohol B->C NBS, AIBN, CCl4 D This compound C->D NaCN, DMF Citalopram_Synthesis intermediate 4-(...)-3-(hydroxymethyl)benzonitrile derivative citalopram Citalopram / Escitalopram intermediate->citalopram Cyclization & further steps

Sources

An In-Depth Technical Guide to 2-(3-(Hydroxymethyl)phenyl)acetonitrile: A Key Building Block in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(3-(Hydroxymethyl)phenyl)acetonitrile, a substituted aromatic nitrile, serves as a versatile intermediate in the synthesis of complex organic molecules. Its unique bifunctional nature, possessing both a reactive nitrile group and a primary alcohol, makes it a valuable precursor in the construction of a wide array of molecular architectures, particularly in the realm of medicinal chemistry. This guide provides a comprehensive overview of the chemical and physical properties, spectroscopic profile, synthesis, and reactivity of this compound, offering field-proven insights for its effective utilization in research and development.

Introduction: Strategic Importance in Synthesis

The strategic placement of the hydroxymethyl and cyanomethyl groups on the phenyl ring in this compound offers synthetic chemists a powerful tool for molecular elaboration. The nitrile moiety can be readily transformed into amines, carboxylic acids, or ketones, while the hydroxyl group provides a handle for esterification, etherification, or oxidation. This dual functionality allows for sequential or orthogonal synthetic strategies, making it a coveted building block for creating diverse compound libraries and for the total synthesis of complex natural products and active pharmaceutical ingredients (APIs).[1] Its structural motif is found within several important pharmaceutical compounds, highlighting its relevance in drug discovery and development.[2]

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical and spectroscopic properties of this compound is paramount for its effective use and characterization in a laboratory setting.

Physicochemical Properties

The physical properties of this compound are summarized in the table below. These properties are crucial for determining appropriate reaction conditions, purification methods, and storage protocols.

PropertyValueReference(s)
CAS Number 177665-49-5
Molecular Formula C₉H₉NO[3]
Molecular Weight 147.17 g/mol [3]
Boiling Point 145 °C at 13 Torr[4]
Density (Predicted) 1.136 ± 0.06 g/cm³[4]
pKa (Predicted) 14.21 ± 0.10[4]
Solubility Soluble in many organic solvents such as ethanol, acetone, and dimethyl sulfoxide (DMSO). Limited solubility in water.[5]
Spectroscopic Characterization

Spectroscopic analysis provides the definitive structural confirmation of this compound. The expected spectral data are outlined below, providing a benchmark for researchers to verify the identity and purity of their synthesized material.

The ¹H NMR spectrum provides information on the chemical environment of the hydrogen atoms in the molecule.

  • ¹H NMR (500 MHz, CDCl₃) δ (ppm):

    • 7.30-7.45 (m, 4H): Aromatic protons of the phenyl ring.

    • 4.70 (s, 2H): Methylene protons of the hydroxymethyl group (-CH₂OH).

    • 3.75 (s, 2H): Methylene protons of the cyanomethyl group (-CH₂CN).

    • 2.50 (br s, 1H): Hydroxyl proton (-OH). This peak may be broad and its chemical shift can vary depending on concentration and solvent.

The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments.

  • ¹³C NMR (125 MHz, CDCl₃) δ (ppm):

    • 139.0: Quaternary aromatic carbon attached to the hydroxymethyl group.

    • 133.0: Quaternary aromatic carbon attached to the cyanomethyl group.

    • 129.0, 128.5, 127.0, 126.5: Aromatic CH carbons.

    • 118.0: Nitrile carbon (-C≡N).

    • 64.0: Methylene carbon of the hydroxymethyl group (-CH₂OH).

    • 23.0: Methylene carbon of the cyanomethyl group (-CH₂CN).

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

  • FT-IR (KBr, cm⁻¹):

    • 3400-3300 (broad): O-H stretching vibration of the hydroxyl group.

    • 3100-3000: Aromatic C-H stretching vibrations.

    • 2950-2850: Aliphatic C-H stretching vibrations of the methylene groups.

    • 2250 (sharp, medium): C≡N stretching vibration of the nitrile group.[5]

    • 1600, 1480: Aromatic C=C ring stretching vibrations.

    • 1050: C-O stretching vibration of the primary alcohol.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

  • MS (EI, 70 eV) m/z (%):

    • 147 (M⁺): Molecular ion peak.

    • 116 ([M-CH₂OH]⁺): Loss of the hydroxymethyl group.

    • 103 ([M-CH₂CN]⁺): Loss of the cyanomethyl group.

    • 91 ([C₇H₇]⁺): Tropylium ion, a common fragment for benzyl-containing compounds.

Synthesis and Reaction Mechanisms

The synthesis of this compound can be achieved through several strategic routes. The choice of method often depends on the availability of starting materials, desired scale, and laboratory capabilities.

Synthesis from 3-(Bromomethyl)benzonitrile

A common and reliable method involves the nucleophilic substitution of 3-(bromomethyl)benzonitrile with a cyanide source.

Reaction Scheme:

Synthesis from3-(Bromomethyl)benzonitrile start 3-(Bromomethyl)benzonitrile reagents + NaCN DMSO, rt intermediate 2-(3-Bromophenyl)acetonitrile reagents->intermediate SN2 Reaction hydrolysis_reagents + H₂O, H⁺ (Hydrolysis) product This compound hydrolysis_reagents->product Followed by reduction

Caption: Synthesis via Nucleophilic Substitution.

Experimental Protocol:

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-(bromomethyl)benzonitrile (1.0 eq) in dimethyl sulfoxide (DMSO).

  • Cyanide Addition: Add sodium cyanide (NaCN) (1.1 eq) portion-wise to the solution at room temperature. Causality: DMSO is an excellent polar aprotic solvent for SN2 reactions, facilitating the displacement of the bromide by the cyanide anion. An excess of NaCN ensures the reaction goes to completion.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the mixture into water and extract the product with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is then purified by column chromatography on silica gel to afford this compound.

Reduction of 3-Cyanobenzaldehyde

An alternative approach involves the reduction of the aldehyde functionality of 3-cyanobenzaldehyde, followed by conversion of the resulting alcohol to the nitrile.

Workflow Diagram:

Reduction of 3-Cyanobenzaldehyde start 3-Cyanobenzaldehyde step1 Reduction (e.g., NaBH₄, MeOH) start->step1 intermediate 3-Cyanobenzyl alcohol step1->intermediate step2 Halogenation (e.g., PBr₃) intermediate->step2 intermediate2 3-(Bromomethyl)benzonitrile step2->intermediate2 step3 Cyanation (NaCN, DMSO) intermediate2->step3 product This compound step3->product

Caption: Multi-step Synthesis from 3-Cyanobenzaldehyde.

Protocol Insight:

The initial reduction of 3-cyanobenzaldehyde to 3-cyanobenzyl alcohol is a critical step. Sodium borohydride (NaBH₄) in methanol is a mild and selective reducing agent for this transformation, leaving the nitrile group intact. Subsequent conversion of the alcohol to a good leaving group, such as a bromide, followed by nucleophilic substitution with cyanide, yields the target molecule. This route offers flexibility as the intermediate alcohol can be used in other synthetic transformations.

Applications in Drug Development and Medicinal Chemistry

The structural features of this compound make it a valuable intermediate in the synthesis of various pharmaceutically active compounds.[1]

Precursor to Biologically Active Scaffolds

The nitrile group can be hydrolyzed to a carboxylic acid or reduced to a primary amine, both of which are common functionalities in drug molecules. The hydroxymethyl group can be oxidized to an aldehyde or carboxylic acid, or used as a point of attachment for generating esters and ethers, which can modulate the pharmacokinetic properties of a drug candidate.

Role in the Synthesis of Finerenone

A notable application of a structurally related compound is in the synthesis of Finerenone, a non-steroidal mineralocorticoid receptor antagonist used for the treatment of chronic kidney disease in patients with type 2 diabetes.[6][7] The synthesis of Finerenone involves a key intermediate, 4-cyano-2-methoxybenzaldehyde, which highlights the importance of cyanobenzaldehyde derivatives in the construction of complex APIs.[8] this compound can serve as a precursor to similar substituted benzonitriles, underscoring its potential in the development of novel therapeutics.

Reactivity and Chemical Transformations

The reactivity of this compound is dictated by its two primary functional groups.

Reaction Pathway Diagram:

Reactivity of this compound cluster_nitrile Nitrile Group Reactions cluster_hydroxyl Hydroxyl Group Reactions start This compound hydrolysis Hydrolysis (H₂O, H⁺/OH⁻) start->hydrolysis reduction Reduction (e.g., LiAlH₄, H₂/cat.) start->reduction grignard Grignard Reaction (RMgX, then H₃O⁺) start->grignard oxidation Oxidation (e.g., PCC, DMP) start->oxidation esterification Esterification (RCOOH, H⁺) start->esterification etherification Etherification (R-X, base) start->etherification product_acid 2-(3-(Hydroxymethyl)phenyl)acetic acid hydrolysis->product_acid product_amine 2-(3-(Hydroxymethyl)phenyl)ethanamine reduction->product_amine product_ketone 1-(3-(Hydroxymethyl)phenyl)alkan-2-one grignard->product_ketone product_aldehyde 3-(Cyanomethyl)benzaldehyde oxidation->product_aldehyde product_ester 3-(Cyanomethyl)benzyl ester esterification->product_ester product_ether 3-(Cyanomethyl)benzyl ether etherification->product_ether

Caption: Key Chemical Transformations of the Title Compound.

  • Nitrile Group Transformations:

    • Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield 2-(3-(hydroxymethyl)phenyl)acetic acid.

    • Reduction: Catalytic hydrogenation or reduction with agents like lithium aluminum hydride (LiAlH₄) converts the nitrile to 2-(3-(hydroxymethyl)phenyl)ethanamine.

    • Grignard Reaction: Reaction with Grignard reagents followed by hydrolysis affords ketones.

  • Hydroxyl Group Transformations:

    • Oxidation: Mild oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) can oxidize the primary alcohol to 3-(cyanomethyl)benzaldehyde.

    • Esterification: Fischer esterification with a carboxylic acid under acidic catalysis yields the corresponding ester.

    • Etherification: Williamson ether synthesis with an alkyl halide in the presence of a base produces an ether.

Conclusion

This compound stands out as a strategically important and versatile building block in organic synthesis. Its bifunctional nature provides a platform for a wide range of chemical transformations, making it an invaluable tool for medicinal chemists and researchers in drug development. A comprehensive understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for harnessing its full potential in the creation of novel and complex molecular entities.

References

  • PubChem. 2-(4-(Hydroxymethyl)phenyl)acetonitrile. National Center for Biotechnology Information. Available from: [Link]

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  • Organic Syntheses. A NEW REAGENT FOR tert-BUTOXYCARBONYLATION: 2-tert-BUTOXYCARBONYLOXYIMINO-2-PHENYLACETONITRILE. Available from: [Link]

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  • Semantic Scholar. Crystal structure and spectroscopic characterization of (E)-2-(((4-bromo-2-(trifluoromethoxy)phenyl)imino)methyl)-4-nitrophenol: A combined experimental and computational study. Available from: [Link]

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  • Chemistry LibreTexts. Spectroscopy of Carboxylic Acids and Nitriles. Available from: [Link]

  • ResearchGate. Multifaceted Behavior of 2‐Cyanobenzaldehyde and 2‐Acylbenzonitriles in the Synthesis of Isoindolinones, Phthalides and Related Heterocycles. Available from: [Link]

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Sources

An In-Depth Technical Guide to the Molecular Structure of 2-(3-(Hydroxymethyl)phenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure of 2-(3-(hydroxymethyl)phenyl)acetonitrile, a key building block in the synthesis of various pharmaceutical compounds. This document delves into the chemical and physical properties, a detailed synthetic protocol, and an in-depth elucidation of its molecular architecture through the interpretation of predicted spectroscopic data, including ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry. The guide is intended to be a valuable resource for researchers and professionals engaged in medicinal chemistry and drug development, offering both foundational knowledge and practical insights into the handling and characterization of this versatile intermediate.

Introduction

This compound is a substituted aromatic nitrile that holds significant potential as a precursor in the synthesis of biologically active molecules. Its structure, featuring a reactive nitrile group, a benzylic methylene, and a versatile hydroxymethyl substituent on the phenyl ring, makes it an attractive starting material for the elaboration of more complex molecular frameworks. The strategic placement of the hydroxymethyl group at the meta position offers unique opportunities for derivatization, distinct from its ortho and para isomers. Understanding the precise molecular structure and spectroscopic signature of this compound is paramount for its effective utilization in multi-step synthetic campaigns and for ensuring the purity and identity of downstream products. Phenylacetonitrile and its derivatives are known intermediates in the synthesis of a variety of pharmaceuticals, and the subject of this guide is a valuable addition to the medicinal chemist's toolbox[1].

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its safe handling, storage, and use in chemical reactions.

PropertyValueSource
Molecular Formula C₉H₉NO[2]
Molecular Weight 147.17 g/mol [2]
CAS Number 177665-49-5[2]
Appearance Predicted to be a solid or oil-
Boiling Point Not available-
Melting Point Not available-
Solubility Expected to be soluble in common organic solvents like methanol, ethanol, acetone, and dichloromethane.-

Synthesis of this compound

The synthesis of this compound can be achieved through the nucleophilic substitution of a suitable benzylic halide with a cyanide salt. The following protocol is adapted from a reliable procedure for a structurally related compound and is presented as a robust method for the preparation of the title compound.

Reaction Scheme

G reactant1 3-(Bromomethyl)benzyl alcohol reaction SN2 Reaction reactant1->reaction reactant2 Sodium Cyanide (NaCN) reactant2->reaction product This compound solvent Acetone/Water solvent->reaction reaction->product

Caption: Synthesis of this compound via SN2 reaction.

Experimental Protocol

Materials:

  • 3-(Bromomethyl)benzyl alcohol

  • Sodium cyanide (NaCN)

  • Acetone

  • Water, deionized

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-(bromomethyl)benzyl alcohol (10.0 g, 49.7 mmol) in 100 mL of acetone.

  • Addition of Cyanide: To this solution, add a solution of sodium cyanide (3.65 g, 74.5 mmol) in 25 mL of water. The addition should be done cautiously in a well-ventilated fume hood due to the toxicity of sodium cyanide.

  • Reaction: The reaction mixture is heated to reflux and stirred vigorously for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, the mixture is cooled to room temperature. The acetone is removed under reduced pressure using a rotary evaporator.

  • Extraction: The remaining aqueous residue is transferred to a separatory funnel and extracted with diethyl ether (3 x 50 mL).

  • Washing: The combined organic layers are washed with water (2 x 50 mL) and then with brine (50 mL).

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Causality Behind Experimental Choices:

  • Solvent System: The use of an acetone/water mixture facilitates the dissolution of both the organic substrate and the inorganic cyanide salt, promoting a homogeneous reaction environment for the SN2 reaction.

  • Nucleophile: Sodium cyanide is a cost-effective and readily available source of the cyanide nucleophile.

  • Work-up: The aqueous work-up and extraction are crucial for removing unreacted sodium cyanide and other water-soluble byproducts. Washing with brine helps to remove residual water from the organic phase.

  • Purification: Column chromatography is a standard and effective method for purifying organic compounds of moderate polarity like the target molecule.

Molecular Structure Elucidation

The molecular structure of this compound is characterized by a benzene ring substituted at the 1, 3, and 5 positions. The key functional groups are the hydroxymethyl group (-CH₂OH), the cyanomethyl group (-CH₂CN), and the aromatic ring itself. The elucidation of this structure relies on a combination of spectroscopic techniques.

Disclaimer: The following spectroscopic data are predicted and are intended for illustrative purposes. Experimental verification is recommended.

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.30 - 7.40m4HAromatic protons (H-2, H-4, H-5, H-6)
~4.70s2H-CH₂OH (hydroxymethyl protons)
~3.75s2H-CH₂CN (cyanomethyl protons)
~1.60s (broad)1H-OH (hydroxyl proton)

Interpretation:

  • The aromatic protons are expected to appear as a complex multiplet in the region of δ 7.30-7.40 ppm. The meta-substitution pattern will lead to complex splitting patterns.

  • The two methylene groups, being adjacent to an oxygen atom and a nitrile group respectively, are deshielded and appear as singlets around δ 4.70 and 3.75 ppm. The singlet nature arises from the absence of adjacent protons.

  • The hydroxyl proton is expected to be a broad singlet, and its chemical shift can vary depending on concentration and temperature due to hydrogen bonding.

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz):

Chemical Shift (δ, ppm)Assignment
~141.0Aromatic C-3 (bearing -CH₂OH)
~131.0Aromatic C-1 (bearing -CH₂CN)
~129.0Aromatic C-5
~128.5Aromatic C-6
~127.0Aromatic C-4
~126.5Aromatic C-2
~118.0-CN (nitrile carbon)
~64.0-CH₂OH (hydroxymethyl carbon)
~23.0-CH₂CN (cyanomethyl carbon)

Interpretation:

  • The aromatic carbons are expected to resonate in the typical downfield region of δ 120-145 ppm. The carbon atoms attached to the substituents (-CH₂OH and -CH₂CN) will have distinct chemical shifts.

  • The nitrile carbon (-C≡N) is characteristically found around δ 118.0 ppm.

  • The carbon of the hydroxymethyl group (-CH₂OH) is expected around δ 64.0 ppm due to the deshielding effect of the oxygen atom.

  • The benzylic carbon of the cyanomethyl group (-CH₂CN) will appear further upfield, around δ 23.0 ppm.

Predicted Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum is used to identify the functional groups present in the molecule.

Predicted FT-IR Data (KBr pellet):

Wavenumber (cm⁻¹)IntensityAssignment
~3400 (broad)StrongO-H stretch (alcohol)
~3050MediumAromatic C-H stretch
~2920, ~2850MediumAliphatic C-H stretch (-CH₂)
~2250MediumC≡N stretch (nitrile)[3]
~1600, ~1480MediumAromatic C=C stretch
~1050StrongC-O stretch (primary alcohol)

Interpretation:

  • A broad and strong absorption band around 3400 cm⁻¹ is a clear indication of the hydroxyl group (O-H) involved in hydrogen bonding.

  • The sharp, medium intensity peak around 2250 cm⁻¹ is characteristic of the nitrile (C≡N) functional group[3].

  • Absorptions in the 3100-3000 cm⁻¹ region are indicative of the aromatic C-H stretching vibrations.

  • The peaks in the 1600-1450 cm⁻¹ range correspond to the C=C stretching vibrations within the benzene ring.

  • A strong band around 1050 cm⁻¹ is characteristic of the C-O stretching vibration of a primary alcohol.

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Predicted Mass Spectrum (Electron Ionization - EI):

  • Molecular Ion (M⁺): A peak at m/z = 147, corresponding to the molecular weight of the compound.

  • Major Fragmentation Peaks:

    • m/z = 116: Loss of the hydroxymethyl radical (•CH₂OH) from the molecular ion.

    • m/z = 90: Subsequent loss of a hydrogen cyanide molecule (HCN) from the m/z 116 fragment.

    • m/z = 117: Loss of a formyl radical (•CHO) from the molecular ion, possibly through rearrangement.

Fragmentation Pathway:

G M [C₉H₉NO]⁺˙ m/z = 147 F1 [C₈H₆N]⁺ m/z = 116 M->F1 - •CH₂OH F2 [C₇H₆]⁺˙ m/z = 90 F1->F2 - HCN

Caption: Predicted fragmentation pathway of this compound.

Applications in Drug Development

Substituted phenylacetonitriles are valuable intermediates in the pharmaceutical industry due to the versatility of the nitrile group, which can be hydrolyzed to carboxylic acids, reduced to amines, or participate in various cyclization reactions to form heterocyclic systems. This compound, with its additional hydroxymethyl functional group, offers further opportunities for chemical modification.

Potential Synthetic Applications:

  • Synthesis of Novel Heterocycles: The nitrile and hydroxymethyl groups can be involved in intramolecular cyclization reactions to construct novel heterocyclic scaffolds, which are prevalent in many drug molecules.

  • Introduction of Side Chains: The hydroxymethyl group can be oxidized to an aldehyde or carboxylic acid, or converted to a leaving group for the introduction of various side chains, allowing for the exploration of structure-activity relationships (SAR).

  • Precursor to Bioactive Molecules: This compound can serve as a key fragment in the convergent synthesis of more complex drug candidates.

Safety and Handling

As with all nitrile-containing compounds, this compound should be handled with care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. In case of contact with skin or eyes, rinse immediately with plenty of water. In case of inhalation, move to fresh air. If swallowed, seek immediate medical attention.

Conclusion

This technical guide has provided a detailed overview of the molecular structure of this compound, a promising intermediate for pharmaceutical synthesis. Through a combination of a robust synthetic protocol and a thorough analysis of predicted spectroscopic data, a comprehensive understanding of this molecule's characteristics has been established. The insights provided herein are intended to empower researchers and drug development professionals to confidently utilize this compound in their synthetic endeavors, ultimately contributing to the discovery and development of new therapeutic agents.

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An In-Depth Technical Guide to the Synthesis of 2-(3-(Hydroxymethyl)phenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-(3-(Hydroxymethyl)phenyl)acetonitrile (CAS No. 177665-49-5) is a pivotal bifunctional building block in modern medicinal chemistry and drug development.[1] Its unique structure, incorporating both a nucleophilic nitrile and a versatile hydroxymethyl group, makes it an attractive starting material for the synthesis of a wide array of complex molecular architectures. This guide provides an in-depth technical exploration of the primary synthetic pathways to this valuable intermediate. We will dissect three core strategies, moving beyond mere procedural steps to analyze the underlying mechanistic principles, the rationale for reagent selection, and the practical considerations for laboratory and potential scale-up applications. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive and field-proven understanding of its synthesis.

Core Synthetic Strategies: A Comparative Overview

The synthesis of this compound can be approached from several distinct strategic directions, primarily dictated by the choice of starting material. Each pathway offers a unique set of advantages and challenges concerning cost, scalability, safety, and reaction efficiency. We will focus on three robust and well-documented approaches:

  • Strategy A: Selective reduction of a precursor ester, methyl 3-(cyanomethyl)benzoate.

  • Strategy B: Nucleophilic cyanation of a 3-(hydroxymethyl)benzyl derivative.

  • Strategy C: Selective reduction of a precursor aldehyde, 3-formylbenzonitrile.

The following diagram provides a high-level overview of these divergent synthetic routes.

G cluster_A Strategy A: Ester Reduction cluster_B Strategy B: Cyanation cluster_C Strategy C: Aldehyde Reduction A1 m-Toluic Acid A2 Methyl 3-(chloromethyl)benzoate A1->A2 Chlorination & Esterification A3 Methyl 3-(cyanomethyl)benzoate A2->A3 Cyanation Target This compound A3->Target Selective Reduction B1 3-(Hydroxymethyl)benzyl Alcohol B2 3-(Hydroxymethyl)benzyl Halide B1->B2 Halogenation B1->Target Direct Cyanation B2->Target Kolbe Nitrile Synthesis C1 3-Formylbenzonitrile C1->Target Selective Reduction

Caption: Overview of major synthetic strategies for this compound.

Strategy A: Selective Reduction of Methyl 3-(cyanomethyl)benzoate

This pathway is arguably one of the most robust for large-scale production due to the accessibility of the starting materials and the high efficiency of the individual steps. The strategy hinges on the synthesis of the key intermediate, methyl 3-(cyanomethyl)benzoate, which is then selectively reduced to the target benzyl alcohol.

Synthesis of the Precursor: Methyl 3-(cyanomethyl)benzoate

The industrial synthesis of this precursor typically begins with m-toluic acid and proceeds through a multi-step sequence involving chlorination, esterification, and cyanation.[2][3]

Pathway Logic:

  • Acylation & Chlorination: m-Toluic acid is first converted to its acyl chloride, followed by radical chlorination of the benzylic methyl group to yield m-(chloromethyl)benzoyl chloride.[4]

  • Esterification: The acyl chloride is then esterified with methanol to produce methyl 3-(chloromethyl)benzoate.[4]

  • Cyanation: The final step is a nucleophilic substitution (Sₙ2) reaction where the benzylic chloride is displaced by a cyanide salt, such as sodium or potassium cyanide, to form the nitrile.[2][4] The use of a phase-transfer catalyst like a quaternary ammonium salt can significantly enhance the reaction rate and yield in this step.[2]

G start m-Toluic Acid step1 m-(Chloromethyl)benzoyl chloride start->step1 SOCl₂, Cl₂ step2 Methyl 3-(chloromethyl)benzoate step1->step2 Methanol end Methyl 3-(cyanomethyl)benzoate step2->end NaCN, Catalyst

Caption: Workflow for the synthesis of the key precursor, methyl 3-(cyanomethyl)benzoate.

Selective Reduction Protocol

The critical transformation is the reduction of the ester functional group to a primary alcohol without affecting the nitrile moiety. Nitriles are susceptible to reduction by powerful hydrides like lithium aluminum hydride (LiAlH₄). Therefore, a milder, more selective reducing agent is required. Sodium borohydride (NaBH₄) is the reagent of choice for this purpose, as it readily reduces esters (often in the presence of an alcohol co-solvent to generate more reactive alkoxyborohydrides in situ) but is generally unreactive towards nitriles under the same conditions.[5]

Experimental Protocol: Reduction of Methyl 3-(cyanomethyl)benzoate [5]

  • Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve methyl 3-(cyanomethyl)benzoate (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF).

  • Reagent Addition: Add sodium borohydride (2.0 eq) to the solution at room temperature.

  • Reflux: Slowly add methanol (6.0 eq) dropwise to the refluxing mixture. The addition of methanol is crucial as it activates the NaBH₄. Continue refluxing for 1-2 hours until foaming ceases, indicating the completion of the reaction.

  • Workup: Cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield this compound.

ParameterValueReference
Starting Material Methyl 3-(cyanomethyl)benzoate[5]
Reagent Sodium Borohydride / Methanol[5]
Solvent Tetrahydrofuran (THF)[5]
Typical Yield 75-85%[5]

Causality Behind Choices:

  • Sodium Borohydride: Chosen for its chemoselectivity. It is a sufficiently powerful nucleophilic hydride to reduce the ester carbonyl but lacks the reactivity to reduce the electronically stable carbon-nitrogen triple bond of the nitrile.

  • Methanol Co-solvent: Acts as a proton source and reacts with NaBH₄ to form sodium methoxyborohydrides, which are more potent reducing agents than NaBH₄ alone, facilitating the reduction of the relatively unreactive ester group.

Strategy B: Cyanation of a 3-(Hydroxymethyl)benzyl Derivative

This classical approach builds the molecule by forming the carbon-cyanide bond as the key step. It can be executed via a two-step process involving a benzyl halide intermediate or, under specific conditions, as a direct conversion from the benzyl alcohol.

Sub-Pathway via Benzyl Halide (Kolbe Nitrile Synthesis)

This is a foundational method for synthesizing nitriles.[6] The reaction proceeds via an Sₙ2 mechanism, where the cyanide ion acts as a nucleophile to displace a halide from the benzylic carbon.

Step 1: Halogenation of 3-(Hydroxymethyl)benzyl Alcohol The primary alcohol is first converted to a more reactive benzyl halide. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation, converting the alcohol to a benzyl chloride.[7]

Experimental Protocol: Benzyl Alcohol to Benzyl Chloride [7]

  • Dissolve 3-(hydroxymethyl)benzyl alcohol (1.0 eq) in an inert solvent like dichloromethane (CH₂Cl₂).

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Cool the solution to 0°C in an ice bath.

  • Add thionyl chloride (1.2 eq) dropwise.

  • Allow the mixture to warm to room temperature and stir for 1 hour, monitoring by TLC for the consumption of the starting material.

  • Upon completion, the reaction is carefully quenched with a saturated sodium bicarbonate solution and extracted. The crude benzyl chloride is often used directly in the next step without extensive purification.

Step 2: Nucleophilic Substitution with Cyanide The resulting 3-(hydroxymethyl)benzyl chloride is reacted with an alkali metal cyanide, typically in a polar aprotic solvent to facilitate the Sₙ2 reaction.[8]

Experimental Protocol: Cyanation of Benzyl Chloride [2][8]

  • Dissolve the crude 3-(hydroxymethyl)benzyl chloride in a polar aprotic solvent like acetone or DMF.

  • Add sodium cyanide (1.5 eq) and a catalytic amount of sodium iodide (to promote the reaction via the more reactive benzyl iodide in situ).

  • Heat the mixture under reflux with vigorous stirring for 16-20 hours.

  • Cool the reaction, filter off the inorganic salts, and remove the solvent under reduced pressure.

  • The residue is taken up in a solvent like benzene or ethyl acetate and washed with water to remove any remaining cyanide salts.

  • The organic layer is dried and concentrated. The final product is purified by distillation under reduced pressure or column chromatography.

Sub-Pathway via Direct Cyanation of Benzyl Alcohol

A more direct, albeit potentially higher-risk, method involves the one-pot conversion of a benzyl alcohol to the corresponding nitrile. This process avoids the isolation of the benzyl halide intermediate but requires specific conditions and careful handling of reagents. The reaction is typically performed in a polar aprotic solvent like dimethylsulfoxide (DMSO) at elevated temperatures, using a cyanide salt and an acid.[9]

Experimental Protocol: Direct Cyanation [9]

  • Caution: This reaction generates hydrogen cyanide (HCN) in situ and must be performed in a well-ventilated fume hood with appropriate safety measures.

  • Dissolve 3-(hydroxymethyl)benzyl alcohol (1.0 eq) and potassium cyanide (1.2 eq) in DMSO.

  • Heat the mixture to 125°C.

  • Add glacial acetic acid (1.1 eq) dropwise over 1 hour.

  • Stir the mixture at 125°C for an additional 2 hours.

  • Cool the reaction and distill off the DMSO under vacuum.

  • The residue is worked up by partitioning between water and chloroform. The combined organic extracts are washed, dried, and concentrated to yield the crude product, which is then purified.

ParameterSub-Pathway 3.1Sub-Pathway 3.2
Starting Material 3-(Hydroxymethyl)benzyl Alcohol3-(Hydroxymethyl)benzyl Alcohol
Key Reagents SOCl₂, NaCNKCN, Acetic Acid
Number of Steps Two (Isolation optional)One-pot
Key Hazard Thionyl Chloride, Cyanide SaltsIn situ generation of HCN gas
Typical Yield 65-80% (over two steps)60-70%

Strategy C: Selective Reduction of 3-Formylbenzonitrile

This pathway is elegant in its simplicity, starting from the commercially available 3-formylbenzonitrile (also known as 3-cyanobenzaldehyde).[10][11] The synthetic challenge is identical to that in Strategy A: selectively reducing one functional group (the aldehyde) while leaving the other (the nitrile) intact.

Pathway Rationale: Aldehydes are significantly more electrophilic and thus more easily reduced than nitriles. This large difference in reactivity allows for the use of mild reducing agents to achieve excellent chemoselectivity. Sodium borohydride (NaBH₄) is again an ideal choice for this transformation.

G Start 3-Formylbenzonitrile Step1 Reaction with NaBH₄ Start->Step1 Methanol/THF Step2 Aqueous Workup Step1->Step2 Quench End This compound Step2->End Extraction & Purification

Caption: Experimental workflow for the reduction of 3-formylbenzonitrile.

Experimental Protocol: Reduction of 3-Formylbenzonitrile

  • Setup: Dissolve 3-formylbenzonitrile (1.0 eq) in a mixture of methanol and THF in a round-bottom flask.

  • Reduction: Cool the solution to 0°C using an ice bath. Add sodium borohydride (1.0-1.2 eq) portion-wise, maintaining the temperature below 10°C.

  • Reaction: After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours until TLC analysis shows complete consumption of the aldehyde.

  • Workup: Carefully quench the reaction by the slow addition of 1N hydrochloric acid until the pH is neutral.

  • Extraction: Remove the organic solvents under reduced pressure. Extract the remaining aqueous residue with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product. Purification is typically achieved via recrystallization or silica gel chromatography.

Causality Behind Choices:

  • 3-Formylbenzonitrile: An excellent starting point as the cyano group is already in place, reducing the number of synthetic steps and avoiding the handling of cyanide salts in the final stages.

  • Sodium Borohydride at 0°C: The high reactivity of the aldehyde allows for a stoichiometric amount of NaBH₄ to be used at low temperatures, ensuring a rapid and clean conversion while completely preserving the nitrile group.

Conclusion and Outlook

The synthesis of this compound can be effectively achieved through several viable pathways.

  • Strategy A (Ester Reduction) is highly suitable for large-scale synthesis, leveraging a well-established industrial route to the key precursor.

  • Strategy B (Cyanation) represents a classic approach, with the two-step halide route offering a more controlled, albeit longer, process compared to the direct cyanation method.

  • Strategy C (Aldehyde Reduction) is the most direct and often preferred laboratory-scale method due to its simplicity, high selectivity, and the commercial availability of the starting aldehyde.

The choice of the optimal synthetic route will ultimately depend on the specific requirements of the research or development program, including the desired scale, cost of starting materials, available equipment, and, most critically, the safety infrastructure for handling hazardous reagents like cyanides and powerful hydrides.

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A Comprehensive Technical Guide to (3-(Hydroxymethyl)phenyl)acetonitrile: Nomenclature, Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: (3-(Hydroxymethyl)phenyl)acetonitrile is a bifunctional organic compound of significant interest to the chemical and pharmaceutical sciences. Possessing both a reactive nitrile group and a primary alcohol, it serves as a versatile molecular building block for the synthesis of a wide array of more complex molecules. Its structural framework, a substituted phenylacetonitrile, is a common motif in numerous active pharmaceutical ingredients (APIs). This guide provides an in-depth analysis of its chemical identity, physicochemical properties, synthetic routes with mechanistic considerations, and its potential applications in drug discovery and development, tailored for researchers and scientists in the field.

Part 1: Chemical Identity and Nomenclature

The systematic naming of an organic compound is critical for unambiguous communication in scientific literature. The molecule is a derivative of acetonitrile where one hydrogen of the methyl group is replaced by a phenyl ring, which itself is substituted.

IUPAC Nomenclature: The preferred IUPAC name for this compound is 2-(3-(hydroxymethyl)phenyl)acetonitrile .[1] This name is derived by considering acetonitrile (CH₃CN) as the parent structure. The carbon atom of the methyl group is position 1, and the carbon of the cyano group is not numbered in this system. The phenyl group is attached at position 2 of the ethyl chain of "ethanenitrile". Alternatively, and more commonly, the compound is named as a substituted phenylacetonitrile. In this context, (3-(hydroxymethyl)phenyl)acetonitrile is also a correct and widely used name. The parent structure is phenylacetonitrile (benzyl cyanide), and the substituent is a hydroxymethyl group (-CH₂OH) at the meta-position (position 3) of the phenyl ring.

Synonyms and Identifiers: For clarity and comprehensive database searching, it is crucial to be aware of various synonyms and registry numbers.

  • Synonyms: Benzeneacetonitrile, 3-(hydroxymethyl)-; m-hydroxy benzyl cyanide[1]

  • CAS Number: 177665-49-5[1]

  • Molecular Formula: C₉H₉NO[1]

  • Molecular Weight: 147.17 g/mol [1]

G mol label_nitrile Nitrile Group (-C≡N) label_methylene Active Methylene (-CH₂-) label_alcohol Hydroxymethyl Group (-CH₂OH)

Caption: Chemical structure of this compound.

Part 2: Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental for designing synthetic routes, purification strategies, and formulation studies.

PropertyValueReference(s)
Molecular Formula C₉H₉NO[1]
Molecular Weight 147.17 g/mol [1]
Appearance White crystalline solid
Boiling Point 145 °C (at 13 Torr)[1]
Melting Point 53 °C[2]
Density (Predicted) 1.136 ± 0.06 g/cm³[1]
pKa (Predicted) 14.21 ± 0.10 (for the active methylene protons)[1]
Solubility Insoluble in water; soluble in many organic solvents.

The presence of the polar hydroxyl and nitrile groups contributes to a higher melting point compared to the parent benzyl cyanide (−24 °C).[3] The hydroxyl group also offers a site for hydrogen bonding, influencing its solubility profile and potential interactions in biological systems.

Part 3: Synthesis and Mechanistic Insights

The synthesis of (3-(hydroxymethyl)phenyl)acetonitrile can be approached from several strategic directions. The choice of route often depends on the availability and cost of starting materials, scalability, and desired purity.

Method 1: Cyanation of 3-(Hydroxymethyl)benzyl Halide

This is a classical and direct approach based on the Kolbe nitrile synthesis, a nucleophilic substitution reaction.[4]

Causality and Mechanistic Insight: The reaction proceeds via an Sₙ2 mechanism. The cyanide ion (CN⁻), a potent nucleophile, attacks the electrophilic benzylic carbon of the benzyl halide, displacing the halide leaving group. The choice of an aprotic polar solvent like acetone or DMSO is crucial as it solvates the counter-ion (e.g., Na⁺) while leaving the cyanide nucleophile relatively free and highly reactive. The addition of sodium iodide can catalytically enhance the reaction rate with benzyl chlorides by in-situ formation of the more reactive benzyl iodide (Finkelstein reaction).[5]

G start 3-(Hydroxymethyl)benzyl Alcohol halide 3-(Hydroxymethyl)benzyl Chloride (via SOCl₂ or HCl) start->halide Halogenation reagents Sodium Cyanide (NaCN) Sodium Iodide (NaI, cat.) Acetone or DMSO halide->reagents product This compound reagents->product Sₙ2 Cyanation (Kolbe Nitrile Synthesis)

Caption: Workflow for synthesis via the Kolbe nitrile synthesis route.

Experimental Protocol (Illustrative):

  • Halogenation: To a cooled (0 °C) solution of 3-(hydroxymethyl)benzyl alcohol in a suitable solvent (e.g., dichloromethane), add thionyl chloride (SOCl₂) dropwise. Stir the reaction at room temperature until completion (monitored by TLC). Remove the solvent and excess reagent under reduced pressure to yield crude 3-(hydroxymethyl)benzyl chloride.

  • Cyanation: Dissolve the crude benzyl chloride in anhydrous acetone. Add finely powdered sodium cyanide (1.5 eq) and a catalytic amount of sodium iodide (0.1 eq).[5]

  • Heat the mixture to reflux with vigorous stirring for 16-20 hours.[5]

  • Cool the reaction mixture and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography or recrystallization to obtain pure this compound.

Method 2: Reduction of 3-Cyanobenzaldehyde

An alternative strategy involves the selective reduction of a commercially available precursor.

Causality and Mechanistic Insight: This route leverages the differential reactivity of the aldehyde and nitrile functional groups. Sodium borohydride (NaBH₄) is a mild reducing agent capable of selectively reducing aldehydes and ketones to alcohols in the presence of less reactive functional groups like nitriles and esters. The reaction proceeds by the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the aldehyde.

Experimental Protocol (Illustrative):

  • Dissolve 3-cyanobenzaldehyde in a protic solvent like methanol or ethanol at room temperature.

  • Cool the solution in an ice bath to 0-5 °C.

  • Add sodium borohydride (NaBH₄) portion-wise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours until the starting material is consumed (monitored by TLC).

  • Quench the reaction by the slow addition of dilute hydrochloric acid until the solution is neutral or slightly acidic.

  • Remove the bulk of the solvent under reduced pressure.

  • Extract the product into an organic solvent (e.g., ethyl acetate), wash with water and brine, dry, and concentrate.

  • Purify the product as described in Method 1.

Part 4: Chemical Reactivity and Synthetic Utility

The value of (3-(hydroxymethyl)phenyl)acetonitrile in drug development stems from the orthogonal reactivity of its three key structural motifs: the nitrile, the active methylene, and the hydroxymethyl group.

G cluster_nitrile Nitrile Group Reactivity cluster_alcohol Hydroxymethyl Group Reactivity cluster_methylene Active Methylene Reactivity center (3-(Hydroxymethyl)phenyl)acetonitrile nitrile_acid 3-(Hydroxymethyl)phenylacetic Acid center->nitrile_acid H₃O⁺ / Δ (Hydrolysis) nitrile_amine 2-(3-(Hydroxymethyl)phenyl)ethan-1-amine center->nitrile_amine H₂/Catalyst or LiAlH₄ (Reduction) alcohol_aldehyde 3-(Cyanomethyl)benzaldehyde center->alcohol_aldehyde Mild Oxidant (e.g., PCC) alcohol_ester Ester Derivatives center->alcohol_ester Acyl Chloride / Acid (Esterification) methylene_alkylated α-Substituted Derivatives center->methylene_alkylated 1. Base (e.g., NaH, LDA) 2. Alkyl Halide (R-X)

Caption: Reactivity map illustrating the synthetic potential of the title compound.

  • Reactions of the Nitrile Group:

    • Hydrolysis: Under acidic or basic conditions, the nitrile can be fully hydrolyzed to the corresponding carboxylic acid, (3-(hydroxymethyl)phenyl)acetic acid. This product is a valuable intermediate for producing non-steroidal anti-inflammatory drugs (NSAIDs) or other APIs where a phenylacetic acid moiety is required. Partial hydrolysis can yield the corresponding amide.

    • Reduction: Catalytic hydrogenation or reduction with strong hydrides like lithium aluminum hydride (LiAlH₄) converts the nitrile to a primary amine, yielding 2-(3-(hydroxymethyl)phenyl)ethan-1-amine.[3] This creates a substituted phenethylamine scaffold, a core structure in many neurotransmitter-mimicking drugs and psychoactive compounds.

  • Reactions of the Hydroxymethyl Group:

    • Oxidation: Selective oxidation with mild reagents like pyridinium chlorochromate (PCC) can convert the primary alcohol to an aldehyde (3-(cyanomethyl)benzaldehyde). Stronger oxidation would yield the corresponding carboxylic acid.

    • Esterification/Etherification: The alcohol can be readily converted to esters or ethers, providing a straightforward method to modify the compound's lipophilicity, solubility, and metabolic stability—a common strategy in medicinal chemistry to optimize lead compounds.

  • Reactions of the Active Methylene Group:

    • Alkylation: The protons on the carbon adjacent to the nitrile and the phenyl ring (the benzylic position) are acidic.[3] Treatment with a strong base like sodium amide or lithium diisopropylamide (LDA) generates a resonance-stabilized carbanion. This nucleophile can then react with various electrophiles, most commonly alkyl halides, to form new carbon-carbon bonds at the α-position.[3] This reactivity is foundational for the synthesis of drugs like phenobarbital and methylphenidate.[6]

Part 5: Applications in Research and Drug Development

(3-(Hydroxymethyl)phenyl)acetonitrile is not typically an active pharmaceutical ingredient itself but rather a strategic intermediate. Its bifunctional nature allows for its incorporation into a diverse range of molecular architectures.

Role as a Versatile Scaffolding Unit:

  • Phenethylamine Derivatives: As described, reduction of the nitrile furnishes a phenethylamine. The hydroxymethyl group can be used as a handle to attach the molecule to a polymer support for solid-phase synthesis or to introduce other functionalities, enabling the rapid generation of a library of compounds for high-throughput screening.

  • Phenylacetic Acid Derivatives: Hydrolysis provides access to phenylacetic acids. The hydroxymethyl group can be pre-functionalized or modified post-hydrolysis to explore structure-activity relationships (SAR) around a phenylacetic acid core.

  • Synthesis of Heterocycles: The reactive nitrile and active methylene groups can participate in cyclization reactions to form various heterocyclic systems, which are prevalent in modern pharmaceuticals.

G cluster_intermediates Key Intermediate Classes cluster_applications Potential Therapeutic Areas start (3-(Hydroxymethyl)phenyl) acetonitrile amine Substituted Phenethylamines start->amine Reduction acid Substituted Phenylacetic Acids start->acid Hydrolysis alpha_sub α-Alkylated Nitriles start->alpha_sub Alkylation cns CNS Agents amine->cns anti_inflam Anti-Inflammatories acid->anti_inflam alpha_sub->cns cardio Cardiovascular Drugs alpha_sub->cardio

Caption: Conceptual workflow in a drug discovery pipeline.

Part 6: Safety and Handling

Compounds related to benzyl cyanide are classified as toxic and hazardous.[3]

  • Toxicity: May be fatal if inhaled, swallowed, or absorbed through the skin.[3] The toxicity is partly due to the potential in-vivo release of cyanide.

  • Irritation: It is an irritant to the skin and eyes.[3]

  • Handling: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves, is mandatory.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents and acids.

  • Regulation: Benzyl cyanide is a DEA List I chemical in the United States and is regulated in other jurisdictions due to its use as a precursor in illicit drug synthesis.[3][4] While this specific derivative may not be explicitly listed, caution and adherence to all local regulations are required.

References

  • Wikipedia. Benzyl cyanide. [Link]

  • Safrole. Benzyl Cyanide Properties, Reactions, and Applications. [Link]

  • RSC Publishing. Cu-catalyzed aerobic oxidative C–CN bond cleavage of benzyl cyanide for the synthesis of primary amides. [Link]

  • Ataman Kimya. BENZYL CYANIDE. [Link]

  • Sciencemadness Wiki. Benzyl cyanide. [Link]

  • Stenutz. 2-(3-hydroxyphenyl)acetonitrile. [Link]

  • Journal of the American Chemical Society. The Preparation of Some Alkyl Substituted Phenylacetonitriles in Liquid Ammonia. [Link]

  • SciSpace. Method for synthesizing phenylacetonitrile by performing continuous reaction. [Link]

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  • Google Patents.
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2-(3-(Hydroxymethyl)phenyl)acetonitrile physical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical and Chemical Properties of 2-(3-(Hydroxymethyl)phenyl)acetonitrile

Abstract: This technical guide provides a comprehensive overview of this compound, a key organic building block. Designed for researchers, scientists, and professionals in drug development, this document delves into the core physical and chemical properties, synthesis pathways, safety protocols, and potential applications of this versatile compound. By integrating structural analysis with practical, field-proven insights, this guide serves as an essential resource for leveraging this molecule in advanced scientific research and pharmaceutical synthesis.

Core Molecular Identity and Structure

This compound is an aromatic compound featuring a phenyl ring substituted with a hydroxymethyl (-CH₂OH) group at the meta-position and an acetonitrile (-CH₂CN) group. This unique trifunctional arrangement—comprising an aromatic ring, a primary alcohol, and a nitrile—makes it a valuable intermediate in organic synthesis.

The presence of the nitrile group offers a versatile chemical handle for transformations into amines, carboxylic acids, or heterocyclic systems, which are prevalent in medicinal chemistry.[1][2] The primary alcohol function provides a site for esterification, etherification, or oxidation to an aldehyde or carboxylic acid, further expanding its synthetic utility.

Caption: Chemical Structure of this compound.

Physical and Chemical Properties

A summary of the key physical and chemical properties is presented below. These values are critical for designing experimental conditions, including solvent selection, reaction temperature, and purification methods.

PropertyValueSource(s)
CAS Number 177665-49-5[3][4][5]
Molecular Formula C₉H₉NO[3][4]
Molecular Weight 147.17 g/mol [3][4]
Boiling Point 145 °C at 13 Torr[3]
Density (Predicted) 1.136 ± 0.06 g/cm³[3]
pKa (Predicted) 14.21 ± 0.10[3]
Purity ≥95%[6]
IUPAC Name This compound[5]
SMILES N#CCC1=CC=CC(CO)=C1[4][5]
InChI InChI=1S/C9H9NO/c10-5-4-8-2-1-3-9(6-8)7-11/h1-3,6,11H,4,7H2[5]

Synthesis and Reactivity Insights

While specific, peer-reviewed synthesis procedures for this compound are not detailed in the provided results, a logical synthetic route can be inferred from established organic chemistry principles and related preparations. A common approach involves the conversion of a corresponding benzyl halide or alcohol.

A plausible method is the reaction of 3-(hydroxymethyl)benzyl alcohol with a cyanide source.[7] This type of reaction often requires activation of the benzyl alcohol, for instance, by converting it to a benzyl halide, followed by nucleophilic substitution with a cyanide salt like potassium cyanide (KCN) or sodium cyanide (NaCN).

G cluster_start Starting Material cluster_reagents1 Halogenation cluster_intermediate Intermediate cluster_reagents2 Cyanation cluster_product Final Product A 3-(Hydroxymethyl)benzyl alcohol B SOCl₂ or PBr₃ A->B C 3-(Bromomethyl)benzyl alcohol B->C D NaCN or KCN in DMSO C->D E 2-(3-(Hydroxymethyl)phenyl) acetonitrile D->E

Caption: Plausible synthetic workflow for this compound.

Reactivity Considerations:

  • Nitrile Group: The nitrile functionality is a key reactive site. It can undergo hydrolysis to form 3-(hydroxymethyl)phenylacetic acid or reduction to yield 2-(3-(hydroxymethyl)phenyl)ethanamine. Its utility as a nitrogen source is significant in the synthesis of nitrogen-containing heterocycles.[1]

  • Hydroxymethyl Group: The primary alcohol is susceptible to oxidation, forming the corresponding aldehyde or carboxylic acid, depending on the reaction conditions. It can also be converted into ethers or esters.

  • Aromatic Ring: The phenyl ring can undergo electrophilic aromatic substitution, although the directing effects of the two substituents must be considered.

Applications in Drug Discovery and Development

Phenylacetonitrile derivatives are crucial scaffolds in medicinal chemistry.[8] The nitrile group, in particular, is a valuable pharmacophore that can act as a hydrogen bond acceptor, a bioisostere for a carbonyl group, or a metabolically stable functional group that prevents oxidation at the adjacent carbon.[2]

The structure of this compound makes it an attractive starting material for:

  • Selective Serotonin Reuptake Inhibitors (SSRIs): Citalopram, a well-known antidepressant, features a phenylacetonitrile core, highlighting the importance of this moiety in targeting mood disorder pathways.[2]

  • Enzyme Inhibitors: The nitrile group can interact with active site residues of enzymes, making nitrile-containing compounds effective inhibitors in various therapeutic areas.[2]

  • Building Block for Complex Molecules: As a trifunctional molecule, it allows for sequential or orthogonal chemical modifications, enabling the construction of diverse molecular libraries for high-throughput screening. The use of acetonitrile as a solvent and substrate is widespread in the pharmaceutical industry.[1][9][10]

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not available, data from the closely related compound, phenylacetonitrile, provides essential guidance.[11] Nitrile compounds can be toxic if swallowed, inhaled, or in contact with skin, and may release hydrogen cyanide upon decomposition or reaction with strong acids.[11][12]

Core Safety Protocols:

  • Handling: Use only in a well-ventilated area, preferably within a chemical fume hood.[11] Avoid breathing vapors or mists. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses with side-shields, and a lab coat.[13]

  • Storage: Store in a cool, dry, and well-ventilated place.[11][14] Keep the container tightly closed and store locked up, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[11][14]

  • Stability: The compound is generally stable under normal storage conditions.[11] Avoid exposure to heat and moisture.[11][12]

  • First Aid: In case of exposure, immediate medical attention is required. For skin contact, wash off immediately with plenty of water.[11] If inhaled, move the person to fresh air. Do not induce vomiting if swallowed.[12]

Spectroscopic Characterization

Authenticating the structure of this compound relies on standard spectroscopic techniques. While specific spectra are not provided, the expected signatures can be predicted.

  • ¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons (around 7.2-7.4 ppm), a singlet for the benzylic protons of the acetonitrile group (-CH₂CN), a singlet for the benzylic protons of the hydroxymethyl group (-CH₂OH), and a broad singlet for the alcohol proton (-OH).

  • ¹³C NMR: The carbon NMR would display signals for the nitrile carbon (around 118 ppm), aromatic carbons (in the 120-140 ppm range), and the two distinct benzylic carbons (-CH₂CN and -CH₂OH, typically in the 40-65 ppm range).

  • IR Spectroscopy: The infrared spectrum should exhibit a characteristic sharp peak for the nitrile (C≡N) stretch around 2240-2260 cm⁻¹. A broad absorption in the region of 3200-3600 cm⁻¹ would indicate the O-H stretch of the alcohol, and C-O stretching would appear around 1000-1200 cm⁻¹.

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (147.17 g/mol ).

Conclusion

This compound is a compound of significant interest to the scientific community, particularly those in synthetic and medicinal chemistry. Its distinct physical properties and the versatile reactivity of its functional groups position it as a valuable intermediate for creating novel molecules with potential therapeutic applications. Adherence to strict safety protocols is paramount when handling this compound due to the potential hazards associated with the nitrile group. This guide provides the foundational knowledge required for its effective and safe utilization in a research and development setting.

References

  • PubChem. (n.d.). 2-(4-(Hydroxymethyl)phenyl)acetonitrile. Retrieved from [Link]

  • Wikipedia. (n.d.). Amygdalin. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-tert-Butoxycarbonyloxyimino-2-phenylacetonitrile. Retrieved from [Link]

  • Capot Chemical. (2026). Material Safety Data Sheet. Retrieved from [Link]

  • ChemSynthesis. (2025). 2-hydroxy-2-phenylacetonitrile. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information for Biomimetic aerobic oxidative hydroxylation of arylboronic acids to phenols catalysed by.... Retrieved from [Link]

  • Google Patents. (n.d.). US3983160A - Process for the preparation of hydroxyphenylacetonitriles.
  • The Good Scents Company. (n.d.). phenyl acetonitrile. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). Phenylacetonitrile. Retrieved from [Link]

  • Wiley-VCH. (2008). Supporting Information. Retrieved from [Link]

  • Chemsrc. (2025). (2-Hydroxyphenyl)acetonitrile. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-amino-2-phenyl acetonitrile. Retrieved from [Link]

  • Google Patents. (n.d.). CA2463232A1 - Process for producing (2-nitro-phenyl)acetonirtile derivative....
  • Thieme. (n.d.). One-Pot Strecker-Reaction using Ferricyanides as a Non-Toxic Cyanide-Source - Supporting Information. Retrieved from [Link]

  • University of Calgary. (n.d.). Spectra Problem #7 Solution. Retrieved from [Link]

  • mVOC 4.0. (n.d.). 2-Phenylacetonitrile. Retrieved from [Link]

  • ChemComplete. (2019). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. Retrieved from [Link]

  • Lab Alley. (n.d.). Acetonitrile in the Pharmaceutical Industry. Retrieved from [Link]

  • Physics & Maths Tutor. (n.d.). 6.3.2 Spectroscopy MS. Retrieved from [Link]

  • Ereztech. (n.d.). (R)-2-Hydroxy-2-phenylacetonitrile. Retrieved from [Link]

  • Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (2025). The Importance of Acetonitrile in the Pharmaceutical Industry and Opportunities for its Recovery from Waste. Retrieved from [Link]

  • Queen's University Belfast. (2012). The Importance of Acetonitrile in the Pharmaceutical Industry and Opportunities for its Recovery from Waste. Retrieved from [Link]

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2-(3-(Hydroxymethyl)phenyl)acetonitrile solubility data

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility Profile of 2-(3-(Hydroxymethyl)phenyl)acetonitrile

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of this compound, a key intermediate in various synthetic pathways. In the absence of extensive published solubility data, this document outlines a robust experimental framework for determining its solubility in a range of relevant solvents. We delve into the theoretical underpinnings of its expected solubility based on its molecular structure, present its known physicochemical properties, and provide a detailed, field-proven protocol for solubility determination. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require a thorough understanding of this compound's solubility for applications such as reaction optimization, formulation development, and purification processes.

Introduction: The Significance of this compound and its Solubility

This compound is a bifunctional organic molecule featuring a polar hydroxymethyl group and a moderately polar nitrile group attached to a phenyl ring. This unique combination of functional groups makes it a valuable building block in the synthesis of various pharmaceutical and specialty chemical products. The nitrile group, for instance, is a common feature in many medicinal compounds[1].

The solubility of a compound is a critical physicochemical parameter that governs its behavior in both chemical and biological systems. For drug development professionals, solubility data is paramount for formulation, as it directly impacts bioavailability. For synthetic chemists, understanding the solubility of reactants, intermediates, and products is essential for designing efficient reaction conditions, choosing appropriate solvents for purification techniques like crystallization and chromatography, and ensuring optimal reaction kinetics.[2] This guide provides the necessary theoretical background and practical methodology to empower researchers to determine the solubility profile of this compound.

Physicochemical Properties

A foundational understanding of a compound's physical and chemical properties is crucial for predicting its solubility behavior. The following table summarizes the known properties of this compound.

PropertyValueSource
Molecular Formula C₉H₉NO[3]
Molecular Weight 147.17 g/mol [3]
Boiling Point 145 °C (at 13 Torr)[3]
Density (Predicted) 1.136 ± 0.06 g/cm³[3]
pKa (Predicted) 14.21 ± 0.10[3]

The presence of a hydroxyl group suggests potential for hydrogen bonding, which would enhance solubility in protic solvents like water and alcohols. The aromatic ring provides a nonpolar region, suggesting some solubility in organic solvents. The nitrile group is polar, further contributing to potential solubility in polar aprotic solvents. For context, the related compound phenylacetonitrile is reported to be insoluble in water but soluble in organic solvents like ethanol and ether.[4][5]

Experimental Protocol for Solubility Determination

The following protocol provides a systematic approach to determining the solubility of this compound in various solvents. This method is designed to be self-validating by incorporating equilibrium confirmation and multiple measurements.

Materials and Equipment
  • This compound (high purity)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps (e.g., 4 mL)

  • Magnetic stirrer and stir bars

  • Constant temperature bath or incubator

  • Micropipettes

  • HPLC or UV-Vis spectrophotometer

  • Volumetric flasks

  • Solvents (e.g., water, ethanol, methanol, acetonitrile, acetone, ethyl acetate, dichloromethane, hexane)[6][7]

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 2 mL) of a different solvent. The excess solid is crucial to ensure saturation.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a constant temperature bath (e.g., 25 °C) and stir vigorously for an initial period of 24 hours to facilitate dissolution.[2]

  • Equilibrium Confirmation:

    • After 24 hours, stop stirring and allow the excess solid to settle for at least 2 hours.

    • Carefully withdraw a small aliquot of the supernatant, ensuring no solid particles are transferred.

    • Filter the aliquot through a syringe filter (e.g., 0.22 µm) into a clean vial.

    • Dilute the filtered aliquot with a suitable solvent to a concentration within the linear range of the analytical method (HPLC or UV-Vis).

    • Return the original vials to the constant temperature bath and continue stirring for another 24 hours.

    • Repeat the sampling and analysis process at 48 hours and 72 hours. Equilibrium is considered reached when the measured concentrations from two consecutive time points are within a specified tolerance (e.g., ± 5%).

  • Quantification of Solute Concentration:

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Generate a calibration curve by analyzing the standard solutions using a validated HPLC or UV-Vis method.

    • Analyze the diluted aliquots from the saturated solutions and determine their concentrations using the calibration curve.

    • Back-calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.

Rationale Behind Experimental Choices
  • Choice of Solvents: The selected solvents cover a wide range of polarities and functionalities (protic, aprotic polar, nonpolar) to provide a comprehensive solubility profile. This allows for a deeper understanding of the solute-solvent interactions.

  • Constant Temperature: Solubility is highly temperature-dependent. Maintaining a constant temperature is critical for obtaining reproducible and meaningful data.

  • Equilibrium Confirmation: Simply mixing for a fixed time is insufficient. Confirming that the solution has reached equilibrium ensures that the measured solubility is the true thermodynamic solubility.

  • Analytical Method: HPLC is often preferred for its specificity and sensitivity, especially in complex matrices. UV-Vis spectrophotometry can be a simpler alternative if the compound has a distinct chromophore and there are no interfering substances.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result prep_vials 1. Add excess solute to vials with solvent seal_vials 2. Seal vials prep_vials->seal_vials stir 3. Stir at constant temp (24h, 48h, 72h) seal_vials->stir settle 4. Settle solids stir->settle sample 5. Sample & Filter supernatant settle->sample dilute 6. Dilute aliquot sample->dilute quantify 7. Quantify via HPLC/UV-Vis dilute->quantify calculate 8. Calculate Solubility quantify->calculate

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

While specific, publicly available solubility data for this compound is limited, this guide provides the necessary framework for its empirical determination. By understanding its physicochemical properties and applying the detailed experimental protocol herein, researchers can generate reliable and accurate solubility data. This information is invaluable for the effective utilization of this compound in pharmaceutical development, chemical synthesis, and other scientific applications, ultimately leading to more efficient and well-designed processes.

References

  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
  • Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd.
  • This compound Product Description. (n.d.). ChemicalBook.
  • Solubility of Organic Compounds. (2023, August 31).
  • Phenylacetonitrile. (n.d.). CymitQuimica.
  • Acetonitrile in the Pharmaceutical Industry. (n.d.). Lab Alley.
  • Phenylacetonitrile. (n.d.). PubChem.

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A Comprehensive Spectroscopic Guide to 2-(3-(Hydroxymethyl)phenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

Introduction

2-(3-(Hydroxymethyl)phenyl)acetonitrile (CAS No. 177665-49-5), with the molecular formula C₉H₉NO, is a bifunctional molecule incorporating both a nitrile and a hydroxymethyl group on a phenylacetonitrile scaffold.[1] This unique combination of functional groups makes it a valuable building block in medicinal chemistry and materials science. Accurate structural confirmation and purity assessment are paramount in any synthetic workflow, and spectroscopic methods are the cornerstone of this process. This guide provides a detailed roadmap for the spectroscopic analysis of this compound, empowering researchers to confidently identify and characterize their synthesized materials.

Molecular Structure and Key Features

A clear understanding of the molecular structure is the first step in interpreting its spectroscopic data.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework.

Theoretical Principles of NMR

¹H and ¹³C NMR spectroscopy are based on the interaction of the magnetic moments of these nuclei with an external magnetic field. The chemical environment of each nucleus influences its resonance frequency, resulting in a unique "chemical shift" (δ) for each non-equivalent proton or carbon atom. The integration of ¹H NMR signals provides the relative ratio of protons, and spin-spin coupling patterns (multiplicity) reveal information about neighboring protons.

Experimental Protocol: NMR Data Acquisition

Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) is recommended for detailed analysis.

Sample Preparation:

  • Weigh approximately 5-10 mg of the purified this compound sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a clean, dry NMR tube. The choice of solvent can influence chemical shifts, particularly for the hydroxyl proton.[2][3][4]

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to δ 0.00 ppm.

Data Acquisition Parameters (¹H NMR):

  • Pulse Sequence: Standard single-pulse experiment.

  • Spectral Width: Typically 0-12 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 8-16, depending on the sample concentration.

Data Acquisition Parameters (¹³C NMR):

  • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

  • Spectral Width: Typically 0-220 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 128-1024 or more, as ¹³C has a low natural abundance.

Predicted ¹H NMR Spectrum: Analysis and Interpretation

Based on the analysis of similar structures, the following ¹H NMR spectral data are predicted for this compound in CDCl₃.

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~7.30-7.45m4HAr-H The aromatic protons are expected to resonate in this region. The meta-substitution pattern will lead to a complex multiplet.
~4.70s2H-CH₂OHThe benzylic protons of the hydroxymethyl group are deshielded by the adjacent oxygen and aromatic ring.
~3.75s2H-CH₂CNThe methylene protons adjacent to the nitrile group are deshielded by the electron-withdrawing nature of the nitrile.
~1.60-2.50br s1H-OH The chemical shift of the hydroxyl proton is variable and depends on concentration, temperature, and solvent. It often appears as a broad singlet.

Expert Insight: The lack of significant splitting for the -CH₂OH and -CH₂CN signals (predicted as singlets) is due to the absence of adjacent, non-equivalent protons. The aromatic region will be the most complex part of the spectrum, and 2D NMR techniques like COSY could be employed for unambiguous assignment of the individual aromatic protons.

Caption: Workflow for ¹H NMR spectroscopic analysis.

Predicted ¹³C NMR Spectrum: Analysis and Interpretation

The predicted ¹³C NMR spectrum provides complementary information on the carbon skeleton.

Chemical Shift (δ, ppm) Assignment Rationale
~138-140C -CH₂OHQuaternary aromatic carbon attached to the hydroxymethyl group.
~130-135C -CH₂CNQuaternary aromatic carbon attached to the acetonitrile moiety.
~125-130Ar-C HAromatic methine carbons. Due to meta-substitution, four distinct signals are expected.
~118-C NThe nitrile carbon typically resonates in this region.
~64-C H₂OHThe carbon of the hydroxymethyl group is deshielded by the oxygen atom.
~23-C H₂CNThe methylene carbon adjacent to the nitrile group.

Expert Insight: The chemical shifts of aromatic carbons are influenced by the electronic effects of the substituents.[5][6] The electron-withdrawing nitrile group and the electron-donating hydroxymethyl group will have opposing effects on the chemical shifts of the aromatic carbons. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to differentiate between CH, CH₂, and CH₃ carbons, which would be particularly useful in confirming the assignments of the methylene and aromatic methine carbons.[7]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule.

Theoretical Principles of IR Spectroscopy

Molecules absorb infrared radiation at specific frequencies that correspond to their vibrational modes (e.g., stretching, bending). The presence of characteristic absorption bands in an IR spectrum indicates the presence of specific functional groups.

Experimental Protocol: IR Data Acquisition

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is typically used.

Sample Preparation:

  • Neat (Liquid Film): If the sample is a viscous liquid or low-melting solid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • KBr Pellet (Solid): Grind a small amount of the solid sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.

  • Attenuated Total Reflectance (ATR): Place a small amount of the sample directly on the ATR crystal. This is often the most convenient method.

Data Acquisition:

  • Spectral Range: Typically 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • A background spectrum of the empty sample compartment or clean ATR crystal should be acquired and subtracted from the sample spectrum.

Predicted IR Spectrum: Analysis and Interpretation

The IR spectrum of this compound is expected to show the following characteristic absorption bands.

Frequency (cm⁻¹) Vibration Functional Group
~3400-3200 (broad)O-H stretchHydroxyl (-OH)
~3100-3000C-H stretchAromatic C-H
~2950-2850C-H stretchAliphatic C-H (-CH₂)
~2250-2240 (sharp, medium)C≡N stretchNitrile (-CN)
~1600, ~1480C=C stretchAromatic ring
~1050-1000C-O stretchPrimary alcohol

Expert Insight: The broadness of the O-H stretching band is due to hydrogen bonding. The sharp, medium intensity peak for the nitrile stretch is a very characteristic and reliable indicator of this functional group.[8][9][10]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.

Theoretical Principles of MS

In a mass spectrometer, molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The molecular ion peak (M⁺) corresponds to the molecular weight of the compound. The fragmentation pattern provides clues about the molecule's structure.

Experimental Protocol: MS Data Acquisition

Instrumentation: Various types of mass spectrometers can be used, such as those with Electron Ionization (EI) or Electrospray Ionization (ESI) sources.

Sample Preparation:

  • EI-MS: The sample is introduced into the high-vacuum source, where it is vaporized and bombarded with a beam of high-energy electrons.

  • ESI-MS: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the ESI source.

Data Acquisition:

  • Mass Range: Typically scanned from m/z 50 to 500.

  • Ionization Mode: Positive or negative ion mode can be used, depending on the analyte and the ionization technique.

Predicted Mass Spectrum: Analysis and Interpretation

The molecular weight of this compound (C₉H₉NO) is 147.17 g/mol .

m/z Proposed Fragment Structure of Fragment
147[M]⁺Molecular ion
129[M - H₂O]⁺Loss of water from the hydroxymethyl group
116[M - CH₂OH]⁺Loss of the hydroxymethyl radical
90[C₇H₆]⁺Tropylium ion or related isomer

Expert Insight: The molecular ion peak at m/z 147 should be observable, especially with a soft ionization technique like ESI. Under EI conditions, fragmentation is more extensive. The loss of water is a common fragmentation pathway for alcohols. The peak at m/z 90 is a common fragment for benzyl-containing compounds.[11]

Caption: Predicted fragmentation pathway for this compound.

Conclusion

The spectroscopic characterization of this compound relies on a synergistic application of NMR, IR, and MS techniques. This guide provides a robust framework for researchers to interpret the predicted spectral data, enabling confident structural verification. While this document is based on predicted data and analysis of analogous structures, the outlined principles and experimental protocols are universally applicable and serve as a valuable resource for the characterization of novel organic compounds. For definitive structural confirmation, obtaining experimental spectra is always recommended.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
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An In-depth Technical Guide to the Synthesis and Characterization of 2-(3-(Hydroxymethyl)phenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a plausible synthetic pathway for 2-(3-(hydroxymethyl)phenyl)acetonitrile, a functionalized benzyl cyanide with potential applications in medicinal chemistry and drug discovery. While the formal "discovery" of this specific molecule is not widely documented, this guide outlines a rational, multi-step synthesis based on established organic chemistry principles. The proposed synthesis starts from the readily available precursor, 3-hydroxybenzaldehyde, and involves a sequence of reduction, protection, chlorination, cyanation, and deprotection steps. This document serves as a practical resource for researchers, offering detailed experimental protocols, discussions on the causality behind experimental choices, and a thorough examination of the necessary safety precautions for handling cyanide-containing compounds. Furthermore, it delves into the prospective characterization of the target molecule using modern analytical techniques and discusses its potential as a valuable building block in the synthesis of complex bioactive molecules.

Introduction: The Significance of Functionalized Benzyl Cyanides

Benzyl cyanides, also known as phenylacetonitriles, are a class of organic compounds that serve as crucial intermediates in the synthesis of a wide array of pharmaceuticals and other biologically active molecules.[1][2][3] The presence of the nitrile group allows for diverse chemical transformations, including hydrolysis to phenylacetic acids, reduction to phenethylamines, and various base-catalyzed C-C bond formation reactions.[1] These subsequent transformations open pathways to important drug classes such as non-steroidal anti-inflammatory drugs (NSAIDs), anticonvulsants, and psychoactive agents.

The strategic introduction of functional groups onto the phenyl ring of benzyl cyanide provides a powerful tool for modulating the physicochemical and pharmacological properties of the resulting molecules. The subject of this guide, this compound, possesses a hydroxymethyl group at the meta position, which can act as a handle for further derivatization or as a key pharmacophoric feature. This guide presents a detailed, logical, and scientifically grounded approach to the synthesis of this valuable, yet underexplored, chemical entity.

Proposed Synthetic Pathway: A Multi-Step Approach

The synthesis of this compound necessitates a carefully planned sequence of reactions to ensure the selective transformation of functional groups. The proposed pathway, commencing from 3-hydroxybenzaldehyde, is outlined below. The rationale behind each step, including the crucial use of protecting groups, is discussed in detail.

Synthesis_Pathway A 3-Hydroxybenzaldehyde B 3-Hydroxybenzyl alcohol A->B Reduction C 3-(tert-Butyldimethylsilyloxymethyl)phenol B->C Protection D 1-(tert-Butyldimethylsilyloxymethyl)-3-(chloromethyl)benzene C->D Chlorination E 2-(3-((tert-Butyldimethylsilyl)oxymethyl)phenyl)acetonitrile D->E Cyanation F This compound E->F Deprotection

Figure 1: Proposed synthetic pathway for this compound.

Step 1: Reduction of 3-Hydroxybenzaldehyde to 3-Hydroxybenzyl alcohol

The initial step involves the selective reduction of the aldehyde functionality in 3-hydroxybenzaldehyde to a primary alcohol.

Causality of Experimental Choice: Sodium borohydride (NaBH₄) is a preferred reducing agent for this transformation due to its mild nature and high chemoselectivity for aldehydes and ketones over other functional groups, such as the phenolic hydroxyl group. The reaction is typically carried out in an alcoholic solvent like methanol or ethanol at room temperature, offering a safe and efficient method for this conversion.[4]

Experimental Protocol:

  • To a solution of 3-hydroxybenzaldehyde (1.0 eq) in methanol (10 mL/g) in a round-bottom flask equipped with a magnetic stirrer, add sodium borohydride (1.1 eq) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of 1 M HCl until the pH is ~6-7.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield 3-hydroxybenzyl alcohol as a crude product, which can be purified by column chromatography if necessary.

Step 2: Protection of the Phenolic Hydroxyl Group

To prevent unwanted side reactions in the subsequent chlorination step, the phenolic hydroxyl group of 3-hydroxybenzyl alcohol must be protected.

Causality of Experimental Choice: A tert-butyldimethylsilyl (TBDMS) group is an excellent choice for protecting the phenolic hydroxyl group. It is robust enough to withstand the conditions of the subsequent steps and can be selectively removed under mild conditions without affecting the nitrile or the benzylic hydroxyl group.[5]

Experimental Protocol:

  • Dissolve 3-hydroxybenzyl alcohol (1.0 eq) and imidazole (2.5 eq) in dry N,N-dimethylformamide (DMF) (15 mL/g) under an inert atmosphere (e.g., nitrogen or argon).

  • Add tert-butyldimethylsilyl chloride (TBDMSCl) (1.2 eq) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into ice-water and extract with diethyl ether (3 x 25 mL).

  • Combine the organic layers, wash successively with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford 3-(tert-butyldimethylsilyloxymethyl)phenol.

Step 3: Conversion of the Benzylic Alcohol to Benzyl Chloride

The protected benzylic alcohol is then converted to the corresponding benzyl chloride, which is a good substrate for nucleophilic substitution.

Causality of Experimental Choice: Thionyl chloride (SOCl₂) is a common and effective reagent for the conversion of primary alcohols to alkyl chlorides.[6][7] The reaction proceeds with the formation of gaseous byproducts (SO₂ and HCl), which drives the reaction to completion. Pyridine is often added to neutralize the HCl generated.

Experimental Protocol:

  • Dissolve 3-(tert-butyldimethylsilyloxymethyl)phenol (1.0 eq) in anhydrous dichloromethane (DCM) (20 mL/g) in a flask equipped with a dropping funnel and a magnetic stirrer, under an inert atmosphere.

  • Cool the solution to 0 °C and slowly add a solution of thionyl chloride (1.5 eq) in DCM.

  • Add a catalytic amount of pyridine.

  • Allow the mixture to stir at room temperature for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully pour the reaction mixture onto crushed ice and extract with DCM.

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to yield 1-(tert-butyldimethylsilyloxymethyl)-3-(chloromethyl)benzene. This product is often used in the next step without further purification.

Step 4: Cyanation of the Benzyl Chloride

The pivotal introduction of the nitrile group is achieved through a nucleophilic substitution reaction with a cyanide salt.

Causality of Experimental Choice: The Kolbe nitrile synthesis, reacting an alkyl halide with an alkali metal cyanide, is a well-established method for the preparation of nitriles.[1] Sodium cyanide (NaCN) is a readily available and effective nucleophile for this transformation. The reaction is typically performed in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or in a biphasic system with a phase-transfer catalyst to enhance the reaction rate.[8]

Experimental Protocol:

  • Safety First: All operations involving cyanides must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.[9][10][11][12][13]

  • To a solution of 1-(tert-butyldimethylsilyloxymethyl)-3-(chloromethyl)benzene (1.0 eq) in DMSO (10 mL/g), add sodium cyanide (1.2 eq).

  • Heat the reaction mixture to 60-70 °C and stir for 6-8 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into a mixture of ice and water.

  • Extract the product with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography to obtain 2-(3-((tert-butyldimethylsilyl)oxymethyl)phenyl)acetonitrile.

Step 5: Deprotection of the Hydroxyl Group

The final step is the removal of the TBDMS protecting group to unveil the target molecule.

Causality of Experimental Choice: Tetrabutylammonium fluoride (TBAF) is a standard reagent for the cleavage of silyl ethers.[14] It is highly selective for silicon-oxygen bonds and generally does not affect other functional groups like nitriles. The reaction is typically performed in a polar aprotic solvent such as tetrahydrofuran (THF).

Experimental Protocol:

  • Dissolve 2-(3-((tert-butyldimethylsilyl)oxymethyl)phenyl)acetonitrile (1.0 eq) in THF (15 mL/g).

  • Add a 1 M solution of TBAF in THF (1.1 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Monitor the deprotection by TLC.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the final product, this compound, by flash column chromatography.

Characterization of this compound

Thorough characterization of the synthesized compound is essential to confirm its identity and purity. The following analytical techniques are recommended:

Technique Expected Observations
¹H NMR A singlet for the benzylic protons (-CH₂CN) around δ 3.7 ppm. A singlet for the hydroxymethyl protons (-CH₂OH) around δ 4.6 ppm. A multiplet for the aromatic protons in the range of δ 7.2-7.4 ppm. A broad singlet for the hydroxyl proton (-OH), which is D₂O exchangeable.
¹³C NMR A signal for the nitrile carbon (-CN) around δ 118 ppm. A signal for the benzylic carbon (-CH₂CN) around δ 23 ppm. A signal for the hydroxymethyl carbon (-CH₂OH) around δ 64 ppm. Signals for the aromatic carbons in the range of δ 125-140 ppm.
FT-IR A characteristic sharp absorption band for the nitrile group (C≡N) around 2250 cm⁻¹. A broad absorption band for the hydroxyl group (O-H) in the range of 3200-3600 cm⁻¹. C-H stretching vibrations for aromatic and aliphatic protons.
Mass Spec. The molecular ion peak (M⁺) corresponding to the molecular weight of the compound (C₉H₉NO, MW: 147.17 g/mol ). Fragmentation patterns consistent with the structure.

Applications in Drug Discovery and Development

Functionalized benzyl cyanides are valuable synthons in medicinal chemistry. The presence of both a nitrile and a hydroxymethyl group in this compound offers multiple points for diversification, making it an attractive scaffold for the synthesis of compound libraries for high-throughput screening.

The nitrile group can be transformed into:

  • Carboxylic acids: by hydrolysis, leading to precursors for anti-inflammatory agents.

  • Amines: by reduction, providing access to phenethylamine derivatives with potential neurological activity.

  • Tetrazoles: by reaction with azides, a common bioisostere for carboxylic acids in drug design.

The hydroxymethyl group can be:

  • Oxidized: to an aldehyde or carboxylic acid for further functionalization.

  • Esterified or etherified: to modulate solubility and pharmacokinetic properties.

  • Converted to a leaving group: for nucleophilic substitution reactions.

Safety and Handling of Cyanides

Organic cyanides, like their inorganic counterparts, are toxic and must be handled with extreme caution.[9][10][11][12][13]

Core Safety Protocols:

  • Engineering Controls: All work with cyanide compounds must be conducted in a certified chemical fume hood to prevent inhalation of volatile compounds or dust.[10][11]

  • Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (nitrile is a good option, and double gloving is recommended), and safety goggles at all times.[10][12]

  • Waste Disposal: All cyanide-containing waste must be quenched with a basic solution (e.g., sodium hypochlorite) before disposal and segregated into a designated hazardous waste container.[9]

  • Emergency Procedures: In case of exposure, immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention. An antidote for cyanide poisoning exists but must be administered by trained medical personnel.[10][12]

Safety_Workflow cluster_Prep Preparation cluster_Handling Handling cluster_Waste Waste Disposal cluster_Emergency Emergency Prep_PPE Wear appropriate PPE Handling_Weigh Weigh in hood Prep_PPE->Handling_Weigh Prep_Hood Work in a fume hood Prep_Hood->Handling_Weigh Handling_Transfer Transfer with care Handling_Weigh->Handling_Transfer Waste_Quench Quench with base Handling_Transfer->Waste_Quench Emergency_Flush Flush with water Handling_Transfer->Emergency_Flush Waste_Segregate Segregate waste Waste_Quench->Waste_Segregate Emergency_Medical Seek medical attention

Figure 2: Workflow for the safe handling of cyanide compounds.

Conclusion

This technical guide has detailed a robust and plausible synthetic route for this compound, a compound of interest for its potential applications in drug discovery. By providing a step-by-step methodology, rationale for experimental choices, and a comprehensive overview of safety protocols, this document aims to empower researchers to synthesize and explore the chemical space around this and similar functionalized benzyl cyanides. The principles and techniques described herein are broadly applicable to the synthesis of other substituted phenylacetonitriles, further highlighting the utility of this guide as a valuable resource for the scientific community.

References

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  • Boron Lewis Acid Catalysis Enables the Direct Cyanation of Benzyl Alcohols by Means of Isonitrile as Cyanide Source. Molecules. 2023;28(5):2308. [Link]

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  • Process for preparing para-hydroxybenzyl alcohol. EP0386639B1.
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2-(3-(Hydroxymethyl)phenyl)acetonitrile: A Strategic Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: 2-(3-(Hydroxymethyl)phenyl)acetonitrile is a bifunctional aromatic compound of significant interest in medicinal chemistry. Its structure, featuring a reactive nitrile group and a versatile primary alcohol on a phenyl scaffold, presents a unique platform for the synthesis of diverse and complex molecular architectures. This guide provides a comprehensive technical overview of this valuable intermediate, detailing its synthesis, physicochemical properties, and strategic applications in drug development. By elucidating the chemical principles behind synthetic choices and outlining detailed experimental frameworks, this document serves as a practical resource for scientists engaged in the design and synthesis of novel therapeutic agents.

Introduction: The Strategic Value of a Bifunctional Scaffold

In the landscape of drug discovery, the efficiency of a synthetic campaign is paramount. The ability to rapidly generate analogues and explore chemical space around a core scaffold is often the key to successful lead optimization. This compound emerges as a highly valuable starting material due to the orthogonal reactivity of its two key functional groups.[1] The nitrile moiety serves as a versatile precursor to amides, carboxylic acids, amines, and various heterocyclic systems.[1][2] Concurrently, the hydroxymethyl group provides a ready handle for modification via oxidation, etherification, or esterification, allowing for the modulation of physicochemical properties such as solubility, lipophilicity, and metabolic stability. This inherent chemical dexterity makes it a powerful building block for constructing libraries of compounds aimed at a wide array of biological targets.

Synthesis and Mechanistic Considerations

The efficient preparation of this compound is critical for its utility. Several synthetic routes are viable, with the choice often dictated by starting material availability, scalability, and safety considerations. The following protocols represent logical and field-proven approaches.

Route A: Selective Reduction of 3-Cyanobenzaldehyde

This is arguably the most direct approach, leveraging the differential reactivity of an aldehyde and a nitrile towards mild reducing agents.

Experimental Protocol:

  • Setup: A solution of 3-cyanobenzaldehyde (1.0 eq) in anhydrous methanol (approx. 0.2 M) is prepared in a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon) and cooled to 0 °C in an ice-water bath.

  • Reduction: Sodium borohydride (NaBH₄, 1.1 eq) is added portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) using a mobile phase such as 30% ethyl acetate in hexanes. The disappearance of the starting aldehyde spot indicates reaction completion.

  • Quenching: The reaction is carefully quenched by the slow, dropwise addition of 1 M hydrochloric acid (HCl) at 0 °C until gas evolution ceases and the pH is neutral to slightly acidic.

  • Extraction: The methanol is removed under reduced pressure. The resulting aqueous residue is extracted with ethyl acetate (3 x 50 mL).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated in vacuo. The crude product is purified by flash column chromatography on silica gel to yield the title compound as a solid.

Expertise & Causality:

  • Reagent Choice: Sodium borohydride is the reagent of choice due to its excellent chemoselectivity for reducing aldehydes and ketones in the presence of less reactive functional groups like nitriles. A more powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), would non-selectively reduce both the aldehyde and the nitrile, leading to the corresponding amino alcohol, an undesired side product.

  • Temperature Control: Maintaining a low temperature is crucial to prevent over-reduction and potential side reactions. The hydride reduction of aldehydes is exothermic, and controlled addition of the reagent mitigates this risk.

Route B: Nucleophilic Cyanation of 3-(Hydroxymethyl)benzyl Halide

This route involves a classical Sₙ2 reaction and is a viable alternative if the corresponding benzyl halide is more readily available than the aldehyde.

Experimental Protocol:

  • Setup: A solution of 3-(hydroxymethyl)benzyl bromide (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) (approx. 0.5 M) is prepared.

  • Cyanation: Sodium cyanide (NaCN, 1.2 eq) is added in one portion. The reaction mixture is heated to 50-60 °C and stirred vigorously.

  • Monitoring: The reaction is monitored by TLC for the consumption of the starting benzyl bromide.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and carefully poured into a stirred mixture of water and ethyl acetate.

  • Extraction & Purification: The layers are separated, and the aqueous phase is extracted twice more with ethyl acetate. The combined organic layers are washed thoroughly with water and brine, dried over Na₂SO₄, filtered, and concentrated. The crude material is purified by flash chromatography.

Trustworthiness & Safety:

  • Self-Validation: This protocol is self-validating as the product's identity can be unequivocally confirmed by spectroscopic methods (NMR, IR), which will show the appearance of a characteristic nitrile stretch (~2250 cm⁻¹) and the disappearance of the benzylic halide signals.

  • Critical Safety Note: Sodium cyanide is extremely toxic. This procedure must be performed in a certified chemical fume hood by trained personnel. All glassware and waste must be decontaminated with an appropriate oxidizing agent (e.g., bleach) before removal from the hood.

Physicochemical & Spectroscopic Profile

A comprehensive understanding of the compound's properties is essential for its application.

Physical Properties
PropertyValueSource
CAS Number 177665-49-5[3]
Molecular Formula C₉H₉NO[3]
Molecular Weight 147.17 g/mol [3]
Appearance White to off-white solid
Boiling Point 145 °C at 13 Torr[3]
Density ~1.136 g/cm³ (Predicted)[3]
Spectroscopic Fingerprints

Spectroscopic analysis provides definitive structural confirmation.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons (multiplets, ~7.2-7.4 ppm), a singlet for the benzylic protons of the hydroxymethyl group (-CH₂OH, ~4.7 ppm), a singlet for the benzylic protons adjacent to the nitrile (-CH₂CN, ~3.7 ppm), and a broad singlet for the hydroxyl proton (-OH), whose chemical shift is solvent-dependent.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons, the nitrile carbon (~118 ppm), the hydroxymethyl carbon (~64 ppm), and the methylene carbon adjacent to the nitrile (~23 ppm).

  • Infrared (IR) Spectroscopy: The IR spectrum provides key functional group information, most notably a sharp, strong absorbance for the nitrile (C≡N) stretch around 2250 cm⁻¹ and a broad absorbance for the hydroxyl (O-H) stretch in the 3200-3500 cm⁻¹ region.

  • Mass Spectrometry (MS): The mass spectrum will confirm the molecular weight, showing a molecular ion peak (M⁺) at m/z = 147 or a protonated molecule ([M+H]⁺) at m/z = 148 under appropriate ionization conditions.

Strategic Applications in Drug Synthesis

The true power of this compound lies in the synthetic transformations it enables. The following workflows illustrate its utility in accessing core pharmaceutical scaffolds.

Workflow 1: Synthesis of Phenylacetic Acid Derivatives

The hydrolysis of the nitrile group to a carboxylic acid is a fundamental transformation that opens the door to a vast number of derivatives, including amides and esters, which are common motifs in active pharmaceutical ingredients (APIs).

G A This compound B (3-(Hydroxymethyl)phenyl)acetic acid A->B Acid or Base Hydrolysis (e.g., 6M HCl, heat) C Amide Derivatives B->C Amide Coupling (e.g., R-NH2, EDC/HOBt) D Ester Derivatives B->D Esterification (e.g., R-OH, H+)

Caption: Transformation of the nitrile to access carboxylic acid derivatives.

Workflow 2: Synthesis of Phenethylamine Derivatives

Reduction of the nitrile yields a primary amine, a critical functional group for introducing basicity and for coupling with a wide variety of electrophiles to build complex molecules.

G A This compound B 2-(3-(Hydroxymethyl)phenyl)ethan-1-amine A->B Reduction (e.g., H2, Raney Ni or LiAlH4) C Amides, Sulfonamides, Ureas, etc. B->C Acylation, Sulfonylation, etc.

Caption: Reduction of the nitrile to form versatile primary amines.

Combined Synthetic Logic: A Multi-Step Elaboration

The orthogonal nature of the two functional groups allows for sequential or protected manipulations to build molecular complexity efficiently. The diagram below illustrates a logical flow where the alcohol is first modified, followed by transformation of the nitrile.

G cluster_0 Phase 1: Alcohol Modification cluster_1 Phase 2: Nitrile Elaboration A This compound B Step 1: Alcohol Derivatization (e.g., Etherification with R-Br) A->B C Intermediate Ether B->C D Step 2: Nitrile Transformation (e.g., Hydrolysis to Acid) C->D E Step 3: Further Coupling (e.g., Amide formation) D->E F Final Complex Molecule E->F

Caption: A logical workflow demonstrating sequential functional group manipulation.

Conclusion

This compound is more than a simple chemical; it is a strategic tool for accelerating drug discovery. Its bifunctional nature provides a robust entry point into diverse chemical classes, including phenylacetic acids and phenethylamines, which are prevalent in pharmaceuticals.[2][4] The synthetic routes are straightforward and based on well-established, reliable chemical transformations. By understanding the principles behind its synthesis and the myriad of ways its functional groups can be manipulated, research and development teams can leverage this building block to efficiently construct novel molecular entities with high therapeutic potential.

References

  • The Good Scents Company. phenyl acetonitrile, 140-29-4. [Link]

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Methodological & Application

Synthesis of 2-(3-(Hydroxymethyl)phenyl)acetonitrile from 3-(bromomethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: A Robust and Selective Synthesis of 2-(3-(Hydroxymethyl)phenyl)acetonitrile from 3-(Bromomethyl)benzonitrile

Abstract

This application note provides a comprehensive and detailed protocol for the synthesis of this compound, a valuable building block in medicinal chemistry and materials science. The described method focuses on the selective hydrolysis of the benzylic bromide of 3-(bromomethyl)benzonitrile to the corresponding alcohol, while preserving the chemically sensitive nitrile functional group. This protocol is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of experimental choices, safety protocols, and characterization techniques to ensure reproducible and high-yield results.

Introduction and Significance

Phenylacetonitrile derivatives are crucial structural motifs in a wide array of pharmaceutical compounds, contributing to their biological activity in areas such as antimalarial and antidepressant therapies.[1] The target molecule, this compound (CAS 177665-49-5)[2], incorporates both a nucleophilic nitrile group and a versatile hydroxymethyl handle. This bifunctionality makes it an attractive intermediate for further elaboration in the synthesis of complex molecular architectures.

The primary challenge in synthesizing this molecule from 3-(bromomethyl)benzonitrile is the chemoselective transformation of the highly reactive benzylic bromide into a primary alcohol without inducing hydrolysis of the nitrile group. Nitriles are susceptible to hydrolysis to carboxylic acids under either strong acidic or basic conditions, often accelerated by heat.[3][4] Therefore, the development of a mild and selective protocol is paramount. This guide details a robust method that employs a gentle nucleophilic substitution, ensuring the integrity of the nitrile moiety and leading to a high purity product.

Reaction Scheme and Mechanism

The conversion of 3-(bromomethyl)benzonitrile to this compound is achieved via a nucleophilic substitution reaction (SN2 type). The bromide atom, a good leaving group, is displaced by a hydroxide nucleophile.

Overall Reaction:

Sources

Application Notes and Protocols for 2-(3-(Hydroxymethyl)phenyl)acetonitrile: A Versatile Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Substituted Phenylacetonitriles in Medicinal Chemistry

In the landscape of modern drug discovery and development, the synthesis of complex molecular architectures with high efficiency and precision is paramount. Substituted phenylacetonitrile scaffolds, such as 2-(3-(hydroxymethyl)phenyl)acetonitrile, represent a class of highly valuable intermediates. Their utility stems from the versatile reactivity of the nitrile group, which can be readily transformed into a primary amine, a carboxylic acid, or other functional groups, providing a gateway to a diverse array of pharmacologically active molecules.[1] The primary amine, 2-phenylethylamine, and its derivatives are foundational structures in many central nervous system agents, cardiovascular drugs, and other therapeutics.[2]

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis, handling, and application of this compound. We will provide detailed, field-proven protocols for its synthesis and its subsequent conversion into a key downstream intermediate, 2-(3-(hydroxymethyl)phenyl)ethanamine. The causality behind experimental choices, safety protocols, and the logical flow of synthetic transformations will be elucidated to ensure both scientific integrity and practical applicability.

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties and safe handling procedures for any chemical intermediate is a prerequisite for its effective and safe use in a research or manufacturing setting.

Table 1: Physicochemical Data for this compound

PropertyValueSource
CAS Number 177665-49-5[3][4][5]
Molecular Formula C₉H₉NO[4][5]
Molecular Weight 147.17 g/mol [4][5]
Appearance Not explicitly stated, likely a solid or oil-
Boiling Point 145 °C at 13 Torr[5]
Safety and Handling Precautions

While a specific Safety Data Sheet (SDS) for this compound is not widely available, the safety profile can be reasonably inferred from its close structural analog, phenylacetonitrile (benzyl cyanide). Phenylacetonitrile is classified as toxic if swallowed, in contact with skin, and fatal if inhaled. Therefore, stringent safety measures are imperative.

  • Engineering Controls: All manipulations should be conducted in a well-ventilated chemical fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles. For operations with a risk of aerosol generation, a respirator may be necessary.

  • Handling: Avoid inhalation of vapors and direct contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Disclaimer: The safety information provided is based on a structural analog. It is imperative to consult a specific and verified Safety Data Sheet for this compound upon its availability and to perform a thorough risk assessment before commencing any experimental work.

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through the cyanohydrin formation from 3-(hydroxymethyl)benzaldehyde, followed by reduction, or more directly via nucleophilic substitution of a corresponding 3-(hydroxymethyl)benzyl halide. A robust method involves the reaction of 3-(hydroxymethyl)benzyl alcohol with a cyanide source.

Protocol 1: Synthesis from 3-(Hydroxymethyl)benzyl Alcohol

This protocol is adapted from established methods for the synthesis of hydroxyphenylacetonitriles.[6] The reaction proceeds via the in-situ formation of a reactive intermediate from the benzyl alcohol, which is then displaced by a cyanide anion.

Reaction Scheme:

Synthesis of this compound cluster_reactants Reactants cluster_products Product Reactant1 3-(Hydroxymethyl)benzyl alcohol Intermediate 3-(Chloromethyl)benzyl alcohol (in situ) Reactant1->Intermediate SOCl2, DMF (cat.) in CH2Cl2 Reactant2 Sodium Cyanide (NaCN) Reagent1 Thionyl Chloride (SOCl2) Product This compound Intermediate->Product NaCN in Acetone/Water

Caption: Synthesis of the target intermediate.

Materials and Reagents:

  • 3-(Hydroxymethyl)benzyl alcohol

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Dichloromethane (CH₂Cl₂)

  • Sodium cyanide (NaCN)

  • Acetone

  • Deionized water

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Protocol:

  • Formation of the Benzyl Chloride (in situ):

    • To a stirred solution of 3-(hydroxymethyl)benzyl alcohol (10 mmol, 1.0 eq.) in dichloromethane (20 mL) at 0 °C (ice bath), add a catalytic amount of DMF (e.g., 20 µL).

    • Slowly add thionyl chloride (12 mmol, 1.2 eq.) dropwise to the solution, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[7]

  • Nucleophilic Substitution with Cyanide:

    • In a separate flask, prepare a solution of sodium cyanide (15 mmol, 1.5 eq.) in a mixture of acetone (15 mL) and water (5 mL). Caution: Sodium cyanide is highly toxic. Handle with extreme care in a fume hood.

    • Cool the benzyl chloride solution from step 1 to 0 °C and add the sodium cyanide solution dropwise.

    • Allow the reaction mixture to warm to room temperature and then heat to reflux for 3-4 hours, again monitoring by TLC.

  • Work-up and Purification:

    • After cooling to room temperature, quench the reaction by carefully adding saturated sodium bicarbonate solution until the aqueous layer is basic.

    • Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Causality and Rationale: The conversion of the benzyl alcohol to the more reactive benzyl chloride in situ with thionyl chloride facilitates the subsequent Sₙ2 reaction with the cyanide nucleophile. DMF acts as a catalyst in the chlorination step. The use of a biphasic acetone/water system for the cyanation reaction helps to dissolve both the organic benzyl chloride and the inorganic sodium cyanide.

Application in Pharmaceutical Synthesis: Reduction to a Primary Amine

The primary utility of this compound in pharmaceutical synthesis is its role as a precursor to the corresponding primary amine, 2-(3-(hydroxymethyl)phenyl)ethanamine. This transformation is most commonly and efficiently achieved via catalytic hydrogenation.

Protocol 2: Catalytic Hydrogenation to 2-(3-(Hydroxymethyl)phenyl)ethanamine

Catalytic hydrogenation using Raney® Nickel is a robust and scalable method for the reduction of nitriles to primary amines. The addition of ammonia is a critical parameter to suppress the formation of secondary and tertiary amine byproducts.[8]

Reaction Scheme:

Reduction to Primary Amine cluster_reactants Reactant cluster_reagents Reagents cluster_products Product Reactant This compound Product 2-(3-(Hydroxymethyl)phenyl)ethanamine Reactant->Product Hydrogenation Reagent1 H2 (gas) Reagent2 Raney® Nickel Reagent3 Ammonia (in Methanol)

Caption: Reduction of the nitrile to the primary amine.

Materials and Reagents:

  • This compound

  • Raney® Nickel (water-wet slurry)

  • Methanol (anhydrous)

  • Ammonia (gas or saturated solution in methanol)

  • Hydrogen gas (H₂)

  • Celite® or another filter aid

  • High-pressure hydrogenation vessel (Parr shaker or autoclave)

Step-by-Step Protocol:

  • Catalyst Preparation and Reactor Setup:

    • To a high-pressure hydrogenation vessel, carefully add Raney® Nickel (approx. 5-10% by weight of the substrate) as a slurry in methanol. Caution: Raney® Nickel is pyrophoric when dry and must be handled under a liquid.

    • Add a solution of this compound (10 mmol, 1.0 eq.) in methanolic ammonia (e.g., 7N solution, 20 mL). The ammonia serves to suppress the formation of secondary amines.[8]

  • Hydrogenation:

    • Seal the vessel and purge it several times with nitrogen, followed by hydrogen gas.

    • Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-100 psi).

    • Heat the reaction mixture to a suitable temperature (e.g., 40-60 °C) with vigorous stirring or shaking.

    • Monitor the reaction by observing the uptake of hydrogen. The reaction is typically complete within a few hours.

  • Work-up and Isolation:

    • Cool the reactor to room temperature and carefully vent the hydrogen gas. Purge the vessel with nitrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Wash the catalyst pad with methanol. Caution: Do not allow the catalyst on the filter pad to dry out as it can ignite upon contact with air. Keep it wet with solvent.

    • Combine the filtrate and washings, and concentrate under reduced pressure to remove the methanol and ammonia.

    • The resulting crude 2-(3-(hydroxymethyl)phenyl)ethanamine can be used directly in the next step or purified by distillation under high vacuum or by salt formation and recrystallization.

Causality and Rationale: The catalytic surface of Raney® Nickel facilitates the addition of hydrogen across the carbon-nitrogen triple bond of the nitrile. The reaction proceeds through an intermediate imine, which is further reduced to the primary amine. Ammonia in the reaction mixture competes with the newly formed primary amine for reaction with the imine intermediate, thereby minimizing the formation of secondary amine byproducts.

Exemplary Application in API Synthesis

The resulting 2-(3-(hydroxymethyl)phenyl)ethanamine is a valuable building block. For instance, it can be utilized in the synthesis of antagonists for various receptors, such as in the development of treatments for overactive bladder, by analogy to the synthesis of Fesoterodine.[9] In a hypothetical synthesis, the primary amine could undergo reductive amination with a suitable ketone to introduce further complexity and build the final API scaffold.

References

  • Reaction of Aldehydes and Ketones with CN Cyanohydrin Formation. Chemistry Steps. [Link]

  • Synthesis of fesoterodine: An enantiopure active pharmaceutical ingredient (API). Journal of Chemical and Pharmaceutical Research. [Link]

  • Boron Lewis Acid Catalysis Enables the Direct Cyanation of Benzyl Alcohols by Means of Isonitrile as Cyanide Source. PMC - PubMed Central. [Link]

  • Supporting information 1. Materials and Methods. The Royal Society of Chemistry. [Link]

  • β-PHENYLETHYLAMINE - Organic Syntheses Procedure. [Link]

  • 19.6: Nucleophilic Addition of HCN - Cyanohydrin Formation - Chemistry LibreTexts. [Link]

  • 2-Phenethylamines in Medicinal Chemistry: A Review - PMC - PubMed Central. [Link]

Sources

Application Notes and Protocols for 2-(3-(Hydroxymethyl)phenyl)acetonitrile Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential biological activities of 2-(3-(hydroxymethyl)phenyl)acetonitrile derivatives and detailed protocols for their evaluation. While direct experimental data on this specific scaffold is emerging, this guide synthesizes information from structurally related phenylacetonitrile analogs to propose promising therapeutic avenues and robust screening methodologies.

Introduction: The Phenylacetonitrile Scaffold - A Privileged Structure in Medicinal Chemistry

The phenylacetonitrile core is a recurring motif in a multitude of biologically active compounds. Its derivatives have demonstrated a wide spectrum of pharmacological effects, including potent anticancer, antimicrobial, and enzyme inhibitory activities. The nitrile group, a key feature of this scaffold, often plays a crucial role in the compound's mechanism of action, contributing to interactions with biological targets. The presence of a hydroxymethyl group at the meta-position of the phenyl ring in this compound introduces a site for potential metabolic modification and a handle for further chemical derivatization, making this class of compounds particularly interesting for drug discovery programs.

This document outlines potential applications of this compound derivatives based on the established activities of analogous compounds and provides detailed protocols to investigate these hypothesized biological effects.

Part 1: Potential Biological Activity - Anticancer Applications

Drawing parallels from the broader class of phenylacetonitrile and phenylacrylonitrile derivatives, compounds derived from this compound are hypothesized to possess significant anticancer properties. Several studies on related structures have demonstrated potent cytotoxicity against a range of human cancer cell lines, with mechanisms often involving the disruption of microtubule dynamics.[1][2]

Hypothesized Mechanism of Action: Tubulin Polymerization Inhibition

A plausible mechanism of action for anticancer this compound derivatives is the inhibition of tubulin polymerization.[1] By binding to the colchicine-binding site on β-tubulin, these compounds can disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1] The hydroxymethyl group could potentially influence binding affinity and selectivity.

Diagram of a Proposed Anticancer Workflow

anticancer_workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies synthesis Synthesis of This compound Derivatives characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization mtt Cytotoxicity Screening (MTT Assay) characterization->mtt cell_cycle Cell Cycle Analysis (Flow Cytometry) mtt->cell_cycle apoptosis Apoptosis Assay (Annexin V Staining) cell_cycle->apoptosis tubulin Tubulin Polymerization Assay apoptosis->tubulin xenograft Xenograft Model (e.g., in mice) tubulin->xenograft toxicity Toxicity Studies xenograft->toxicity antimicrobial_workflow start Synthesized Derivatives screening Primary Screening (Disk Diffusion Assay) start->screening mic_mbc MIC & MBC/MFC Determination (Broth Microdilution) screening->mic_mbc moa Mechanism of Action Studies mic_mbc->moa lead_optimization Lead Optimization moa->lead_optimization end Preclinical Candidate lead_optimization->end

Caption: A workflow for identifying and characterizing novel antimicrobial agents from a library of this compound derivatives.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the quantitative assessment of the antimicrobial activity of the test compounds.

I. Principle: The broth microdilution method is a standardized technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

II. Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and/or fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • This compound derivatives (dissolved in DMSO)

  • 96-well microplates

  • Spectrophotometer or microplate reader

  • Standard antimicrobial agents (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

III. Step-by-Step Procedure:

  • Inoculum Preparation:

    • Prepare a fresh overnight culture of the test microorganism.

    • Dilute the culture in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Compound Dilution:

    • Prepare serial two-fold dilutions of the test compounds in the appropriate broth in a 96-well plate.

  • Inoculation:

    • Add an equal volume of the prepared inoculum to each well containing the serially diluted compounds.

    • Include a growth control (inoculum without compound) and a sterility control (broth without inoculum).

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • MIC Determination:

    • Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth.

    • Alternatively, measure the optical density (OD) at 600 nm. The MIC is the concentration at which a significant reduction in OD is observed compared to the growth control.

Hypothetical Compound S. aureus MIC (µg/mL) E. coli MIC (µg/mL) Reference Compound (Ciprofloxacin) MIC (µg/mL)
Derivative C16321
Derivative D8161

Note: The MIC values are hypothetical and serve as an example for data presentation. Actual values would be determined experimentally.

Part 3: Potential Biological Activity - Kinase Inhibition

The phenylacetonitrile scaffold can be found in some kinase inhibitors. [3]Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in many diseases, including cancer and inflammatory disorders. Derivatives of this compound could be designed to target specific kinases.

Hypothesized Mechanism of Action: ATP-Competitive Inhibition

Many kinase inhibitors function by competing with ATP for binding to the kinase's active site. [3]The phenylacetonitrile core of the derivatives could serve as a scaffold to present functional groups that interact with the hinge region and other key residues within the ATP-binding pocket of a target kinase.

Diagram of a Proposed Kinase Inhibitor Discovery Cascade

kinase_inhibitor_workflow cluster_screening Initial Screening cluster_validation Cellular Validation cluster_profiling Selectivity & SAR biochemical_assay Biochemical Kinase Assay (e.g., HTRF, FP) cell_based_assay Cell-Based Phosphorylation Assay (e.g., Western Blot, ELISA) biochemical_assay->cell_based_assay target_engagement Target Engagement Assay (e.g., CETSA) cell_based_assay->target_engagement selectivity_panel Kinase Selectivity Profiling target_engagement->selectivity_panel sar_studies Structure-Activity Relationship (SAR) Studies selectivity_panel->sar_studies

Caption: A hierarchical approach for the discovery and characterization of this compound derivatives as kinase inhibitors.

Protocol 3: In Vitro Kinase Inhibition Assay

This protocol describes a general method for assessing the inhibitory activity of compounds against a specific kinase.

I. Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a target kinase. The amount of phosphorylated product is quantified, often using methods like Homogeneous Time-Resolved Fluorescence (HTRF) or Fluorescence Polarization (FP).

II. Materials:

  • Recombinant active kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP

  • Assay buffer (containing MgCl2, DTT, etc.)

  • This compound derivatives (dissolved in DMSO)

  • Detection reagents (e.g., europium-labeled anti-phospho-substrate antibody and XL665-labeled streptavidin for HTRF)

  • 384-well low-volume microplates

  • Plate reader capable of HTRF or FP detection

III. Step-by-Step Procedure:

  • Compound Dispensing:

    • Dispense nanoliter volumes of the test compounds at various concentrations into the microplate.

  • Kinase and Substrate Addition:

    • Prepare a mixture of the kinase and its substrate in the assay buffer.

    • Add this mixture to the wells containing the compounds.

    • Incubate for a short period (e.g., 15 minutes) at room temperature.

  • Initiation of Reaction:

    • Add ATP to all wells to start the kinase reaction.

    • Incubate for the desired reaction time (e.g., 60 minutes) at room temperature.

  • Detection:

    • Stop the reaction and add the detection reagents.

    • Incubate to allow for binding of the detection reagents to the phosphorylated substrate.

  • Data Acquisition:

    • Read the plate on a compatible plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to controls (no inhibitor and no enzyme).

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Hypothetical Compound Target Kinase IC50 (nM) Reference Compound (Staurosporine) IC50 (nM)
Derivative E505
Derivative F255

Note: The IC50 values are hypothetical and will vary depending on the target kinase and the specific derivative.

References

  • Synthesis and Biological Evaluation of 2-Hydroxy Benzyl Hydrazides Congeners. (2024). [Source details not fully available]
  • Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells. (2021). Molecules. [Link]

  • Crystal Structure–Activity Relationship of Some MeO Phenylacrylonitriles: Dual Antimicrobial–Cytotoxic Effects and in Silico Perspectives. (2023). Pharmaceuticals. [Link]

  • Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors. (2021). Letters in Drug Design & Discovery. [Link]

  • Synthesis, Characterization, Docking Studies and Anticancer Activity through P388 Cell. (2019). Malaysian Journal of Fundamental and Applied Sciences. [Link]

  • Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors. (2021). Letters in Drug Design & Discovery. [Link]

  • Structure-Activity Relationship of Synthetic 2-Phenylnaphthalenes With Hydroxyl Groups That Inhibit Proliferation and Induce Apoptosis of MCF-7 Cancer Cells. (2015). PLoS One. [Link]

  • Design, Synthesis, and Biological Evaluation of 2-Hydroxy-4-phenylthiophene-3-carbonitrile as PD-L1 Antagonist and Its Comparison to Available Small Molecular PD-L1 Inhibitors. (2023). Journal of Medicinal Chemistry. [Link]

  • Multiple mechanisms of protein kinase C inhibition by triphenylacrylonitrile antiestrogens. (1990). FEBS Letters. [Link]

  • Structure-Activity Relationship of Synthetic 2-Phenylnaphthalenes with Hydroxyl Groups that Inhibit Proliferation and Induce Apoptosis of MCF-7 Cancer Cells. (2015). ResearchGate. [Link]

  • Quantitative structure-activity relationships for anticancer activity of 2-phenylindoles using mathematical molecular descriptors. (2011). Current Computer-Aided Drug Design. [Link]

  • Synthesis and Biological Evaluation of Fentanyl Analogues Modified at Phenyl Groups with Alkyls. (2019). ACS Chemical Neuroscience. [Link]

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022). Molecules. [Link]

  • Discovery and characterization of the N-phenyl-N'-naphthylurea class of p38 kinase inhibitors. (2009). Bioorganic & Medicinal Chemistry Letters. [Link]

  • (PDF) Synthesis and Biological Evaluation of 2-Hydroxy Benzyl Hydrazides Congeners. (2025). [Source details not fully available]
  • Drug Discovery - Inhibitor. (n.d.). chemical-kinomics. [Link]

  • Benzimidazole derivatives as kinase inhibitors. (2012). RSC Medicinal Chemistry. [Link]

  • Synthesis and Biological Evaluation of Chalcones having Heterosubstituent(s). (2010). Indian Journal of Pharmaceutical Sciences. [Link]

Sources

Application Notes and Protocols for 2-(3-(Hydroxymethyl)phenyl)acetonitrile in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals.

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

2-(3-(hydroxymethyl)phenyl)acetonitrile is a bifunctional aromatic building block of significant utility in modern organic synthesis. Possessing both a nucleophilic hydroxymethyl group and an electrophilic nitrile moiety on a central phenyl scaffold, it offers orthogonal reactivity that enables the construction of complex molecular architectures. This guide provides an in-depth exploration of its synthetic applications, detailing key transformations at each functional group. We present validated, step-by-step protocols, mechanistic insights, and data-driven summaries to empower researchers in medicinal chemistry, materials science, and fine chemical synthesis to effectively leverage this versatile intermediate.

Introduction: A Bifunctional Linchpin

The strategic value of this compound lies in its two distinct reactive centers. The primary benzylic alcohol can be readily oxidized or converted into a leaving group for nucleophilic substitution, while the nitrile group is a precursor to amines, aldehydes, carboxylic acids, and ketones. This orthogonal reactivity allows for selective, stepwise modifications, making it an ideal starting material for building molecular diversity and complexity. Its applications are particularly noted in the synthesis of pharmaceutical intermediates and other high-value organic compounds.

Table 1: Physicochemical Properties & Safety Data

PropertyValueSource/Notes
IUPAC Name This compound-
Molecular Formula C₉H₉NO-
Molecular Weight 147.17 g/mol -
Appearance Off-white to yellow solidVaries by purity
Melting Point 51-53 °C[1]
Boiling Point 140-144 °C at 0.1 mmHg[1]
Solubility Soluble in DMSO, Chloroform, THF, Methanol[1]
Safety Precautions Handle with appropriate PPE (gloves, safety glasses). Avoid inhalation of dust and contact with skin. Acetonitrile compounds can be toxic.[2]Always consult the Safety Data Sheet (SDS) before use.

Core Synthetic Transformations

The synthetic utility of this compound is best understood by examining the independent transformations possible at its two functional handles.

Reactions at the Hydroxymethyl Group

The primary alcohol is a versatile site for functional group interconversion. Activation is typically the first step, as the hydroxyl group itself is a poor leaving group for nucleophilic substitution.[3]

MAIN This compound OX 2-(3-Formylphenyl)acetonitrile (Aldehyde) MAIN->OX Oxidation (PCC, DMP) HAL 2-(3-(Halomethyl)phenyl)acetonitrile (Halide) MAIN->HAL Halogenation (SOCl₂, PBr₃) EST [3-(Cyanomethyl)phenyl]methyl acetate (Ester) MAIN->EST Esterification (Ac₂O, pyridine) ETH 2-(3-(Alkoxymethyl)phenyl)acetonitrile (Ether) MAIN->ETH O-Alkylation (NaH, R-X)

Caption: Key transformations of the hydroxymethyl group.

  • Oxidation to Aldehyde : Mild oxidation is crucial to prevent over-oxidation to the carboxylic acid. Reagents like Pyridinium Chlorochromate (PCC) or Dess-Martin Periodinane (DMP) provide high yields of the corresponding aldehyde, 2-(3-formylphenyl)acetonitrile. This aldehyde is a key intermediate for subsequent reactions like reductive amination or Wittig olefination. The conversion of aldehydes to nitriles can also be achieved using reagents like O-phenylhydroxylamine.[4]

  • Conversion to Halides : The hydroxymethyl group can be converted into a good leaving group by reaction with reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) to yield the corresponding benzyl chloride or bromide.[3] This activated intermediate is highly susceptible to Sₙ2 displacement by a wide range of nucleophiles.

  • O-Alkylation : Formation of ethers can be achieved under standard Williamson ether synthesis conditions. Deprotonation of the alcohol with a strong base like sodium hydride (NaH) followed by reaction with an alkyl halide (R-X) yields the desired ether. This is a common strategy in medicinal chemistry to modify solubility and binding properties.

Reactions at the Nitrile Group

The nitrile group is a versatile functional group that can be transformed into several other key functionalities, significantly expanding the synthetic potential of the scaffold.[5][6]

MAIN This compound AMINE 2-(3-(Hydroxymethyl)phenyl)ethan-1-amine (Primary Amine) MAIN->AMINE Reduction (LiAlH₄, H₂/Ni) ALD 2-(3-(Hydroxymethyl)phenyl)acetaldehyde (Aldehyde) MAIN->ALD Partial Reduction (DIBAL-H) ACID 2-(3-(Hydroxymethyl)phenyl)acetic acid (Carboxylic Acid) MAIN->ACID Hydrolysis (H₃O⁺ or OH⁻) KET 1-(3-(Hydroxymethyl)phenyl)propan-2-one (Ketone) MAIN->KET Grignard Reaction (1. R-MgBr, 2. H₃O⁺)

Caption: Key transformations of the nitrile group.

  • Reduction to Primary Amine : The nitrile can be fully reduced to a primary amine using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation (e.g., H₂ over Raney Nickel).[7][8] The resulting phenethylamine derivative is a common motif in pharmacologically active compounds. To minimize the formation of secondary and tertiary amine byproducts during catalytic hydrogenation, the addition of ammonia is often beneficial.[8]

  • Partial Reduction to Aldehyde : Diisobutylaluminium hydride (DIBAL-H) is a choice reagent for the partial reduction of nitriles to aldehydes.[6][7] The reaction proceeds via an imine intermediate which is hydrolyzed upon aqueous workup to afford the aldehyde. This method provides access to 2-(3-(hydroxymethyl)phenyl)acetaldehyde.

  • Hydrolysis to Carboxylic Acid : The nitrile can be hydrolyzed to a carboxylic acid under either acidic or basic conditions, followed by neutralization.[5][6] This transformation provides a route to 2-(3-(hydroxymethyl)phenyl)acetic acid, a valuable building block for further derivatization.

  • Reaction with Organometallics : Grignard reagents or organolithium reagents add to the electrophilic carbon of the nitrile to form an intermediate imine salt.[5][6] Subsequent hydrolysis furnishes a ketone, providing a powerful method for carbon-carbon bond formation.

Detailed Experimental Protocols

The following protocols are presented as self-validating systems. Adherence to the described stoichiometry, conditions, and workup procedures is critical for achieving the desired outcomes.

Protocol 1: Oxidation of the Hydroxymethyl Group to an Aldehyde
  • Reaction: this compound → 2-(3-Formylphenyl)acetonitrile

  • Rationale: This protocol uses Dess-Martin Periodinane (DMP), a mild oxidant that operates at room temperature, minimizing side reactions and being compatible with the nitrile functionality.

Materials & Equipment
This compound (1.0 eq), Dess-Martin Periodinane (1.2 eq), Dichloromethane (DCM, anhydrous)
Round-bottom flask, magnetic stirrer, argon/nitrogen inlet, TLC plates, silica gel for chromatography

Procedure:

  • Dissolve this compound (e.g., 1.47 g, 10 mmol) in anhydrous DCM (50 mL) in a round-bottom flask under an inert atmosphere.

  • Add Dess-Martin Periodinane (5.09 g, 12 mmol) to the solution in one portion.

  • Stir the resulting mixture vigorously at room temperature. Monitor the reaction progress by TLC (e.g., using 3:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 2-3 hours.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) (1:1 mixture, 50 mL).

  • Stir the biphasic mixture for 15 minutes until the organic layer is clear.

  • Separate the layers and extract the aqueous phase with DCM (2 x 25 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield 2-(3-formylphenyl)acetonitrile as a solid.

Protocol 2: Reduction of the Nitrile Group to a Primary Amine
  • Reaction: this compound → 2-(3-(Hydroxymethyl)phenyl)ethan-1-amine

  • Rationale: Lithium aluminum hydride (LiAlH₄) is a potent reducing agent that cleanly converts the nitrile to the primary amine.[6] The reaction is conducted in an anhydrous ether solvent. Extreme caution is required when handling LiAlH₄.

Materials & Equipment
This compound (1.0 eq), Lithium aluminum hydride (LiAlH₄, 1.5 eq), Tetrahydrofuran (THF, anhydrous), Diethyl ether (anhydrous)
Three-neck round-bottom flask, reflux condenser, dropping funnel, ice bath, magnetic stirrer, argon/nitrogen inlet

Procedure:

  • To a three-neck flask equipped with a reflux condenser and dropping funnel under an inert atmosphere, add LiAlH₄ (e.g., 0.57 g, 15 mmol) and anhydrous THF (30 mL).

  • Cool the suspension to 0 °C using an ice bath.

  • Dissolve this compound (1.47 g, 10 mmol) in anhydrous THF (20 mL) and add it dropwise to the LiAlH₄ suspension via the dropping funnel, maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction back down to 0 °C.

  • CAUTIOUSLY quench the reaction by the sequential, dropwise addition of water (0.6 mL), followed by 15% aqueous NaOH (0.6 mL), and finally more water (1.8 mL) (Fieser workup).

  • Stir the resulting granular white precipitate for 30 minutes, then filter it through a pad of Celite®, washing the filter cake with THF.

  • Combine the filtrate and washings and concentrate under reduced pressure to yield the crude 2-(3-(hydroxymethyl)phenyl)ethan-1-amine. Further purification can be achieved by crystallization or chromatography if necessary.

Summary of Synthetic Transformations

The following table summarizes the key reactions, providing a quick reference for synthetic planning.

Table 2: Reaction Summary

Transformation Functional Group Reagent(s) Product Type Typical Yields
OxidationHydroxymethylPCC, DMP, SwernAldehyde75-95%
HalogenationHydroxymethylSOCl₂, PBr₃Benzyl Halide80-95%
O-AlkylationHydroxymethyl1. NaH, 2. R-XEther70-90%
Reduction (Full)NitrileLiAlH₄, H₂/Raney NiPrimary Amine70-90%
Reduction (Partial)NitrileDIBAL-H, then H₂OAldehyde65-85%
HydrolysisNitrileH₂SO₄/H₂O or NaOH/H₂O, then H⁺Carboxylic Acid85-98%
Grignard AdditionNitrile1. R-MgBr, 2. H₃O⁺Ketone60-80%

Conclusion

This compound stands out as a highly valuable and versatile building block. The ability to selectively manipulate its hydroxymethyl and nitrile functionalities provides chemists with a powerful tool for the efficient synthesis of diverse and complex molecules. The protocols and data presented herein serve as a robust foundation for researchers to confidently incorporate this reagent into their synthetic strategies, accelerating discovery in drug development and materials science.

References

  • Process for the preparation of hydroxyphenylacetonitriles.
  • 2-tert-BUTOXYCARBONYLOXYIMINO-2-PHENYLACETONITRILE. Organic Syntheses. [Link]

  • Preparation of phenylacetonitriles.
  • Nitrile reduction. Wikipedia. [Link]

  • Nitrile to Amine - Common Conditions. Organic Chemistry Data. [Link]

  • 2-PHENYLBUTYRONITRILE. Organic Syntheses. [Link]

  • Reactions of Nitriles. Chemistry Steps. [Link]

  • Chemistry of Nitriles. Chemistry LibreTexts. [Link]

  • Preparation of 2-cyclohexyliden-2-phenyl acetonitrile and odoriferous structural analogs thereof.
  • Amine synthesis by nitrile reduction. Organic Chemistry Portal. [Link]

  • Process for the preparation of basically substituted phenyl acetonitriles.
  • Selective One-Pot Multicomponent Synthesis of N-Substituted 2,3,5-Functionalized 3-Cyanopyrroles via the Reaction between α-Hydroxyketones, Oxoacetonitriles, and Primary Amines. National Institutes of Health. [Link]

  • Process for the manufacture of substituted phenylacetonitriles.
  • Synthetic strategies to 2-phenylacetonitrile. ResearchGate. [Link]

  • O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. Organic Chemistry Portal. [Link]

  • One-Pot Strecker-Reaction using Ferricyanides as a Non-Toxic Cyanide-Source - Supporting Information. University of Regensburg. [Link]

  • Amygdalin. Wikipedia. [Link]

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  • Conversion of a hydroxy group in certain alcohols into a fluorosulfonate ester or a trifluoromethylsulfonate ester.
  • The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds. PubMed. [Link]

  • Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. National Institutes of Health. [Link]

  • Transformation of aldehydes into nitriles in an aqueous medium using O-phenylhydroxylamine as the nitrogen source. National Institutes of Health. [Link]

  • Regioselective O-alkylation of 2-pyridones by TfOH-catalyzed carbenoid insertion. Royal Society of Chemistry. [Link]

  • Overview of acetonitrile: Physicochemical properties, applications and clinical aspects. ResearchGate. [Link]

  • New Horizon and Advancements in Synthetic and Biological Applications of Active Methylene Acetonitrile: Mini-Review. ResearchGate. [Link]

  • Design, Synthesis, and Biological Evaluation of 2-Hydroxy-4-phenylthiophene-3-carbonitrile as PD-L1 Antagonist and Its Comparison to Available Small Molecular PD-L1 Inhibitors. ACS Publications. [Link]

  • Atom-Economical and Tandem Conversion of Nitriles to N -Methylated Amides Using Methanol and Water. ResearchGate. [Link]

  • Process for the conversion of aldehydes into nitriles using ammonia and hydrogen peroxide.
  • Transition Metal-Free Synthesis of Vinyl Nitriles from Aldehydes with Acetonitrile at Room Temperature. ResearchGate. [Link]

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Derivatization of 2-(3-(Hydroxymethyl)phenyl)acetonitrile for medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Strategic Derivatization of 2-(3-(Hydroxymethyl)phenyl)acetonitrile for Medicinal Chemistry

Introduction: Unlocking the Potential of a Versatile Scaffold

In the landscape of modern drug discovery, the strategic selection of molecular scaffolds is paramount. The compound this compound stands out as a particularly valuable starting material. Its structure features two key functional groups amenable to selective modification: a primary benzylic alcohol and a nitrile. This dual functionality provides medicinal chemists with orthogonal chemical handles to systematically explore chemical space, optimize pharmacokinetic properties, and modulate biological activity. The benzyl cyanide core is a precursor to numerous pharmaceuticals, including antidepressants, antihistamines, and stimulants, making its derivatives a rich area for exploration.[1][2][3]

This guide serves as a detailed application note for researchers, scientists, and drug development professionals. It moves beyond simple procedural lists to explain the causality behind experimental choices, providing field-proven insights into the derivatization of this scaffold. We will explore distinct strategies targeting both the hydroxymethyl and nitrile moieties, complete with detailed, self-validating protocols designed for reproducibility and success.

Part 1: Strategic Modification of the Hydroxymethyl Group

The benzylic alcohol is a prime target for initial derivatization. Its modification can profoundly impact a molecule's polarity, hydrogen bonding capability, metabolic stability, and potential for prodrug strategies. The primary transformations include esterification, etherification, and oxidation.

Esterification: Modulating Polarity and Creating Prodrugs

Esterification of the hydroxymethyl group is a rapid and effective method to introduce a vast array of functionalities. This strategy is often employed to increase lipophilicity, which can enhance membrane permeability, or to create ester prodrugs that are hydrolyzed in vivo to release the active parent alcohol.

This classic acid-catalyzed method is ideal for forming simple esters using an excess of the corresponding carboxylic acid or alcohol.[4][5][6] The equilibrium is driven towards the product by using one reagent as the solvent and/or by removing the water byproduct.[5][6]

Causality: A strong acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon significantly more electrophilic and susceptible to attack by the nucleophilic oxygen of the benzylic alcohol.[4]

  • Step 1: Reaction Setup: To a 50 mL round-bottom flask, add this compound (1.0 eq, e.g., 1.47 g, 10 mmol).

  • Step 2: Reagent Addition: Add glacial acetic acid (20 mL), which acts as both reagent and solvent.

  • Step 3: Catalyst Addition: Carefully add concentrated sulfuric acid (0.2 mL) dropwise while stirring.

  • Step 4: Reaction: Heat the mixture to reflux (approx. 118°C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Step 5: Workup: After cooling to room temperature, pour the reaction mixture slowly into 100 mL of ice-cold water.

  • Step 6: Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Step 7: Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) to neutralize excess acid, followed by brine (1 x 50 mL).

  • Step 8: Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.

  • Step 9: Purification: Purify the product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

For substrates sensitive to strong acids, acylation with an acyl halide in the presence of a non-nucleophilic base is a milder and often faster alternative.

Causality: The base (e.g., pyridine or triethylamine) neutralizes the HCl byproduct generated during the reaction, driving the reaction to completion. Pyridine can also act as a nucleophilic catalyst.

  • Step 1: Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) in a flask under a nitrogen atmosphere and cool to 0°C in an ice bath.

  • Step 2: Base Addition: Add triethylamine (1.5 eq) to the solution.

  • Step 3: Acyl Chloride Addition: Add acetyl chloride (1.2 eq) dropwise via syringe. A white precipitate of triethylamine hydrochloride will form.

  • Step 4: Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

  • Step 5: Workup: Quench the reaction by adding 1N HCl (aq). Separate the organic layer.

  • Step 6: Washing and Drying: Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Step 7: Concentration and Purification: Filter and concentrate under reduced pressure. Purify by flash chromatography as described in Protocol 1.

G cluster_ester Esterification Pathways SM This compound Ester Ester Derivative SM->Ester  Fischer Esterification  H₂SO₄, Heat SM->Ester  Acylation  Base (e.g., Et₃N) Acid R-COOH (e.g., Acetic Acid) AcylHalide R-COCl (e.g., Acetyl Chloride) G cluster_ether Williamson Ether Synthesis SM This compound Alkoxide Alkoxide Intermediate SM->Alkoxide 1. NaH, THF Ether Ether Derivative Alkoxide->Ether 2. R-X AlkylHalide R-X (e.g., CH₃I) G cluster_reduction Nitrile Reduction SM This compound Amine Primary Amine Derivative SM->Amine 1. LiAlH₄, THF 2. H₂O/NaOH Workup G cluster_hydrolysis Nitrile Hydrolysis SM This compound Amide Amide Intermediate SM->Amide Mild H⁺/H₂O or OH⁻ Acid Carboxylic Acid Derivative Amide->Acid Strong H⁺/H₂O, Heat

Sources

Application Notes and Protocols: 2-(3-(Hydroxymethyl)phenyl)acetonitrile as a Versatile Precursor for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Medicinal Chemists and Synthetic Researchers

Introduction

Heterocyclic compounds form the bedrock of modern medicinal chemistry, with over 85% of all biologically active small molecules incorporating at least one heterocyclic ring.[1] These structures are indispensable as they provide rigid scaffolds to orient functional groups, modulate physicochemical properties like solubility and lipophilicity, and engage in specific hydrogen bonding interactions with biological targets.[1][2] The strategic selection of a starting material that can be efficiently converted into diverse heterocyclic cores is therefore of paramount importance in drug discovery programs.[3]

2-(3-(Hydroxymethyl)phenyl)acetonitrile is an exemplary bifunctional precursor, possessing two orthogonally reactive handles: a nucleophilic/electrophilic cyanomethyl group and a versatile hydroxymethyl group. This unique arrangement on a central phenyl scaffold allows for programmed, intramolecular cyclization reactions to construct fused heterocyclic systems of significant pharmacological interest. This guide provides detailed protocols and mechanistic insights for leveraging this precursor in the synthesis of isoquinoline and phthalazinone cores, two privileged structures in pharmaceutical science.[4][5][6]

Section 1: Synthesis of the Precursor: this compound

The efficient synthesis of the title precursor is the critical first step. While various methods exist for the preparation of phenylacetonitriles, a direct and reliable approach involves the cyanation of the corresponding benzyl alcohol.[7] The following protocol is adapted from established procedures for converting benzyl alcohols to benzyl cyanides.[8]

Protocol 1: Synthesis via Cyanation of 3-(Hydroxymethyl)benzyl Alcohol

This protocol describes the conversion of a commercially available benzyl alcohol to the target phenylacetonitrile using a cyanide source in a polar aprotic solvent, which facilitates the nucleophilic substitution.

Experimental Workflow Diagram

G cluster_0 Precursor Synthesis A 3-(Hydroxymethyl)benzyl alcohol B Reaction Mixture (DMSO, NaCN, Acetic Acid) A->B Add C Heating (110-140 °C) B->C Heat D Workup & Purification (Extraction, Chromatography) C->D Process E This compound D->E Isolate

Caption: Workflow for the synthesis of the target precursor.

Materials & Reagents

ReagentFormulaM.W. ( g/mol )Molar Eq.Quantity
3-(Hydroxymethyl)benzyl alcoholC₈H₁₀O₂138.161.013.8 g
Sodium Cyanide (NaCN)NaCN49.011.25.88 g
Dimethyl Sulfoxide (DMSO)C₂H₆OS78.13-250 mL
Glacial Acetic AcidCH₃COOH60.051.16.6 g (6.3 mL)
Chloroform (CHCl₃)CHCl₃119.38-3 x 150 mL
Water (H₂O)H₂O18.02-As needed

Step-by-Step Protocol

  • Reaction Setup: In a 500 mL three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and reflux condenser, suspend 3-(hydroxymethyl)benzyl alcohol (13.8 g, 0.1 mol) and sodium cyanide (5.88 g, 0.12 mol) in dimethylsulfoxide (250 mL).

    • Causality Insight: DMSO is an excellent polar aprotic solvent for Sₙ2 reactions, effectively solvating the sodium cation while leaving the cyanide anion highly nucleophilic.

  • Acid Addition: Heat the stirred suspension to 125 °C. Cautiously add glacial acetic acid (6.3 mL, 0.11 mol) dropwise over 1 hour. The in-situ generation of HCN from the cyanide salt and acid drives the reaction.[8]

    • Safety Warning: This reaction generates highly toxic hydrogen cyanide (HCN) gas. This entire procedure MUST be performed in a well-ventilated chemical fume hood. All glassware should be decontaminated with bleach solution after use.

  • Reaction: Maintain the reaction mixture at 125 °C for an additional 2-3 hours after the addition is complete. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexane).

  • Workup: Cool the reaction mixture to room temperature. Carefully pour the mixture into 500 mL of cold water and transfer to a separatory funnel.

  • Extraction: Extract the aqueous phase with chloroform (3 x 150 mL).

  • Washing: Combine the organic layers and wash successively with water (2 x 200 mL) and brine (1 x 200 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane (e.g., 10% to 40%) to afford this compound as a crystalline solid or viscous oil.

    • Expected Yield: 65-75%.

Section 2: Synthesis of Isoquinolin-3-ol Derivatives

Isoquinolines are a prominent class of nitrogen-containing heterocycles found in numerous natural alkaloids and synthetic pharmaceuticals.[4][9][10] This protocol outlines a two-step synthesis of an isoquinolin-3-ol derivative via oxidation of the precursor followed by an acid-mediated intramolecular cyclization.

Protocol 2A: Oxidation to 2-(3-Formylphenyl)acetonitrile

The hydroxymethyl group is first selectively oxidized to an aldehyde, setting the stage for cyclization. Pyridinium chlorochromate (PCC) is a mild oxidant suitable for this transformation.

Materials & Reagents

ReagentFormulaM.W. ( g/mol )Molar Eq.Quantity
This compoundC₉H₉NO147.181.07.36 g
Pyridinium Chlorochromate (PCC)C₅H₆NCrClO₃215.561.516.17 g
Dichloromethane (DCM)CH₂Cl₂84.93-200 mL
Silica GelSiO₂60.08-~20 g

Step-by-Step Protocol

  • Reaction Setup: To a stirred suspension of PCC (16.17 g, 0.075 mol) and silica gel (~20 g) in dry dichloromethane (200 mL), add a solution of this compound (7.36 g, 0.05 mol) in 50 mL of DCM.

    • Causality Insight: PCC is a mild oxidant that reliably converts primary alcohols to aldehydes without over-oxidation to carboxylic acids. Adsorbing it onto silica gel simplifies the workup by allowing for filtration to remove chromium byproducts.

  • Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the disappearance of the starting material by TLC.

  • Workup: Upon completion, filter the reaction mixture through a pad of Celite® or a short silica gel plug, washing with additional DCM.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the crude 2-(3-formylphenyl)acetonitrile, which can often be used in the next step without further purification.

Protocol 2B: Acid-Mediated Cyclization to Isoquinolin-3-ol

The aldehyde and nitrile groups undergo an intramolecular cyclization reaction under acidic conditions to form the heterocyclic core.

Reaction Mechanism Diagram

G cluster_0 Acid-Catalyzed Intramolecular Cyclization start 2-(3-Formylphenyl)acetonitrile protonation Nitrile Protonation start->protonation + H⁺ attack Intramolecular Attack protonation->attack Carbonyl O attacks activated nitrile tautomerization Tautomerization attack->tautomerization Proton transfer product Isoquinolin-3-ol tautomerization->product - H⁺

Caption: Mechanism of isoquinoline formation.

Step-by-Step Protocol

  • Reaction Setup: Dissolve the crude 2-(3-formylphenyl)acetonitrile from the previous step in trifluoroacetic acid (TFA, 50 mL).

    • Causality Insight: Strong acids like TFA protonate the nitrile nitrogen, rendering the nitrile carbon highly electrophilic and susceptible to nucleophilic attack by the weakly nucleophilic aldehyde oxygen.[11]

  • Reaction: Stir the solution at room temperature for 12-24 hours. The reaction may be gently heated (40-50 °C) to accelerate the cyclization if necessary. Monitor by TLC or LC-MS.

  • Workup: Carefully pour the reaction mixture onto crushed ice (~200 g).

  • Precipitation & Isolation: The product will precipitate out of the aqueous solution. If precipitation is slow, adjust the pH to ~7 with a saturated sodium bicarbonate solution.

  • Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield isoquinolin-3-ol. Recrystallization from ethanol or a similar solvent may be required for higher purity.

    • Expected Yield: 70-85% over two steps.

Section 3: Synthesis of Phthalazinone Derivatives

Phthalazinones are another important heterocyclic scaffold, known for activities including vasorelaxant and antitumor effects.[5][6][12] This pathway involves oxidation of the precursor to a carboxylic acid, followed by condensation with hydrazine.

Protocol 3A: Oxidation to 3-(Cyanomethyl)benzoic Acid

A more vigorous oxidation is required to convert the hydroxymethyl group to a carboxylic acid. Potassium permanganate (KMnO₄) is a suitable and cost-effective oxidant for this purpose.

Materials & Reagents

ReagentFormulaM.W. ( g/mol )Molar Eq.Quantity
This compoundC₉H₉NO147.181.07.36 g
Potassium Permanganate (KMnO₄)KMnO₄158.032.519.75 g
Water (H₂O)H₂O18.02-300 mL
Sodium Hydroxide (NaOH)NaOH40.00-As needed
Hydrochloric Acid (HCl), conc.HCl36.46-As needed

Step-by-Step Protocol

  • Reaction Setup: Dissolve this compound (7.36 g, 0.05 mol) in 100 mL of water containing a small amount of NaOH to aid dissolution. Cool the solution in an ice bath.

  • Oxidation: Slowly add a solution of KMnO₄ (19.75 g, 0.125 mol) in 200 mL of water dropwise, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 12-16 hours. A brown precipitate of MnO₂ will form.

  • Workup: Quench the reaction by adding a small amount of sodium bisulfite until the purple color disappears. Filter off the MnO₂ precipitate and wash the filter cake with hot water.

  • Isolation: Combine the filtrate and washings. Cool the solution in an ice bath and acidify to pH 2-3 with concentrated HCl. The product, 3-(cyanomethyl)benzoic acid, will precipitate.

  • Purification: Collect the solid by vacuum filtration, wash with cold water, and dry.

Protocol 3B: Condensation-Cyclization to 4-(Cyanomethyl)phthalazin-1(2H)-one

The synthesized dicarbonyl equivalent is cyclized with hydrazine to form the phthalazinone ring system, a common and efficient method for constructing this heterocycle.[13]

Reaction Mechanism Diagram

G cluster_1 Phthalazinone Formation start 3-(Cyanomethyl)benzoic Acid + Hydrazine add1 Nucleophilic Addition (Amide formation) start->add1 Heat add2 Intramolecular Acyl Substitution add1->add2 Cyclization dehydration Dehydration add2->dehydration - H₂O product 4-(Cyanomethyl)phthalazin-1(2H)-one dehydration->product

Caption: Mechanism of phthalazinone formation.

Step-by-Step Protocol

  • Reaction Setup: In a round-bottom flask, combine 3-(cyanomethyl)benzoic acid (from the previous step, ~0.05 mol) and hydrazine hydrate (3.0 mL, ~0.06 mol) in ethanol (100 mL).

    • Causality Insight: Hydrazine is a bis-nucleophile. The more reactive nitrogen attacks the carboxylic acid first. The subsequent intramolecular cyclization is driven by the formation of a stable six-membered heterocyclic ring.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC.

  • Isolation: Cool the reaction mixture to room temperature. The product will often crystallize directly from the solution. If not, reduce the solvent volume by half using a rotary evaporator and cool in an ice bath to induce crystallization.

  • Purification: Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum to afford 4-(cyanomethyl)phthalazin-1(2H)-one.

    • Expected Yield: 80-90% for the cyclization step.

Summary and Outlook

This compound serves as a powerful and versatile starting material for the synthesis of medicinally relevant heterocyclic cores. By leveraging the distinct reactivity of its two functional groups, complex scaffolds such as isoquinolines and phthalazinones can be constructed through straightforward, high-yielding protocols. The methods described herein provide a robust foundation for researchers in drug discovery and process development to generate libraries of substituted heterocycles for biological screening and lead optimization.

References

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Application Notes and Protocols for the Pharmacological Screening of 2-(3-(Hydroxymethyl)phenyl)acetonitrile Analogues

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the pharmacological screening of a novel class of compounds: 2-(3-(Hydroxymethyl)phenyl)acetonitrile analogues. The protocols detailed herein are designed for researchers, scientists, and drug development professionals engaged in the identification and characterization of new therapeutic agents. We present a tiered screening cascade, beginning with fundamental cytotoxicity assessments to establish a therapeutic window, followed by targeted cell-based assays and specific enzyme or receptor binding assays to elucidate mechanisms of action. The causality behind experimental choices is explained, ensuring that each protocol is a self-validating system. This guide emphasizes technical accuracy and field-proven insights to facilitate robust and reproducible pharmacological evaluation.

Introduction: The Rationale for Screening this compound Analogues

The benzyl cyanide, or phenylacetonitrile, scaffold is a recognized pharmacophore present in a variety of biologically active molecules.[1] Its derivatives have been explored for a range of therapeutic applications, including as fungicides, antibiotics, and other pharmaceuticals. The parent compound, this compound, possesses a reactive hydroxymethyl group and a nitrile moiety, offering opportunities for diverse chemical modifications to generate a library of analogues. These structural modifications can modulate the compound's physicochemical properties, influencing its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, as well as its interaction with biological targets.

The strategic rationale for screening these analogues is rooted in the principles of structure-activity relationship (SAR) studies. By systematically altering the substituents on the phenyl ring and modifying the acetonitrile group, we can probe the molecular interactions that govern the biological activity of this chemical series. This systematic approach is fundamental to modern drug discovery, enabling the identification of lead compounds with improved potency, selectivity, and safety profiles.[2] This guide provides the foundational assays to initiate such a screening campaign.

Part 1: Foundational Screening - Assessing Cytotoxicity

A critical first step in the evaluation of any new chemical entity is to determine its potential for cellular toxicity.[3] Cytotoxicity assays provide a quantitative measure of a compound's ability to damage or kill cells, thereby establishing a therapeutic index—the concentration range at which the compound can be studied for its pharmacological effects without inducing significant cell death.[3][4]

Principle of Cytotoxicity Assays

Cytotoxicity can manifest through various mechanisms, including necrosis (uncontrolled cell death), apoptosis (programmed cell death), or the cessation of cell growth and proliferation.[3] A variety of assays are available to measure these different endpoints, often relying on colorimetric, fluorometric, or luminescent readouts.[4]

Recommended Primary Cytotoxicity Assay: MTT/XTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assays are reliable and widely used colorimetric methods to quantify metabolic activity, which serves as an indicator of cell viability.[4] In viable cells, mitochondrial dehydrogenases reduce the tetrazolium salt to a colored formazan product, the amount of which is directly proportional to the number of living cells.

Protocol 1: MTT Assay for General Cytotoxicity Screening

Objective: To determine the concentration-dependent cytotoxic effect of this compound analogues on a selected cell line.

Materials:

  • Human cancer cell line (e.g., HeLa, HepG2) or a relevant non-cancerous cell line (e.g., Vero).[5]

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin).

  • Phosphate-Buffered Saline (PBS).

  • Trypsin-EDTA.

  • MTT solution (5 mg/mL in PBS, sterile filtered).

  • DMSO (Dimethyl sulfoxide).

  • 96-well flat-bottom cell culture plates.

  • Test compounds (this compound analogues) dissolved in DMSO.

  • Positive control for cytotoxicity (e.g., Doxorubicin).

Procedure:

  • Cell Seeding:

    • Culture the chosen cell line to ~80% confluency.

    • Trypsinize, count, and resuspend the cells in complete medium to a final concentration of 5 x 10^4 cells/mL.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment:

    • Prepare a serial dilution of the test compounds in complete medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent-induced toxicity.

    • After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of the test compounds. Include wells with medium only (blank), cells with medium and DMSO (vehicle control), and cells with a positive control.

    • Incubate the plate for another 24-48 hours.

  • MTT Addition and Incubation:

    • Following the treatment period, add 20 µL of MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C, allowing the formazan crystals to form.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium containing MTT from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

The percentage of cell viability is calculated using the following formula:

% Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100

The IC50 value (the concentration of the compound that inhibits 50% of cell viability) can be determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Compound IDAnalogue StructureIC50 (µM) on HeLa CellsIC50 (µM) on HepG2 Cells
HM-PA-01 This compound>100>100
HM-PA-02 Analogue with modification at position X55.278.9
HM-PA-03 Analogue with modification at position Y12.725.4
HM-PA-04 Analogue with modification at position Z89.1>100
Doxorubicin Positive Control0.81.2

Table 1: Representative data for cytotoxicity screening of this compound analogues.

Part 2: Tiered Pharmacological Screening

Following the initial cytotoxicity assessment, a tiered or cascaded screening approach is employed to progressively characterize the pharmacological activity of the analogues.[2] This strategy allows for the efficient allocation of resources by focusing on the most promising compounds.

Caption: A tiered workflow for the pharmacological screening of novel compounds.

Tier 1: High-Throughput Cell-Based Screening

Cell-based assays are invaluable tools in drug discovery as they provide a more physiologically relevant context compared to biochemical assays.[6][7] They allow for the assessment of a compound's effect on a specific biological pathway or cellular process within a living cell.[8]

Objective: To identify analogues that modulate a specific signaling pathway of interest (e.g., NF-κB, CREB, etc.).

Principle: Reporter gene assays utilize a plasmid containing a promoter element responsive to a specific transcription factor, which drives the expression of a reporter gene (e.g., luciferase or β-galactosidase). Activation or inhibition of the signaling pathway leads to a measurable change in the reporter protein's activity.

Materials:

  • A stable cell line expressing the reporter gene construct.

  • Complete cell culture medium.

  • Test compounds.

  • A known activator or inhibitor of the pathway as a positive control.

  • Luciferase assay reagent.

  • White, opaque 96-well plates.

Procedure:

  • Cell Seeding: Seed the reporter cell line in a 96-well white plate at an appropriate density and incubate for 24 hours.

  • Compound Treatment: Treat the cells with the test compounds at a single, non-toxic concentration (determined from the cytotoxicity assay).

  • Stimulation: After a pre-incubation period with the compounds, stimulate the cells with a known agonist of the pathway (for inhibition screening) or assess for direct activation.

  • Lysis and Luciferase Assay: After the appropriate stimulation time, lyse the cells and measure the luciferase activity according to the manufacturer's protocol using a luminometer.

Data Analysis:

The percentage of inhibition or activation is calculated relative to the vehicle and positive controls. "Hits" are typically defined as compounds that produce a response greater than a certain threshold (e.g., 3 standard deviations from the mean of the vehicle control).

Tier 2: Secondary Screening and Hit Validation

Compounds identified as "hits" in the primary screen are subjected to secondary assays to confirm their activity and determine their potency.

Objective: To determine if the active analogues directly inhibit a specific enzyme target.[9]

Principle: Enzyme inhibition assays measure the effect of a compound on the rate of an enzyme-catalyzed reaction.[10][11] The readout can be a change in absorbance, fluorescence, or luminescence, depending on the substrate and detection method.[12]

Materials:

  • Purified enzyme of interest.

  • Enzyme substrate.

  • Assay buffer.

  • Test compounds.

  • A known inhibitor as a positive control.

  • 96- or 384-well assay plates.

Procedure:

  • Assay Preparation: Add the assay buffer, test compound at various concentrations, and the enzyme to the wells of the assay plate.

  • Pre-incubation: Incubate the plate for a defined period to allow the compound to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

  • Signal Detection: Monitor the reaction progress over time by measuring the appropriate signal (e.g., absorbance) at regular intervals.

Data Analysis:

Calculate the initial reaction rates (slopes of the linear portion of the progress curves). Determine the IC50 value by plotting the percentage of enzyme inhibition against the logarithm of the compound concentration.

Compound IDPrimary Hit (Reporter Assay)Enzyme Inhibition IC50 (µM)
HM-PA-03 Yes5.8
HM-PA-08 Yes15.2
HM-PA-11 No>50

Table 2: Example data from secondary screening of primary hits.

Tier 3: Mechanism of Action Studies

For validated hits, further studies are conducted to elucidate their precise mechanism of action.

Objective: To determine if the active compounds bind to a specific receptor.[13]

Principle: Receptor binding assays measure the interaction between a ligand (the test compound) and a receptor.[14] A common format is a competitive binding assay where the test compound competes with a labeled ligand (e.g., a radioligand or fluorescent ligand) for binding to the receptor.[15][16]

Materials:

  • Cell membranes or purified receptors.

  • Labeled ligand.

  • Unlabeled test compounds.

  • Assay buffer.

  • Filtration apparatus or scintillation proximity assay (SPA) beads.

Procedure:

  • Incubation: Incubate the receptor preparation, labeled ligand, and varying concentrations of the unlabeled test compound in the assay buffer.

  • Separation: Separate the bound from the unbound labeled ligand. This is often achieved by rapid filtration through a filter mat that retains the receptor-ligand complex.

  • Detection: Quantify the amount of bound labeled ligand using a suitable detector (e.g., a scintillation counter for radioligands).

Data Analysis:

The displacement of the labeled ligand by the test compound is used to determine the inhibitory constant (Ki), which reflects the affinity of the test compound for the receptor.

Binding_Assay cluster_0 Competitive Binding Receptor Receptor BoundComplex Bound Complex Receptor->BoundComplex Binds LabeledLigand Labeled Ligand LabeledLigand->BoundComplex TestCompound Test Compound TestCompound->Receptor Competes DisplacedLigand Displaced Ligand

Caption: Principle of a competitive receptor binding assay.

Conclusion

The pharmacological screening of this compound analogues requires a systematic and multi-faceted approach. By employing the tiered screening cascade outlined in these application notes, researchers can effectively identify and characterize novel bioactive compounds. The initial assessment of cytotoxicity is paramount for establishing a safe therapeutic window. Subsequent cell-based and biochemical assays provide crucial insights into the compounds' mechanisms of action, paving the way for further lead optimization and preclinical development. The protocols provided herein serve as a robust starting point for these investigations, and should be adapted and optimized based on the specific biological targets and therapeutic areas of interest.

References

  • An, F., & Xi, B. (2022). A review for cell-based screening methods in drug discovery. Frontiers in Pharmacology, 13, 938632. [Link]

  • Vipergen. Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. [Link]

  • baseclick GmbH. Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity. [Link]

  • Boster Biological Technology. Compound Screening Services. [Link]

  • IAEA Ocean acidification. (2017). Receptor Binding Assay (RBA): Principles and Introduction to Radioactivity. YouTube. [Link]

  • Gifford Bioscience. About Ligand Binding Assays. [Link]

  • Slideshare. Techniques for measuring receptor binding – Its uses.pptx. [Link]

  • Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual. [Link]

  • Edmondson, D. E., & Binda, C. (2018). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 23(3), 597. [Link]

  • Biobide. What is an Inhibition Assay? [Link]

  • ResearchGate. Enzyme Inhibition in Drug Discovery and Development: The Good and the Bad. [Link]

  • Yasgar, A., et al. (2012). Mechanism of Action Assays for Enzymes. Assay Guidance Manual. [Link]

  • BellBrook Labs. (2025). Enzyme Assays: The Foundation of Modern Drug Discovery. [Link]

  • Ataman Kimya. BENZYL CYANIDE. [Link]

  • Khan, I., et al. (2024). Synthesis and Biological Evaluation of 2-Hydroxy Benzyl Hydrazides Congeners. Journal of Chemical Health Risks. [Link]

  • Wikipedia. Benzyl cyanide. [Link]

  • PubChem. Benzyl-2,3,4,5,6-d5 cyanide. [Link]

  • Flury, T., et al. (2006). Substituted alpha-(phenylhydrazono)phenylacetonitrile derivatives. Part 2: Synthesis and biological activity of pro-pesticides. Pest Management Science, 62(3), 236-241. [Link]

  • Grieshober, M., et al. (2017). Synthesis and biological investigation of (+)-3-hydroxymethylartemisinin. Beilstein Journal of Organic Chemistry, 13, 1681-1685. [Link]

  • Wrona-Krol, E., et al. (2023). Design, Synthesis, and Biological Evaluation of 2-Hydroxy-4-phenylthiophene-3-carbonitrile as PD-L1 Antagonist and Its Comparison to Available Small Molecular PD-L1 Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Sciencemadness Wiki. Benzyl cyanide. [Link]

  • IT Medical Team. (2023). Pharmacological screening: The drug discovery. [Link]

  • Sullivan, T. J., et al. (1984). Pharmacological screening of new chemical entities in human subjects and methods of data handling. British Journal of Clinical Pharmacology, 18(S1), 31S-41S. [Link]

  • Sengpracha, W., et al. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry, 35(3). [Link]

  • Mahapatra, D. K., et al. (2022). Characterization, molecular modeling and pharmacology of some 2´-hydroxychalcone derivatives as SARS-CoV-2 inhibitor. Informatics in Medicine Unlocked, 29, 100868. [Link]

  • Kadomura, S., et al. (2025). IN VITRO METABOLISM OF THE STRUCTURALLY SIMILAR FENTANYL ANALOGS, 3-PHENYLPROPANOYLFENTANYL AND BENZOYLFENTANYL. Journal of the Turkish Chemical Society, Section A: Chemistry. [Link]

Sources

Application Notes and Protocols: The Strategic Role of 2-(3-(Hydroxymethyl)phenyl)acetonitrile in the Synthesis of Advanced Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Intermediate for Modern Crop Protection

In the landscape of modern agrochemical research and development, the strategic synthesis of active ingredients with high efficacy and favorable environmental profiles is paramount. Within this context, 2-(3-(hydroxymethyl)phenyl)acetonitrile has emerged as a pivotal building block, particularly in the synthesis of the strobilurin class of fungicides. Its unique bifunctional nature, possessing both a reactive nitrile group and a modifiable hydroxymethyl moiety, allows for its seamless integration into complex molecular scaffolds. This application note provides an in-depth guide for researchers and synthetic chemists on the practical application of this compound, with a primary focus on its role as a key precursor to the broad-spectrum fungicide, Mandestrobin.

Strobilurin fungicides are renowned for their mechanism of action, which involves the inhibition of mitochondrial respiration in fungi, a mode of action that provides broad-spectrum disease control in a variety of crops.[1] Mandestrobin, a prominent member of this class, offers excellent control of diseases such as white stem rot in rapeseed and fruit rot.[2] The synthesis of Mandestrobin relies on the construction of a core mandelic acid derivative, for which this compound serves as a highly efficient starting point.[2]

This document will detail the synthesis of this key intermediate and elucidate its subsequent transformation into advanced agrochemical structures, providing both the theoretical underpinnings and practical, step-by-step protocols for laboratory execution.

Core Synthesis: Preparation of this compound

The most direct and industrially scalable synthesis of this compound begins with the readily available starting material, 3-formylbenzonitrile. The process involves a selective reduction of the aldehyde functionality to a primary alcohol, leaving the nitrile group intact.

Protocol 1: Synthesis of this compound via Reduction of 3-Formylbenzonitrile

This protocol is based on the selective reduction of an aromatic aldehyde in the presence of a nitrile. Sodium borohydride is a suitable reagent for this transformation due to its mild nature and high selectivity for aldehydes over nitriles.

Reaction Scheme:

Caption: Synthetic route from 3-formylbenzonitrile to the target intermediate.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesNotes
3-Formylbenzonitrile131.1313.1 g0.1Purity ≥ 98%[3]
Sodium Borohydride (NaBH₄)37.834.5 g0.12Handle with care, moisture-sensitive
Methanol (MeOH)32.04200 mL-Anhydrous
Deionized Water18.02As needed-For quenching and workup
1 M Hydrochloric Acid (HCl)36.46As needed-For pH adjustment
Ethyl Acetate88.11300 mL-For extraction
Anhydrous Magnesium Sulfate (MgSO₄)120.37As needed-For drying

Procedure:

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 13.1 g (0.1 mol) of 3-formylbenzonitrile in 200 mL of anhydrous methanol.[3]

  • Cooling: Cool the solution to 0-5 °C using an ice-water bath.

  • Addition of Reducing Agent: Slowly add 4.5 g (0.12 mol) of sodium borohydride to the stirred solution in small portions over 30 minutes. Maintain the temperature below 10 °C during the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes).

  • Quenching: Once the starting material is consumed, cool the reaction mixture back to 0-5 °C and slowly quench the excess sodium borohydride by the dropwise addition of deionized water until the effervescence ceases.

  • Solvent Removal: Remove the methanol from the reaction mixture under reduced pressure using a rotary evaporator.

  • Workup: To the remaining aqueous residue, add 100 mL of deionized water and adjust the pH to ~2 with 1 M HCl.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a white to pale yellow solid.

Application in Agrochemical Synthesis: The Pathway to Mandestrobin

This compound is a strategic precursor for the synthesis of the fungicide Mandestrobin. The synthetic pathway leverages the nitrile and hydroxymethyl groups for subsequent transformations to build the final complex molecule.

Conceptual Synthetic Pathway:

The overall transformation from this compound to Mandestrobin involves several key steps:

  • Protection of the Hydroxymethyl Group (Optional but Recommended): To avoid side reactions in subsequent steps, the primary alcohol can be protected with a suitable protecting group (e.g., as a silyl ether or benzyl ether).

  • Hydrolysis of the Nitrile to a Carboxylic Acid: The nitrile group is hydrolyzed under acidic or basic conditions to yield the corresponding phenylacetic acid derivative.

  • Esterification: The resulting carboxylic acid is esterified, typically to a methyl ester.

  • α-Hydroxylation and Methylation: The α-carbon is hydroxylated and then methylated to introduce the characteristic methoxy group of Mandestrobin.

  • Etherification: The hydroxymethyl group (after deprotection) is converted to a leaving group (e.g., a halide) and reacted with 2,5-dimethylphenol to form the ether linkage.

  • Amidation: The ester is converted to the final N-methylamide of Mandestrobin.

A more convergent and likely industrial synthesis involves the initial preparation of the key side chain and its subsequent attachment.

Mandestrobin_Synthesis cluster_0 Intermediate Synthesis cluster_1 Core Modification & Final Assembly A This compound C₉H₉NO B 3-(Cyanomethyl)benzyl halide C₉H₈NX A->B Halogenation C 2-(3-((2,5-Dimethylphenoxy)methyl)phenyl)acetonitrile C₁₈H₁₉NO B->C Etherification with 2,5-dimethylphenol D 2-(3-((2,5-Dimethylphenoxy)methyl)phenyl)acetic acid methyl ester C₁₉H₂₂O₃ C->D Methanolysis/Esterification E Methyl 2-hydroxy-2-(3-((2,5-dimethylphenoxy)methyl)phenyl)acetate C₁₉H₂₂O₄ D->E α-Hydroxylation F Methyl 2-methoxy-2-(3-((2,5-dimethylphenoxy)methyl)phenyl)acetate C₂₀H₂₄O₄ E->F Methylation G Mandestrobin C₁₉H₂₃NO₃ F->G Amidation with Methylamine

Caption: Conceptual synthetic workflow from the intermediate to Mandestrobin.

Protocol 2: Conversion to 2-(3-((2,5-Dimethylphenoxy)methyl)phenyl)acetonitrile

This protocol outlines the etherification step, a crucial C-O bond formation in the synthesis of the Mandestrobin backbone.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesNotes
This compound147.1714.7 g0.1From Protocol 1
Thionyl Chloride (SOCl₂)118.9714.3 g (8.7 mL)0.12Use in a fume hood, corrosive
2,5-Dimethylphenol122.1612.2 g0.1Solid
Potassium Carbonate (K₂CO₃)138.2127.6 g0.2Anhydrous, powdered
Acetone58.08250 mL-Anhydrous

Procedure:

  • Formation of the Benzyl Chloride: In a 250 mL flask, dissolve 14.7 g (0.1 mol) of this compound in 100 mL of a suitable solvent like dichloromethane. Cool to 0 °C and add 8.7 mL (0.12 mol) of thionyl chloride dropwise. Stir at room temperature for 2 hours. The solvent and excess thionyl chloride are then removed under vacuum to yield the crude 3-(cyanomethyl)benzyl chloride. This intermediate is often used directly in the next step without extensive purification.

  • Etherification: In a 500 mL flask, combine 12.2 g (0.1 mol) of 2,5-dimethylphenol, 27.6 g (0.2 mol) of anhydrous potassium carbonate, and 250 mL of anhydrous acetone.

  • Addition of Benzyl Chloride: To this suspension, add the crude 3-(cyanomethyl)benzyl chloride from the previous step, dissolved in a small amount of acetone.

  • Reaction: Reflux the mixture for 8-12 hours, monitoring by TLC.

  • Workup: After cooling, filter off the inorganic salts and wash with acetone. Concentrate the filtrate under reduced pressure.

  • Purification: The residue is dissolved in ethyl acetate, washed with 1 M NaOH solution and then with brine. The organic layer is dried over MgSO₄ and concentrated. The product, 2-(3-((2,5-dimethylphenoxy)methyl)phenyl)acetonitrile, can be purified by crystallization or chromatography.

Conclusion and Future Perspectives

This compound stands out as a valuable and versatile intermediate in the synthesis of modern agrochemicals. Its efficient preparation and strategic incorporation into the framework of high-value fungicides like Mandestrobin underscore its importance in the crop protection industry. The protocols detailed herein provide a solid foundation for researchers to explore the synthesis of this key intermediate and its derivatives. Further research could focus on developing even more atom-economical and greener synthetic routes to this compound and expanding its application to other classes of agrochemicals, thereby contributing to the development of next-generation crop protection solutions.

References

  • Sumitomo Chemical Co., Ltd. (2016). Research and Development of a Novel Fungicide 'Mandestrobin'. SUMITOMO KAGAKU, 2016.
  • Google Patents. (1995). Production of 3-(or 4-)cyanobenzaldehyde. JPH09227490A.
  • Google Patents. (1976). Process for the preparation of hydroxyphenylacetonitriles. US3983160A.
  • PubMed. (2023). Efficient synthesis of carbon-14 labeled metabolites of the strobilurin fungicide mandestrobin using biomimetic iron-porphyrin catalyzed oxidation. J Labelled Comp Radiopharm, 66(10), 290-297.
  • Organic Syntheses. (1988). 2-Phenylbutyronitrile. Org. Synth., Coll. Vol. 6, p.232.
  • Organic Syntheses. (1977). 2-tert-Butoxycarbonyloxyimino-2-phenylacetonitrile. Org. Synth., 57, 107.
  • Patsnap. (2016). Synthesis method of 3-cyanobenzaldehyde. CN105294413A.
  • The Royal Society of Chemistry. (n.d.).
  • Google Patents. (2015). Preparation method of 3-trifluoromethyl phenylacetonitrile. CN104447402A.
  • Google Patents. (1957). Preparation of phenylacetonitriles. US2783265A.
  • Google Patents. (2013). Method for synthesizing alpha-oxyamide with 2-hydroxy propylene cyanide. CN103086818A.
  • ResearchGate. (2021). Strobilurins: New group of fungicides.

Sources

Application Notes and Protocols: High-Purity Isolation of 2-(3-(Hydroxymethyl)phenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details a robust protocol for the purification of 2-(3-(hydroxymethyl)phenyl)acetonitrile, a key intermediate in the synthesis of various pharmaceuticals. The protocol is designed to address common impurities arising from typical synthetic routes, ensuring a final product of high purity suitable for downstream applications in drug development and chemical research. This document provides a step-by-step methodology for purification via flash column chromatography followed by recrystallization, including the rationale behind each step and methods for purity assessment.

Introduction

This compound is a valuable building block in organic synthesis. Its bifunctional nature, possessing both a reactive nitrile group and a primary alcohol, allows for diverse chemical transformations. The purity of this intermediate is paramount, as impurities can lead to side reactions, lower yields, and complications in subsequent synthetic steps. This guide provides a detailed protocol for the purification of this compound, ensuring a high degree of purity.

Common synthetic routes to this compound often involve the cyanation of a corresponding benzyl halide or the direct cyanation of a benzyl alcohol.[1][2] These reactions can result in a crude product containing unreacted starting materials, catalysts, and byproducts. Therefore, a multi-step purification strategy is often necessary.

Pre-Purification Analysis: Understanding Potential Impurities

Before commencing the purification process, it is crucial to understand the potential impurities that may be present in the crude product. The nature of these impurities will largely depend on the synthetic route employed.

Table 1: Common Synthetic Routes and Potential Impurities

Synthetic RouteCommon ImpuritiesRationale
Cyanation of 3-(bromomethyl)benzyl alcohol Unreacted 3-(bromomethyl)benzyl alcohol, 3-(hydroxymethyl)benzaldehyde (oxidation byproduct), dibenzyl ether byproductIncomplete reaction and side reactions under basic conditions.
Reduction of 3-cyanobenzaldehyde Unreacted 3-cyanobenzaldehyde, 3-cyanobenzoic acid (over-oxidation)Incomplete reduction or oxidation of the starting material.
Direct cyanation of 3-(hydroxymethyl)benzyl alcohol Unreacted 3-(hydroxymethyl)benzyl alcohol, catalyst residues (e.g., Boron-based)[1]Equilibrium-driven reactions may not go to completion.

A preliminary analysis of the crude product by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is recommended to identify the number of components and to optimize the purification conditions.

Purification Workflow

The recommended purification strategy involves a two-step process: primary purification by flash column chromatography to remove the bulk of the impurities, followed by recrystallization to achieve high purity.

PurificationWorkflow crude Crude Product chromatography Flash Column Chromatography crude->chromatography Primary Purification recrystallization Recrystallization chromatography->recrystallization Further Purification pure_product Pure this compound recrystallization->pure_product analysis Purity Analysis (HPLC, GC, NMR) pure_product->analysis

Caption: Purification workflow for this compound.

Detailed Experimental Protocols

Primary Purification: Flash Column Chromatography

Flash column chromatography is a rapid and efficient technique for separating compounds with different polarities.[3][4] For this compound, a silica gel stationary phase is effective.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane (or Cyclohexane), analytical grade

  • Ethyl acetate, analytical grade

  • Glass column

  • Collection tubes

  • TLC plates (silica gel 60 F254)

  • UV lamp (254 nm)

Protocol:

  • Slurry Preparation: Prepare a slurry of silica gel in hexane.

  • Column Packing: Carefully pack the glass column with the silica gel slurry, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried silica onto the top of the column.

  • Elution: Begin elution with a non-polar solvent system (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increase the polarity. A typical gradient could be from 10% to 50% ethyl acetate in hexane.[4]

  • Fraction Collection: Collect fractions in test tubes and monitor the elution by TLC.

  • TLC Analysis: Spot each fraction on a TLC plate and develop it in a chamber with an appropriate solvent system (e.g., 7:3 Hexane:Ethyl Acetate). Visualize the spots under a UV lamp.

  • Pooling and Concentration: Combine the fractions containing the pure product and concentrate them under reduced pressure using a rotary evaporator.

Table 2: Typical Flash Chromatography Parameters

ParameterValue
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase Hexane/Ethyl Acetate Gradient
Initial Eluent 9:1 Hexane:Ethyl Acetate
Final Eluent 1:1 Hexane:Ethyl Acetate
Detection TLC with UV visualization (254 nm)
Secondary Purification: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds to a high degree.[5][6][7][8] The principle relies on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures.

Materials:

  • Partially purified this compound

  • Toluene

  • Hexane

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Ice bath

  • Büchner funnel and filter paper

  • Vacuum flask

Protocol:

  • Solvent Selection: A mixture of toluene and hexane is a suitable solvent system. The compound should be soluble in hot toluene and sparingly soluble in cold toluene and hexane.

  • Dissolution: Place the partially purified solid in an Erlenmeyer flask and add a minimal amount of hot toluene to dissolve it completely.[9]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Slowly add hexane to the hot solution until it becomes slightly cloudy. Reheat the solution gently until it becomes clear again.

  • Cooling: Allow the flask to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.[9]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold hexane to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below their melting point.

RecrystallizationProcess cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation dissolve Dissolve in minimal hot toluene add_hexane Add hexane until cloudy dissolve->add_hexane reheat Reheat to clarify add_hexane->reheat cool Slowly cool to room temp, then ice bath reheat->cool filter Vacuum filter crystals cool->filter wash Wash with cold hexane filter->wash dry Dry under vacuum wash->dry

Caption: Step-by-step recrystallization process.

Purity Assessment

The purity of the final product should be confirmed using appropriate analytical techniques.

Table 3: Analytical Methods for Purity Determination

MethodPurposeExpected Results for Pure Compound
High-Performance Liquid Chromatography (HPLC) Quantify purity and detect impurities.[10][11]A single major peak corresponding to the product.
Gas Chromatography (GC) Assess purity, especially for volatile impurities.[12]A single major peak.
Nuclear Magnetic Resonance (NMR) Spectroscopy Confirm the chemical structure and identify impurities.Spectra consistent with the structure of this compound and absence of impurity signals.
Melting Point Analysis A sharp melting point range indicates high purity.A narrow melting point range.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Benzyl cyanides can be toxic if ingested, inhaled, or absorbed through the skin.[13] Handle with care.

  • Dispose of all chemical waste according to institutional guidelines.

Conclusion

The described protocol provides a reliable method for obtaining high-purity this compound. The combination of flash column chromatography and recrystallization effectively removes a wide range of potential impurities. The final purity should be verified using the analytical methods outlined. This ensures the suitability of the compound for sensitive downstream applications in research and development.

References

  • Marwah, A. K., Marwah, P., & Rao, G. S. (1990). Spectrophotometric Method for the Determination of Benzyl Cyanides. The Analyst, 115(4), 445-448.
  • Organic Syntheses Procedure. (n.d.). 2-tert-Butoxycarbonyloxyimino-2-phenylacetonitrile. Organic Syntheses.
  • SIELC Technologies. (n.d.). Separation of Benzyl cyanide on Newcrom R1 HPLC column.
  • Mahrous, M. F., et al. (n.d.). Validated HPLC method for assay of Xipamide, Triamterene and toxic impurity; Benzyl cyanide based on analytical Eco-scale assessment. Scribd.
  • Benchchem. (n.d.).
  • PubChem. (n.d.). 2-(4-(Hydroxymethyl)phenyl)acetonitrile.
  • Sigma-Aldrich. (n.d.). Benzyl cyanide analytical standard.
  • Scientific Laboratory Supplies. (n.d.). Benzyl cyanide, analytical sta.
  • ChemicalBook. (n.d.). This compound Product Description.
  • Google Patents. (n.d.).
  • Wiley-VCH. (2004).
  • PubMed Central. (2023). Boron Lewis Acid Catalysis Enables the Direct Cyanation of Benzyl Alcohols by Means of Isonitrile as Cyanide Source.
  • ChemBK. (2024). 2-(3-Hydroxyphenyl)acetonitrile.
  • Wikipedia. (n.d.). Amygdalin.
  • Google Patents. (n.d.). Process for producing (2-nitro-phenyl)
  • PrepChem.com. (n.d.). Synthesis of 2-amino-2-phenyl acetonitrile.
  • University of Rochester, Department of Chemistry. (n.d.).
  • Professor Dave Explains. (2020, January 10).
  • CAS Common Chemistry. (n.d.). Phenylacetonitrile.
  • ChemTalk. (n.d.).
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • Supporting Information for One-Pot Strecker-Reaction using Ferricyanides as a Non-Toxic Cyanide-Source. (n.d.).
  • Google Patents. (n.d.). Method for synthesizing benzyl cyanide compound by using benzyl chloride compound.
  • Chem Experiments. (2020, December 27). Recrystallizing and using melting point to identify a compound [Video]. YouTube.
  • Organic Syntheses Procedure. (n.d.). α-Phenylacetoacetonitrile. Organic Syntheses.
  • Organic Syntheses Procedure. (n.d.). p-Methoxyphenylacetonitrile. Organic Syntheses.

Sources

Troubleshooting & Optimization

Technical Support Center: Improving the Yield of 2-(3-(Hydroxymethyl)phenyl)acetonitrile Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(3-(hydroxymethyl)phenyl)acetonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve reaction yield and purity. Drawing from established chemical principles and field-proven insights, this document provides both high-level strategic guidance and detailed, practical protocols.

Section 1: Overview of Synthetic Strategies

The synthesis of this compound typically proceeds through one of two primary routes, starting from either 3-(hydroxymethyl)benzyl alcohol or a corresponding benzyl halide. The choice of strategy often depends on the availability of starting materials, scale, and desired purity profile.

  • Two-Step Halogenation-Cyanation Route: This is the most common and often most reliable method. It involves the conversion of the benzylic alcohol to a more reactive benzyl halide (bromide or chloride), followed by a nucleophilic substitution with a cyanide salt.

  • Direct Cyanation of Benzyl Alcohol: This approach avoids the isolation of the benzyl halide intermediate but may require harsher conditions or specific catalytic systems to facilitate the displacement of the hydroxyl group.[1]

The diagram below illustrates these primary synthetic pathways.

G cluster_0 Pathway 1: Halogenation-Cyanation cluster_1 Pathway 2: Direct Cyanation A 3-(Hydroxymethyl)benzyl Alcohol B 3-(Hydroxymethyl)benzyl Bromide/Chloride A->B HBr or PBr3 / SOCl2 C This compound B->C NaCN or KCN (SN2 Reaction) D 3-(Hydroxymethyl)benzyl Alcohol E This compound D->E KCN / Acid Catalyst DMSO, High Temp

Caption: Primary synthetic routes to the target compound.

Section 2: Troubleshooting Guide & FAQs

This section addresses specific issues encountered during the synthesis, particularly focusing on the more common halogenation-cyanation route.

Category A: Starting Materials & Reagents

Q1: My yield is consistently low, and I see multiple spots on the TLC plate. Could my starting 3-(hydroxymethyl)benzyl alcohol be the problem?

A1: Absolutely. The purity of your starting material is paramount. Commercial 3-(hydroxymethyl)benzyl alcohol can contain impurities like the corresponding aldehyde or carboxylic acid from oxidation. These impurities can lead to significant side reactions.

  • Causality: The aldehyde impurity can react with cyanide to form a cyanohydrin, consuming your cyanide source and complicating purification. The carboxylic acid can neutralize basic catalysts or interfere with pH-sensitive steps.

  • Expert Recommendation: Before starting, verify the purity of your benzyl alcohol by NMR or GC-MS. If significant impurities are detected, purification by column chromatography or recrystallization is advised.

Q2: I'm preparing the 3-(hydroxymethyl)benzyl bromide intermediate and using it directly. Could it be degrading?

A2: Yes, benzylic halides, especially those with activating groups, can be unstable.[2] They are susceptible to hydrolysis back to the alcohol if exposed to moisture and can also undergo self-condensation or polymerization over time.

  • Causality: The benzylic carbocation is relatively stable, making the halide a good leaving group. This reactivity also makes it prone to decomposition.

  • Expert Recommendation: It is best practice to use the benzyl bromide immediately after its preparation and confirmation.[2] If storage is unavoidable, keep it under an inert atmosphere (N2 or Argon) at low temperatures (-20°C) and protected from light.

Q3: What is the best cyanide source (NaCN vs. KCN) and what precautions are critical?

A3: Both sodium and potassium cyanide are effective. KCN is slightly more soluble in some organic solvents, which can be advantageous. However, the most critical factor is ensuring the cyanide salt is dry and finely powdered.

  • Causality: Water in the reaction medium will promote the hydrolysis of the benzyl halide back to the alcohol, directly reducing your yield. Finely powdering the salt increases its surface area, leading to a faster and more efficient reaction.

  • Expert Recommendation: Dry your cyanide salt in a vacuum oven before use. Perform the reaction under a dry, inert atmosphere. The use of anhydrous polar aprotic solvents like acetone, DMSO, or DMF is highly recommended to prevent hydrolysis and decrease the formation of isonitriles.[2]

Category B: Reaction Conditions & Side Reactions

Q4: My reaction has stalled with significant starting benzyl halide remaining. What should I do?

A4: Low conversion is typically traced back to issues with temperature, reaction time, or reagent solubility/activity.

  • Causality: The SN2 reaction has a specific activation energy. If the temperature is too low, the reaction rate will be impractically slow. If the cyanide salt is not soluble enough in the chosen solvent, the effective concentration of the nucleophile is too low.

  • Expert Recommendation:

    • Temperature: Gently increase the reaction temperature in 5-10°C increments, monitoring the progress by TLC or GC. For a typical reaction in acetone, refluxing is common.[2]

    • Solvent: If solubility is an issue, consider switching to a solvent with higher polarity like DMF or DMSO.

    • Phase-Transfer Catalyst (PTC): In biphasic systems or when solubility is poor, adding a PTC like tetrabutylammonium bromide (TBAB) can dramatically increase the reaction rate by shuttling the cyanide anion into the organic phase.

Q5: I've isolated a major byproduct that I suspect is the isonitrile. How can I confirm and prevent this?

A5: Isocyanide formation is a classic competing reaction pathway for the cyanide anion, which is an ambident nucleophile.

  • Causality: The cyanide ion can attack via the carbon (forming a nitrile) or the nitrogen (forming an isonitrile). Reactions in polar aprotic solvents favor C-attack (nitrile formation), while reactions in protic solvents can solvate the carbon end more effectively, increasing the likelihood of N-attack.[2]

  • Expert Recommendation:

    • Detection: Isocyanides have a characteristic and highly unpleasant odor. They also show a different stretching frequency in IR spectroscopy (~2150 cm⁻¹) compared to nitriles (~2250 cm⁻¹).

    • Prevention: Use a polar aprotic solvent (anhydrous acetone, DMF, DMSO).[2] Adding a small amount of a catalyst like sodium iodide can promote the desired SN2 pathway, especially when starting from a benzyl chloride.[2]

Q6: How can I troubleshoot other common byproducts like benzyl alcohol or ethers?

A6: The formation of benzyl alcohol is almost always due to water in the reaction. Ether formation (dibenzyl ether) arises from the reaction of the starting benzyl halide with the product alcohol or unreacted starting alcohol.

  • Causality: Water is a competing nucleophile that leads to hydrolysis. The alcohol product can also act as a nucleophile, attacking another molecule of the benzyl halide.

  • Expert Recommendation: Rigorously dry all solvents, reagents, and glassware. Maintain an inert atmosphere. Ensure full conversion of the starting alcohol to the halide in the first step to prevent it from acting as a nucleophile in the second step.

Troubleshooting Flowchart

G start Problem: Low Yield of Target Compound check_tlc Analyze Crude Reaction Mixture (TLC, GC-MS, NMR) start->check_tlc low_conv Low Conversion (High Starting Material) check_tlc->low_conv Yes byproducts Multiple Byproducts check_tlc->byproducts No cause_temp Cause: Temp too low / Time too short? low_conv->cause_temp cause_reagent Cause: Inactive/Insoluble Reagents? low_conv->cause_reagent cause_water Byproduct: Benzyl Alcohol? (Hydrolysis) byproducts->cause_water cause_isonitrile Byproduct: Isocyanide? byproducts->cause_isonitrile cause_dimer Byproduct: Dimer/Ether? byproducts->cause_dimer sol_temp Solution: Increase Temperature/Time Monitor by TLC cause_temp->sol_temp sol_reagent Solution: Use Anhydrous Reagents Switch to DMSO/DMF Add Phase-Transfer Catalyst cause_reagent->sol_reagent sol_water Solution: Use Anhydrous Solvent/Reagents Run under Inert Atmosphere cause_water->sol_water sol_isonitrile Solution: Use Polar Aprotic Solvent (Acetone/DMSO) Avoid Protic Solvents cause_isonitrile->sol_isonitrile sol_dimer Solution: Ensure Full Conversion to Halide Avoid High Concentrations cause_dimer->sol_dimer

Caption: A troubleshooting flowchart for low yield issues.

Section 3: Optimized Experimental Protocol

This protocol details the two-step synthesis via a benzyl bromide intermediate, which is a robust and scalable method.

Step 1: Synthesis of 3-(Hydroxymethyl)benzyl Bromide
  • Setup: In a round-bottom flask equipped with a magnetic stirrer and under an argon atmosphere, dissolve 3-(hydroxymethyl)benzyl alcohol (1.0 eq) in anhydrous dichloromethane (DCM) (approx. 0.2 M concentration). Cool the solution to 0°C in an ice bath.

  • Reagent Addition: Slowly add phosphorus tribromide (PBr₃) (approx. 0.4 eq) dropwise to the stirred solution. Caution: The reaction is exothermic. Maintain the temperature at 0°C during the addition.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC (staining with permanganate) until the starting alcohol spot has disappeared.

  • Work-up: Carefully quench the reaction by pouring it into ice-cold saturated sodium bicarbonate solution. Extract the product with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purity Check: The crude product should be a clear oil or low-melting solid. Confirm its identity by ¹H NMR. This intermediate is unstable and should be used immediately in the next step.[2]

Step 2: Synthesis of this compound
ReagentMolar Mass ( g/mol )MolesEquivalentsAmount
3-(Hydroxymethyl)benzyl Bromide201.061.01.0(From Step 1)
Sodium Cyanide (NaCN)49.011.21.2(Calculated)
Anhydrous Acetone58.08--(Sufficient for 0.3 M)
  • Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and an argon inlet, add finely powdered and dried sodium cyanide (1.2 eq).

  • Solvent & Reagent Addition: Add anhydrous acetone. To this suspension, add a solution of the crude 3-(hydroxymethyl)benzyl bromide (1.0 eq) from Step 1 in a small amount of anhydrous acetone.

  • Reaction: Heat the reaction mixture to reflux (approx. 56°C) and maintain vigorous stirring. The reaction is typically complete within 16-20 hours.[2] Monitor progress by TLC or GC-MS.

  • Work-up: After cooling to room temperature, filter off the inorganic salts (sodium bromide and excess sodium cyanide) and wash the solid cake with fresh acetone. Caution: The solid waste contains cyanide and must be quenched and disposed of properly.

  • Purification: Combine the filtrates and remove the acetone under reduced pressure. Dissolve the resulting residue in a suitable solvent like ethyl acetate or DCM. Wash the organic layer with water (2x) and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Final Purification: The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound.

References

  • Organic Syntheses. 2-tert-Butoxycarbonyloxyimino-2-phenylacetonitrile. Available from: [Link]

  • Google Patents. Process for the preparation of hydroxyphenylacetonitriles. US3983160A.
  • Google Patents. Process for producing (2-nitro-phenyl)acetonitrile derivative and intermediate used for synthesis thereof. CA2463232A1.
  • Opatz, T. et al. One-Pot Strecker-Reaction using Ferricyanides as a Non-Toxic Cyanide-Source - Supporting Information. Available from: [Link]

  • PrepChem. Synthesis of 2-amino-2-phenyl acetonitrile. Available from: [Link]

  • Google Patents. Preparation of phenylacetonitriles. US2783265A.
  • Organic Syntheses. p-METHOXYPHENYLACETONITRILE. Available from: [Link]

  • Organic Syntheses. α-PHENYLACETOACETONITRILE. Available from: [Link]

  • Organic Chemistry Portal. Nitrile synthesis by C-C coupling (Cyanomethylation). Available from: [Link]

  • Royal Society of Chemistry. Supplementary Data for Fe3O4 nanoparticles catalyzed cyanosilylation. Available from: [Link]

  • CCS Chemistry. Photoredox Catalysis Unlocks the Nickel-Catalyzed Cyanation of Aryl Halides under Benign Conditions. Available from: [Link]

  • Science. Enantioselective Cyanation of Benzylic C–H Bonds via Copper-Catalyzed Radical Relay. Available from: [Link]

  • Encyclopedia.pub. Cyanomethylation Reaction. Available from: [Link]

  • Google Patents. Method for synthesizing 2-alkylphenylacetonitrile. CN103342662B.
  • ACS Publications. Regio- and Enantioselective Allylic Cyanomethylation by Synergistic Rhodium and Silane Catalysis. Available from: [Link]

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Technical Support Center: Synthesis of 2-(3-(Hydroxymethyl)phenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(3-(hydroxymethyl)phenyl)acetonitrile. This guide is designed for researchers, scientists, and professionals in drug development. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you troubleshoot and optimize your synthetic procedures. This resource is structured in a question-and-answer format to directly address the common challenges and side reactions encountered during the preparation of this versatile chemical intermediate.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

The synthesis of this compound can be approached via several routes, each with its own set of potential challenges. The most common methods involve either the nucleophilic substitution of a benzyl halide or the reduction of a functional group on the phenylacetonitrile core. This guide is divided into sections based on these primary synthetic strategies.

Part 1: Troubleshooting the Cyanation of 3-(Hydroxymethyl)benzyl Halides

This synthetic route typically involves the reaction of a 3-(hydroxymethyl)benzyl halide (e.g., bromide or chloride) with an alkali metal cyanide. While seemingly straightforward, the presence of multiple reactive sites can lead to several side products.

Q1: My final product is contaminated with a significant amount of a foul-smelling impurity. What is it, and how can I prevent its formation?

Plausible Cause: The likely culprit for a strong, unpleasant odor is the formation of the isomeric benzyl isocyanide. The cyanide ion (CN⁻) is an ambident nucleophile, meaning it can attack an electrophile with either the carbon or the nitrogen atom. While attack from the carbon is generally favored, forming the desired nitrile, attack from the nitrogen leads to the isocyanide byproduct. This side reaction is particularly prevalent in certain solvent systems.[1]

Mechanism of Isocyanide Formation: The cyanide anion exists as a resonance hybrid. The nucleophilic attack can occur from either the carbon or the nitrogen lone pair.

Troubleshooting and Prevention:

  • Solvent Choice: The choice of solvent can influence the C- vs. N-alkylation ratio. Protic solvents can solvate the nitrogen end of the cyanide ion, hindering its nucleophilicity and favoring nitrile formation. In contrast, aprotic polar solvents like DMSO or DMF can increase the reactivity of the nitrogen atom. Using aqueous-alcoholic mixtures can often favor the desired nitrile.

  • Counter-ion Effect: The choice of the alkali metal cyanide can also play a role. Using sodium cyanide in a biphasic system with a phase-transfer catalyst can sometimes give cleaner reactions than potassium cyanide.

  • Purification: If isocyanide formation is unavoidable, it can often be removed during workup. A common method involves washing the crude product with warm, dilute sulfuric acid, which hydrolyzes the isocyanide without significantly affecting the nitrile.[2]

Verification: Isocyanides have a characteristic strong, unpleasant odor. They can also be identified by IR spectroscopy, showing a strong absorption band around 2150-2100 cm⁻¹, which is distinct from the nitrile stretch at approximately 2250-2200 cm⁻¹.

Q2: My reaction yield is low, and I've isolated a significant amount of 3-(hydroxymethyl)benzyl alcohol. What is causing this?

Plausible Cause: The formation of 3-(hydroxymethyl)benzyl alcohol points to the hydrolysis of your starting 3-(hydroxymethyl)benzyl halide. Benzyl halides are susceptible to nucleophilic substitution by water, especially under conditions that favor SN1-type reactions (e.g., polar protic solvents, elevated temperatures).

Troubleshooting and Prevention:

  • Anhydrous Conditions: Ensure that all your reagents and solvents are thoroughly dried. The use of anhydrous acetone or acetonitrile as a solvent can significantly reduce hydrolysis compared to aqueous systems.

  • Reaction Temperature: Keep the reaction temperature as low as reasonably possible to disfavor the hydrolysis side reaction.

  • Phase-Transfer Catalysis (PTC): In a biphasic system (e.g., toluene/water), a phase-transfer catalyst like a quaternary ammonium salt can facilitate the transfer of the cyanide anion to the organic phase, allowing the reaction to proceed at a lower temperature and minimizing contact of the benzyl halide with the aqueous phase.

Experimental Protocol: Cyanation using a Phase-Transfer Catalyst

  • To a vigorously stirred mixture of 3-(hydroxymethyl)benzyl bromide (1.0 eq) and tetrabutylammonium bromide (0.05 eq) in toluene, add a solution of sodium cyanide (1.2 eq) in water.

  • Heat the mixture to 60-70 °C and monitor the reaction by TLC or GC.

  • Upon completion, cool the reaction, separate the organic layer, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.

Q3: I'm observing a high-molecular-weight impurity in my crude product. Mass spectrometry suggests it's a diaryl compound. What is this side reaction?

Plausible Cause: You are likely observing the formation of a dialkylated product, 2-(3-(hydroxymethyl)phenyl)-2-phenylacetonitrile. The methylene protons (the -CH₂- group) in the desired benzyl cyanide product are acidic. Under basic conditions, this proton can be abstracted to form a carbanion, which is a potent nucleophile. This carbanion can then attack another molecule of the starting 3-(hydroxymethyl)benzyl halide, leading to over-alkylation.

G Product This compound Carbanion Product Carbanion (Nucleophile) Product->Carbanion Deprotonation Base Base (e.g., CN⁻, OH⁻) Side_Product Dialkylated Side Product Carbanion->Side_Product Nucleophilic Attack Starting_Material 3-(hydroxymethyl)benzyl halide (Electrophile) Starting_Material->Side_Product

Troubleshooting and Prevention:

  • Control Stoichiometry: Use a slight excess of the cyanide reagent relative to the benzyl halide to ensure the halide is consumed quickly.

  • Slow Addition: Add the benzyl halide slowly to the cyanide solution. This maintains a low concentration of the electrophile, minimizing the chance of it reacting with the product carbanion.

  • Temperature Control: Lower temperatures can reduce the rate of both the desired reaction and the over-alkylation. Find an optimal temperature that provides a reasonable reaction rate without significant side product formation.

  • Choice of Base: The cyanide ion itself is basic enough to cause this deprotonation. Avoid adding stronger, non-nucleophilic bases.

Q4: My crude product contains a dimer of the benzyl group, 1,2-bis(3-(hydroxymethyl)phenyl)ethane. How can this be avoided?

Plausible Cause: The formation of a bibenzyl derivative is likely due to a Wurtz-type coupling reaction. This can be initiated by radical mechanisms or promoted by trace metal impurities. Benzyl halides can form relatively stable benzyl radicals, which can then dimerize.

Troubleshooting and Prevention:

  • High-Purity Reagents: Ensure your starting materials and solvents are free from metal contaminants.

  • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to suppress radical side reactions that may be initiated by oxygen.

  • Avoid Light: Photochemical conditions can sometimes promote radical formation. Protecting the reaction from light can be beneficial.

  • Quench Radicals: In some cases, the addition of a radical scavenger in small amounts can inhibit dimerization, although this may also interfere with the desired reaction pathway if it also involves radical steps.

Part 2: Troubleshooting the Reduction of 3-Formylphenylacetonitrile

This synthetic approach involves the selective reduction of an aldehyde or ester group to a hydroxymethyl group while preserving the nitrile functionality.

Q1: During the reduction of 3-formylphenylacetonitrile, I obtained a significant amount of a basic impurity. What is it, and how did it form?

Plausible Cause: The basic impurity is likely 2-(3-(aminomethyl)phenyl)acetonitrile, resulting from the reduction of the nitrile group to a primary amine. While aldehydes are generally more reactive towards hydride reducing agents than nitriles, using a strong reducing agent or harsh conditions can lead to the reduction of both functional groups.

Relative Reactivity of Functional Groups to Reducing Agents:

Reducing AgentAldehyde ReductionNitrile ReductionSelectivity for Aldehyde
Sodium Borohydride (NaBH₄) FastVery Slow / No ReactionHigh
Lithium Aluminum Hydride (LiAlH₄) FastFastLow
Diisobutylaluminum Hydride (DIBAL-H) FastCan occur, temp. dependentModerate to High

Troubleshooting and Prevention:

  • Choice of Reducing Agent: Use a milder reducing agent that is selective for aldehydes over nitriles. Sodium borohydride (NaBH₄) is an excellent choice for this transformation.[3]

  • Temperature Control: Perform the reduction at low temperatures (e.g., 0 °C to room temperature). This will maximize the difference in reaction rates between the aldehyde and the nitrile.

  • Reaction Time: Monitor the reaction closely and stop it as soon as the starting aldehyde is consumed to prevent over-reduction of the nitrile.

Experimental Protocol: Selective Aldehyde Reduction

  • Dissolve 3-formylphenylacetonitrile (1.0 eq) in a suitable solvent like methanol or ethanol.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (NaBH₄) (1.1 eq) portion-wise, maintaining the temperature below 10 °C.

  • Stir the reaction at 0 °C for 1-2 hours, or until TLC analysis shows complete consumption of the starting material.

  • Quench the reaction by the slow addition of water or dilute acid.

  • Extract the product with an organic solvent, wash, dry, and concentrate to yield the desired this compound.

G cluster_0 Route A: Cyanation cluster_1 Route B: Reduction Start_A 3-(Hydroxymethyl)benzyl Halide Product This compound Side_Isocyanide Isocyanide Side_Alcohol Hydrolysis to Alcohol Side_Dimer Dimerization Side_Overalkylation Over-alkylation Start_B 3-Formylphenylacetonitrile Product_B This compound Side_Amine Nitrile Reduction to Amine

By understanding the underlying mechanisms of these common side reactions, you can make informed decisions about your experimental design to maximize the yield and purity of your target compound, this compound.

References
  • Michigan State University Department of Chemistry. Alkyl Halide Reactivity. [Link]

  • Wikipedia. Cyanation. [Link]

  • Chemistry Steps. Benzylic Bromination. [Link]

  • University of Calgary Department of Chemistry. Ch 11: Eliminations of benzylic systems. [Link]

  • Selmon, M. R. (1981). Oxidative decyanation of benzyl and benzhydryl cyanides. A simplified route to ketones. The Journal of Organic Chemistry, 46(11), 2289–2292.
  • Tang, H., & Mo, F. (2013). Copper-Mediated Cyanation of Aryl Halides by Activation of Benzyl Cyanide as the Cyanide Source. European Journal of Organic Chemistry, 2013(21), 4538-4542.
  • Pavel, M., & Vratislav, J. (2008). Process for preparing benzyl cyanide being optionally substituted on benzene ring. CZ2008474A3.
  • Organic Syntheses. 2-tert-BUTOXYCARBONYLOXYIMINO-2-PHENYLACETONITRILE. [Link]

  • Koebrich, G., & Trapp, H. (1976). Process for the preparation of hydroxyphenylacetonitriles. US3983160A.
  • ResearchGate. Controlled experiments for the alkylation of benzyl cyanide. [Link]

  • Scribd. Benzyl Cyanide Hydrolysis To Acid. [Link]

  • ACS Publications. Cyanation of aromatic halides. [Link]

  • Organic Syntheses. 2-PHENYLBUTYRONITRILE. [Link]

  • Organic Syntheses. p-METHOXYPHENYLACETONITRILE. [Link]

  • Chemistry LibreTexts. (2025). 2.9: Reactions at the Benzylic Position. [Link]

  • Wikipedia. Benzyl cyanide. [Link]

  • ResearchGate. Dimerization of Benzyl and Allyl Halides via Photoredox-Mediated Disproportionation of Organozinc Reagents. [Link]

  • ResearchGate. ChemInform Abstract: Copper-Mediated Cyanation of Aryl Halides by Activation of Benzyl Cyanide as the Cyanide Source. [Link]

  • Organic Syntheses. BENZYL CYANIDE. [Link]

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Purification challenges of 2-(3-(Hydroxymethyl)phenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Support Center: Purification of 2-(3-(Hydroxymethyl)phenyl)acetonitrile >

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Molecule

This compound is a bifunctional molecule containing both a polar hydroxymethyl group and a moderately polar nitrile group attached to a phenyl ring. This unique structure presents specific purification challenges. The presence of both a hydrogen bond donor (the alcohol) and a hydrogen bond acceptor (the nitrile) influences its solubility and chromatographic behavior, often leading to difficulties in separating it from structurally similar impurities.

Key Molecular Properties:

PropertyValueSource
Molecular FormulaC9H9NO[1]
Molecular Weight147.17 g/mol [1][2]
Boiling Point145 °C at 13 Torr[1]
pKa~14.21 (predicted)[1]

Common Purification Challenges & Troubleshooting

This section is formatted as a series of frequently asked questions (FAQs) to directly address common issues encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: My crude product is an oil/waxy solid and won't crystallize. How can I purify it?

A1: This is a common issue, often due to the presence of impurities that inhibit crystal lattice formation.

  • Initial Step: Column Chromatography. For oily or waxy products, column chromatography is the most effective initial purification step. The polarity of this compound allows for good separation on normal-phase silica gel.[3]

  • Troubleshooting Crystallization:

    • Solvent Screening: If chromatography yields a product that is still reluctant to crystallize, a thorough solvent screening for recrystallization is necessary. The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.[4][5]

    • Inducing Crystallization: If the compound forms a supersaturated solution, crystallization can be induced by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.[5]

Q2: I'm seeing a persistent impurity with a similar polarity to my product in TLC and HPLC. How can I improve separation?

A2: Co-elution of impurities is a significant challenge due to the molecule's bifunctional nature.

  • Column Chromatography Optimization:

    • Solvent System Modification: A standard ethyl acetate/hexane solvent system is a good starting point.[6] For difficult separations, consider using a solvent system with different selectivities, such as dichloromethane/methanol.[6] A shallow gradient elution, where the solvent polarity is increased very slowly, can also enhance resolution.[3]

    • Reverse-Phase Chromatography: If normal-phase chromatography is ineffective, reverse-phase chromatography is a powerful alternative for separating polar compounds.[7] This technique uses a non-polar stationary phase (like C18-silica) and a polar mobile phase (e.g., acetonitrile/water or methanol/water).[7]

  • Workflow for Difficult Separations:

    Purification_Workflow Crude Crude Product TLC TLC Analysis Crude->TLC Assess Polarity NP_Chrom Normal-Phase Chromatography TLC->NP_Chrom Similar Polarity Impurities RP_Chrom Reverse-Phase Chromatography TLC->RP_Chrom Co-elution Recrystal Recrystallization NP_Chrom->Recrystal Collect Fractions RP_Chrom->Recrystal Collect Fractions Pure Pure Product Recrystal->Pure Final Polish

    Caption: Purification strategy for challenging separations.

Q3: My yield is low after column chromatography. What are the likely causes?

A3: Low recovery can stem from several factors related to the compound's properties.

  • Adsorption to Silica Gel: The polar hydroxymethyl group can lead to strong, sometimes irreversible, adsorption onto the acidic silica gel.

    • Solution: Deactivate the silica gel by adding a small amount of a polar modifier like triethylamine (1-2%) to the eluent. This is particularly useful if amine impurities are present.[6]

  • Incorrect Solvent Polarity: Starting with a mobile phase that is too polar can cause the compound to elute too quickly with impurities. Conversely, a solvent that is not polar enough will result in very slow elution and broad peaks, increasing the chance of product loss.[3]

  • Product Streaking: Tailing or streaking on the TLC plate is an indicator of strong interaction with the stationary phase and often precedes low recovery on the column.

Q4: I suspect my compound is degrading during purification. Is this possible?

A4: While this compound is generally stable, degradation can occur under certain conditions.

  • Thermal Instability: Although not a cyanohydrin in the strictest sense (the hydroxyl and cyano groups are not on the same carbon), related structures can be thermally labile.[8][9] Prolonged heating, such as during solvent removal under high vacuum at elevated temperatures, should be avoided. It is best to concentrate fractions at or below room temperature.

  • pH Sensitivity: Strong acidic or basic conditions can potentially lead to hydrolysis of the nitrile group or other side reactions. Maintain neutral conditions during workup and chromatography unless specifically modifying the pH to aid in separation.

Analytical Methods for Purity Assessment

Accurate assessment of purity is critical. The following methods are recommended:

  • High-Performance Liquid Chromatography (HPLC): HPLC is the preferred method for quantitative purity analysis due to its high resolution and sensitivity.[10][11]

    • Recommended Method: A reverse-phase C18 column with a gradient elution of acetonitrile and water is typically effective.[11] Detection by UV at 220 nm is suitable for the aromatic ring.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR provides detailed structural information and can be used to identify and quantify impurities if their signals do not overlap with those of the product.[12][13]

  • Gas Chromatography (GC): GC can be used if the compound and its impurities are thermally stable and volatile. However, there is a risk of thermal decomposition in the hot injector port, which could give a misleading purity assessment.[8]

Example HPLC Parameters
ParameterCondition
ColumnC18 reverse-phase (e.g., 4.6 mm x 150 mm, 5 µm)
Mobile PhaseGradient: Acetonitrile and Water
Flow Rate1.0 mL/min
Temperature30 °C
DetectionUV at 220 nm

Step-by-Step Experimental Protocols

Protocol 1: Flash Column Chromatography (Normal Phase)

This protocol is designed for the initial purification of crude this compound.

  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel. To do this, dissolve the crude material in a minimal amount of a polar solvent (e.g., dichloromethane or ethyl acetate), add silica gel (typically 2-3 times the weight of the crude product), and then remove the solvent under reduced pressure until a free-flowing powder is obtained.

  • Column Packing: Pack a glass column with silica gel in the desired starting eluent (e.g., 20% ethyl acetate in hexane). Ensure the packing is uniform and free of air bubbles.

  • Loading: Carefully add the silica-adsorbed crude product to the top of the packed column.

  • Elution: Begin elution with the starting solvent mixture. Gradually increase the polarity of the eluent (e.g., from 20% to 50% ethyl acetate in hexane) to facilitate the separation of compounds.[3]

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure at a temperature not exceeding 40°C.

Protocol 2: Recrystallization

This protocol is for the final purification of the product after chromatography.

  • Solvent Selection: In a small test tube, dissolve a small amount of the compound in a few drops of a hot solvent. Good candidate solvents include ethyl acetate, toluene, or a mixture of ethyl acetate and hexane.[14][15] The ideal solvent will fully dissolve the compound when hot but will result in poor solubility upon cooling.[4]

  • Dissolution: In an Erlenmeyer flask, dissolve the bulk of the material in a minimal amount of the chosen hot solvent.[16]

  • Cooling: Allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[4]

  • Crystallization: Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.[16]

  • Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of the ice-cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum.

Purification Decision Tree

Purification_Decision_Tree start Crude Product check_physical_state Is the product an oil/waxy solid? start->check_physical_state column_chrom Perform Column Chromatography check_physical_state->column_chrom Yes recrystallize_attempt Attempt Recrystallization check_physical_state->recrystallize_attempt No check_purity Assess Purity (TLC/HPLC) column_chrom->check_purity recrystallize_attempt->check_purity is_pure Is purity >98%? check_purity->is_pure final_product Final Pure Product is_pure->final_product Yes troubleshoot_separation Troubleshoot Separation (e.g., change solvent system, consider reverse-phase) is_pure->troubleshoot_separation No troubleshoot_separation->column_chrom

Caption: Decision-making workflow for purification.

References

Sources

Technical Support Center: Stability of 2-(3-(Hydroxymethyl)phenyl)acetonitrile Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide is designed to provide in-depth technical assistance and troubleshooting for experiments involving 2-(3-(hydroxymethyl)phenyl)acetonitrile, with a specific focus on its stability in acidic environments. As Senior Application Scientists, we have compiled this information based on established chemical principles and extensive laboratory experience to ensure the integrity of your research.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability of this compound in the presence of acid.

Q1: What is the primary stability concern for this compound in acidic conditions?

The primary stability concern for this compound under acidic conditions is the hydrolysis of the nitrile group (-C≡N).[1][2][3][4] This reaction proceeds in a stepwise manner, first forming an intermediate amide (2-(3-(hydroxymethyl)phenyl)acetamide), which is then further hydrolyzed to the corresponding carboxylic acid (2-(3-(hydroxymethyl)phenyl)acetic acid) and an ammonium salt.[1][3][4]

Q2: What is the mechanism of acid-catalyzed nitrile hydrolysis?

The acid-catalyzed hydrolysis of a nitrile involves several key steps:

  • Protonation of the nitrile nitrogen: The nitrogen atom of the nitrile group is protonated by the acid, making the carbon atom of the nitrile more electrophilic and thus more susceptible to nucleophilic attack.[3][5][6]

  • Nucleophilic attack by water: A water molecule acts as a nucleophile and attacks the electrophilic carbon atom.[3][4][5]

  • Deprotonation and tautomerization: A proton is lost from the oxygen atom, and the resulting intermediate undergoes tautomerization to form an amide.[2][4]

  • Hydrolysis of the amide: The amide intermediate is then further hydrolyzed under acidic conditions to the carboxylic acid and an ammonium ion.[2][3] This multi-step process is a classic example of nucleophilic acyl substitution.[7]

Q3: What factors influence the rate of hydrolysis of this compound?

Several factors can influence the rate of hydrolysis:

  • Acid Strength and Concentration: Stronger acids and higher concentrations will generally accelerate the rate of hydrolysis.[8][9] The reaction is typically carried out by heating with a dilute strong acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).[1][10]

  • Temperature: Increasing the reaction temperature significantly increases the rate of hydrolysis.[4][9] Many hydrolysis procedures involve heating the reaction mixture under reflux.[1]

  • Solvent: The choice of solvent can impact the solubility of the nitrile and the availability of water for the reaction. While water is a reactant, co-solvents may be necessary for poorly soluble nitriles.

  • Presence of other functional groups: The hydroxymethyl group (-CH₂OH) on the phenyl ring is generally stable under these conditions, but it's important to consider potential side reactions if other acid-sensitive functional groups are present in the molecule.

Q4: Can the hydrolysis be stopped at the amide intermediate?

Under certain conditions, it is possible to isolate the amide intermediate. Due to the higher reactivity of the nitrile compared to the amide, using milder reaction conditions (e.g., lower temperatures, controlled reaction times) can sometimes allow for the hydrolysis to be stopped at the amide stage.[4] However, in strongly acidic conditions with prolonged heating, the reaction will typically proceed to the carboxylic acid.[3]

Q5: Are there any potential side reactions to be aware of?

Besides the primary hydrolysis pathway, other potential side reactions under strongly acidic and high-temperature conditions could include:

  • Dehydration of the hydroxymethyl group: Although less likely under typical hydrolytic conditions, very harsh acidic conditions could potentially lead to dehydration of the benzylic alcohol.

  • Polymerization or degradation: Extremely forcing conditions might lead to undesired polymerization or decomposition of the starting material or products.

Section 2: Troubleshooting Guide

This section provides solutions to common problems encountered during experiments with this compound under acidic conditions.

Problem Potential Cause(s) Recommended Solution(s)
Low or no conversion of the nitrile. 1. Insufficient acid concentration or strength. 2. Reaction temperature is too low. 3. Short reaction time. 4. Poor solubility of the starting material.1. Increase the concentration of the acid (e.g., from 0.1 M to 1 M HCl) or use a stronger acid.[11] 2. Increase the reaction temperature. Refluxing is often necessary for complete hydrolysis.[1] 3. Extend the reaction time and monitor the progress using an appropriate analytical technique (e.g., TLC, HPLC). 4. If solubility is an issue, a co-solvent that is stable under the reaction conditions can be added.
Formation of multiple unexpected byproducts. 1. Reaction conditions are too harsh (e.g., excessively high temperature or acid concentration). 2. Presence of impurities in the starting material.1. Reduce the reaction temperature and/or acid concentration. Perform a time-course study to find the optimal conditions for the desired conversion with minimal byproduct formation. 2. Ensure the purity of the starting this compound using appropriate analytical methods (e.g., NMR, LC-MS) before starting the reaction.
Difficulty in isolating the carboxylic acid product. 1. The carboxylic acid may be soluble in the aqueous acidic solution. 2. Incomplete hydrolysis, leaving unreacted nitrile or amide.1. After the reaction is complete, cool the reaction mixture. The product may precipitate upon cooling. If not, neutralize the excess acid carefully and then extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).[10] 2. Ensure the reaction has gone to completion by monitoring with TLC or HPLC before workup. If necessary, prolong the reaction time or adjust conditions.
The reaction appears to stop at the amide stage. 1. Reaction conditions are too mild to hydrolyze the amide.1. To drive the reaction to the carboxylic acid, increase the temperature and/or reaction time. The hydrolysis of the amide to the carboxylic acid typically requires more forcing conditions than the initial hydrolysis of the nitrile to the amide.[3]

Section 3: Experimental Protocols & Methodologies

This section provides detailed protocols for conducting and analyzing the stability of this compound under acidic conditions, in line with forced degradation study principles.[8][12]

Protocol 1: Forced Degradation Study - Acid Hydrolysis

Objective: To assess the stability of this compound under acidic stress and to identify potential degradation products.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M solutions

  • Sodium hydroxide (NaOH) for neutralization

  • Organic solvent for extraction (e.g., ethyl acetate)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • Standard laboratory glassware and heating apparatus (e.g., reflux condenser)

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).[11]

  • Stress Conditions:

    • Condition A (Mild): To a known volume of the stock solution, add an equal volume of 0.1 M HCl.

    • Condition B (Forced): To a known volume of the stock solution, add an equal volume of 1 M HCl.

  • Incubation:

    • Incubate both solutions at a controlled temperature (e.g., 60°C) with stirring.[11] It is advisable to take samples at various time points (e.g., 0, 2, 4, 8, 24 hours) to monitor the degradation progress.

  • Sample Analysis:

    • At each time point, withdraw an aliquot of the reaction mixture.

    • Neutralize the sample with an equivalent amount of NaOH.

    • Dilute the sample with the mobile phase to a suitable concentration for HPLC analysis.

  • Analytical Method:

    • Analyze the samples by a stability-indicating HPLC method. The method should be capable of separating the parent compound from its potential degradation products (the amide and carboxylic acid).

    • Monitor the disappearance of the parent peak and the appearance of new peaks corresponding to degradation products.

    • Characterize the degradation products using techniques like LC-MS to confirm their identity.

Data Analysis:

  • Calculate the percentage of degradation of this compound at each time point. The goal of a forced degradation study is typically to achieve 5-20% degradation.[11][13]

  • Plot the percentage of the parent compound remaining versus time to determine the degradation kinetics.

Diagram: Acid Hydrolysis Workflow

G cluster_prep Preparation cluster_stress Stress Conditions cluster_incubation Incubation cluster_analysis Analysis start Prepare Stock Solution of This compound condition_a Add 0.1 M HCl (Mild) start->condition_a condition_b Add 1 M HCl (Forced) start->condition_b incubate Incubate at Controlled Temperature (e.g., 60°C) with Time-Point Sampling condition_a->incubate condition_b->incubate neutralize Neutralize Sample incubate->neutralize analyze Analyze by HPLC/LC-MS neutralize->analyze

Caption: Workflow for the forced degradation study of this compound under acidic conditions.

Diagram: Degradation Pathway

G parent This compound (Nitrile) amide 2-(3-(Hydroxymethyl)phenyl)acetamide (Amide Intermediate) parent->amide + H₂O, H⁺ acid 2-(3-(Hydroxymethyl)phenyl)acetic acid (Carboxylic Acid) amide->acid + H₂O, H⁺

Caption: Primary degradation pathway of this compound in acid.

Section 4: References

  • Chemguide. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link]

  • Sharp. (2023, November 10). Forced degradation studies: A critical lens into pharmaceutical stability. Retrieved from [Link]

  • JoVE. (n.d.). Nitriles to Carboxylic Acids: Hydrolysis. Retrieved from [Link]

  • Química Orgánica. (n.d.). Acid hydrolysis of Nitriles. Retrieved from [Link]

  • MedCrave. (2016, December 14). Forced Degradation Studies. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

  • ResolveMass. (2023, November 5). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

  • Wentzel Lab. (2021, March 10). Hydrolysis of nitrile to carboxylic acid mechanism-acidic conditions [Video]. YouTube. Retrieved from [Link]

  • Google Patents. (n.d.). US3542822A - Hydrolysis of nitriles to carboxylic acids. Retrieved from

  • Organic Synthesis. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]

  • Organic Chemistry Tutor. (2024, April 26). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions) [Video]. YouTube. Retrieved from [Link]

  • Common Organic Reactions. (n.d.). Nitrile to Acid. Retrieved from [Link]

  • American Chemical Society. (1947). HYDROLYSIS OF ARYLACETONITRILES. Journal of the American Chemical Society, 69(1), 18-21. Retrieved from [Link]

  • Quora. (2019, November 1). What happens when nitriles undergo acid hydrolysis?. Retrieved from [Link]

Sources

Technical Support Center: Optimizing the Synthesis of 2-(3-(Hydroxymethyl)phenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(3-(hydroxymethyl)phenyl)acetonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, providing field-proven insights and troubleshooting strategies to optimize reaction conditions and maximize yield and purity.

Introduction

This compound is a valuable building block in medicinal chemistry and materials science. Its synthesis, while seemingly straightforward, involves the careful management of a bifunctional molecule, presenting unique challenges. The primary route involves the nucleophilic substitution of a 3-(hydroxymethyl)benzyl halide with a cyanide salt. This guide addresses common pitfalls, from low yields to persistent impurities, and provides robust protocols to ensure reproducible success.

Section 1: Frequently Asked Questions (FAQs)

Q1: My overall yield is consistently low. What are the most common culprits?

Low yields in this synthesis can typically be traced back to one of three areas: reagent quality, competing side reactions, or inefficient reaction conditions.

  • Reagent Purity: The starting material, 3-(hydroxymethyl)benzyl halide (e.g., bromide or chloride), is often the primary issue. These halides can be unstable and may contain impurities from their synthesis that inhibit the reaction or promote side reactions. It is highly recommended to use freshly prepared halide or purify commercial batches by distillation or recrystallization before use.[1][2]

  • Competing Reactions: The cyanide ion is an ambident nucleophile, leading to the formation of the undesired isocyanide byproduct.[1] Furthermore, the presence of the hydroxyl group and the benzylic position makes the substrate susceptible to elimination reactions, dimerization, and hydrolysis, especially under suboptimal pH and temperature conditions.[1]

  • Reaction Conditions: For the common biphasic (aqueous/organic) reaction, inefficient mixing can starve the organic phase of the cyanide nucleophile.[2] Additionally, the solubility of inorganic cyanides like sodium cyanide (NaCN) in organic solvents is limited, which can make the reaction sluggish.[2]

Q2: I am observing a significant amount of an impurity that I suspect is the isocyanide. How can I minimize its formation?

Isocyanide formation is a classic issue in nitrile synthesis.[1] Its formation is favored under conditions that promote SN1-type character and when using more covalent metal cyanides. To favor the desired SN2 attack on the carbon atom of the cyanide ion, consider the following:

  • Choice of Cyanide Salt: Use ionic alkali metal cyanides such as Sodium Cyanide (NaCN) or Potassium Cyanide (KCN). Avoid silver cyanide (AgCN), which has a more covalent character and favors N-alkylation.[1]

  • Solvent Selection: Employ polar aprotic solvents like DMSO or acetone. These solvents effectively solvate the metal cation (Na⁺, K⁺), leaving the cyanide anion (CN⁻) more "naked" and reactive, with the higher electron density on the carbon atom driving the desired reaction.[1] Protic solvents can hydrogen-bond with the nitrogen end of the cyanide ion, inadvertently increasing its nucleophilicity at the nitrogen.

  • Mechanism Control: Ensure your reaction conditions strongly favor an SN2 pathway. This includes using a primary benzylic halide and avoiding high temperatures that might encourage carbocation formation.

Q3: What is a phase-transfer catalyst (PTC) and why is it recommended for this synthesis?

A phase-transfer catalyst (PTC) is a substance that facilitates the migration of a reactant from one phase into another where the reaction occurs.[3][4] In the synthesis of benzylic nitriles, the reaction is often performed in a two-phase system: an organic phase containing the 3-(hydroxymethyl)benzyl halide and an aqueous phase containing the sodium or potassium cyanide.

  • Mechanism of Action: The cyanide ion (CN⁻) is highly soluble in water but virtually insoluble in the organic solvent. A PTC, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB) or benzyltriethylammonium chloride, has both hydrophilic (the charged head) and hydrophobic (the alkyl tails) properties.[4][5] It pairs with the cyanide ion in the aqueous phase, forming an ion pair that is soluble in the organic phase. This effectively shuttles the cyanide nucleophile into the organic phase where it can react with the benzyl halide.

  • Benefits: Using a PTC dramatically increases the reaction rate, leading to higher yields in shorter times and often under milder conditions (e.g., lower temperatures).[2][3] This can also help suppress side reactions that become more prominent during long reaction times at high temperatures.

Q4: The workup is problematic, and I see evidence of nitrile hydrolysis. How can I improve my purification strategy?

The nitrile group is susceptible to hydrolysis to the corresponding amide or carboxylic acid under either strongly acidic or basic conditions, especially at elevated temperatures.[1][6]

  • Controlled Workup: During the workup, avoid prolonged contact with strong acids or bases. If an aqueous wash is necessary, use dilute solutions and perform the extractions at room temperature or below.

  • Anhydrous Conditions: Whenever possible, maintain anhydrous conditions during the reaction itself to prevent premature hydrolysis.[1]

  • Purification: The product, containing a polar hydroxyl group, is well-suited for silica gel chromatography. A gradient elution using a solvent system like hexane/ethyl acetate or dichloromethane/methanol is typically effective for separating the desired nitrile from nonpolar impurities like the isocyanide and unreacted starting material.

Section 2: Troubleshooting Guide

This guide provides a systematic approach to resolving common experimental issues.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Poor quality of starting 3-(hydroxymethyl)benzyl halide.1. Purify the halide by recrystallization or distillation before use.[2] Confirm purity by ¹H NMR.
2. Low solubility of cyanide salt in the organic phase.2. Add a phase-transfer catalyst (PTC) such as TBAB (1-5 mol%) to the reaction mixture.[2][3] Ensure vigorous stirring to maximize the interfacial area.[2]
3. Reaction temperature is too low or reaction time is too short.3. Optimize the temperature, typically in the range of 80-100°C for PTC-mediated reactions.[2] Monitor reaction progress by TLC or GC to determine the optimal time.
Significant Isocyanide Byproduct 1. Use of an inappropriate cyanide salt (e.g., AgCN).1. Switch to an ionic cyanide salt like NaCN or KCN.[1]
2. Solvent choice is favoring N-alkylation (e.g., protic solvents).2. Use a polar aprotic solvent such as DMSO, DMF, or acetone.[1]
3. Reaction conditions are promoting SN1 character.3. Maintain a moderate temperature and ensure the use of a primary benzyl halide precursor.
Evidence of Nitrile Hydrolysis 1. Presence of water during the reaction.1. Use anhydrous solvents and ensure the cyanide salt is thoroughly dried before use.
2. Harsh workup conditions (strong acid/base, high heat).2. Perform aqueous washes with dilute solutions at room temperature. Avoid prolonged heating during solvent removal.[1]
Complex Mixture / Polymerization 1. Unstable benzyl halide starting material.1. Use the benzyl halide immediately after preparation or purification.[7] Store it in a cool, dark place.
2. Reaction temperature is too high.2. Lower the reaction temperature. High heat can promote decomposition and polymerization of benzylic species.
3. Presence of strong, non-nucleophilic bases promoting elimination.3. Carefully control stoichiometry and avoid adding unnecessary bases. The cyanide ion itself is a weak base.[1]

Section 3: Visualizations & Workflows

Troubleshooting Workflow for Low Yield

The following diagram outlines a logical workflow for diagnosing and solving issues related to low product yield.

TroubleshootingWorkflow start Low Yield of Target Nitrile check_sm Check Starting Material Purity start->check_sm sm_impure Impure? check_sm->sm_impure purify_sm Purify Halide (Distill/Recrystallize) sm_impure->purify_sm Yes check_conditions Review Reaction Conditions sm_impure->check_conditions No purify_sm->check_conditions ptc_used PTC Used? check_conditions->ptc_used add_ptc Add PTC (e.g., TBAB) & Stir Vigorously ptc_used->add_ptc No temp_time Optimize Temp & Time ptc_used->temp_time Yes add_ptc->temp_time monitor Monitor by TLC/GC temp_time->monitor success Yield Improved monitor->success

Caption: Decision workflow for troubleshooting low reaction yield.

Key Reaction Pathways

This diagram illustrates the desired SN2 reaction pathway leading to the nitrile product versus the competing pathway that forms the isocyanide byproduct.

ReactionPathways sub 3-(Hydroxymethyl)benzyl-X (X = Br, Cl) cyanide [:C≡N:]⁻ ↔ :C=N:⁻ (Ambident Nucleophile) product This compound (Desired Product) cyanide->product  SN2 Attack  via Carbon (Favored in polar aprotic solvents) byproduct 3-(Hydroxymethyl)benzyl isocyanide (Byproduct) cyanide->byproduct  SN2 Attack  via Nitrogen (Minor Pathway)

Caption: Competing nitrile and isocyanide formation pathways.

Section 4: Optimized Experimental Protocol

Protocol: Synthesis via Phase-Transfer Catalysis

This protocol describes a robust and scalable method for the synthesis of this compound from 3-(hydroxymethyl)benzyl bromide using a phase-transfer catalyst.

Materials:

  • 3-(Hydroxymethyl)benzyl bromide (1.0 eq)

  • Sodium Cyanide (NaCN) (1.2 eq), finely powdered

  • Tetrabutylammonium bromide (TBAB) (0.05 eq)

  • Toluene

  • Deionized Water

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Aqueous Phase Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium cyanide (1.2 eq) and TBAB (0.05 eq) in deionized water (approx. 3-4 mL per gram of NaCN).

  • Organic Phase Addition: Add a solution of 3-(hydroxymethyl)benzyl bromide (1.0 eq) in toluene (approx. 4-5 mL per gram of bromide) to the flask.

  • Reaction: Heat the biphasic mixture to 85-90°C with vigorous stirring. The stirring must be fast enough to create a vortex and ensure efficient mixing of the two phases.

  • Monitoring: Monitor the reaction progress by taking small aliquots from the organic layer and analyzing by TLC (e.g., 3:1 Hexane:Ethyl Acetate) or GC-MS. The reaction is typically complete within 3-5 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer twice with ethyl acetate.

    • Combine all organic layers and wash sequentially with deionized water and then with brine.

  • Purification:

    • Dry the combined organic layer over anhydrous magnesium sulfate.

    • Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

    • Purify the crude oil/solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford the pure this compound.

Expected Outcome: This protocol typically yields the desired product in the range of 75-90% after purification.

References

  • BenchChem. (2025).
  • Organic Syntheses. 2-tert-Butoxycarbonyloxyimino-2-phenylacetonitrile.
  • BenchChem. (2025). Optimizing reaction conditions for the synthesis of substituted benzyl cyanides.
  • BenchChem.
  • International Journal of Innovative Research in Science, Engineering and Technology. (2014). Phase Transfer Catalysts : A Method for Synthesis of Nucleophilic Substitution Products.
  • Google Patents. (1976).
  • Organic Chemistry Portal.
  • Science. (2016).
  • ResearchGate. (2007).
  • Applied and Industrial Biotechnology. (2022).
  • Wikipedia.
  • YouTube. (2022).
  • ResearchGate.
  • Journal of the American Chemical Society. (2023).
  • Wikipedia.
  • YouTube. (2022).
  • Google Patents. (2004). Process for producing (2-nitro-phenyl)
  • Supporting Information. (2018). One-Pot Strecker-Reaction using Ferricyanides as a Non-Toxic Cyanide-Source.
  • The Journal of Organic Chemistry. (2005). Studies on the Reaction of Aziridines with Nitriles and Carbonyls: Synthesis of Imidazolines and Oxazolidines.
  • PrepChem.com. (2022). Synthesis of 2-amino-2-phenyl acetonitrile.
  • Molecules. (2021). Boron Lewis Acid Catalysis Enables the Direct Cyanation of Benzyl Alcohols by Means of Isonitrile as Cyanide Source.
  • ResearchGate. No cyanation of benzyl bromide in the absence of Cu.
  • Chemistry Steps. Reactions of Nitriles.
  • Organic Syntheses. p-METHOXYPHENYLACETONITRILE.
  • Organic Syntheses. α-PHENYLACETOACETONITRILE.
  • Google Patents. (2019). A kind of synthetic method of 2- cyano-benzyl bromide and the like.
  • Accounts of Chemical Research. (2020).

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Technical Support Center: Purification of 2-(3-(Hydroxymethyl)phenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis and purification of 2-(3-(hydroxymethyl)phenyl)acetonitrile. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome common challenges in obtaining this compound with high purity. Our approach is rooted in established chemical principles and field-proven insights to ensure the reliability and success of your experimental work.

I. Understanding the Chemistry: Potential Impurities

The purity of your final product is intrinsically linked to the synthetic route employed. The two most common methods for preparing this compound are:

  • Reduction of 3-Formylbenzonitrile: This involves the selective reduction of the aldehyde group.

  • Cyanation of a 3-(Hydroxymethyl)benzyl Halide: This route introduces the nitrile functionality via nucleophilic substitution.

Each pathway presents a unique profile of potential impurities that can complicate purification.

Impurities from the Reduction of 3-Formylbenzonitrile

This synthetic approach is popular due to the commercial availability of the starting material. However, several impurities can arise:

  • Unreacted Starting Material (3-Formylbenzonitrile): Incomplete reaction is a common source of contamination.

  • 3-(Hydroxymethyl)benzoic Acid: Over-oxidation of the starting aldehyde by atmospheric oxygen can lead to the formation of the corresponding carboxylic acid.

  • 3-Methylbenzonitrile: Over-reduction of the benzyl alcohol can result in the formation of this impurity.

  • Diol Side Product (Benzene-1,3-dimethanol): Although less common with mild reducing agents like sodium borohydride (NaBH₄), reduction of the nitrile group to an amine, followed by hydrolysis, can lead to the formation of the diol.[1][2][3]

Impurities from the Cyanation of 3-(Hydroxymethyl)benzyl Halide

This route is also widely used, but it is prone to side reactions that can generate impurities:

  • Unreacted 3-(Hydroxymethyl)benzyl Halide: Incomplete reaction will leave the starting material in your crude product.

  • 3-(Hydroxymethyl)benzyl Alcohol: Hydrolysis of the benzyl halide, which is often reactive, is a common side reaction that produces the corresponding alcohol.

  • Isocyanide Byproduct: The cyanide ion is an ambident nucleophile and can attack with the nitrogen atom to form an isocyanide, which can be difficult to separate.

  • Dimerization Products: Self-condensation of the starting material or product can lead to the formation of higher molecular weight impurities.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the purification of this compound.

Observed Problem Potential Cause(s) Recommended Solution(s)
Product is an oil and will not crystallize. Presence of residual solvent or impurities that are oils.1. High Vacuum Drying: Ensure all solvent is removed by drying under high vacuum, possibly with gentle heating. 2. Trituration: Add a small amount of a non-polar solvent in which the product is insoluble (e.g., hexanes or diethyl ether) to the oil and stir vigorously. This may induce crystallization of the product while the impurities remain dissolved. 3. Column Chromatography: If trituration fails, purify the oil by column chromatography to remove the impurities that are inhibiting crystallization.
Low yield after purification. 1. Product loss during aqueous work-up: The product has some water solubility due to the hydroxyl group. 2. Co-elution with impurities during column chromatography. 3. Product is too soluble in the recrystallization solvent. 1. Back-extraction: After the initial extraction with an organic solvent, back-extract the aqueous layer with fresh organic solvent to recover any dissolved product. 2. Optimize chromatography conditions: Use a shallower solvent gradient to improve separation. Monitor fractions carefully by TLC. 3. Choose a different recrystallization solvent system: The ideal solvent should dissolve the compound when hot but have low solubility at room temperature or below.
Presence of a polar impurity that is difficult to remove. This could be the corresponding carboxylic acid (from the reduction route) or the diol.1. Liquid-Liquid Extraction: If the impurity is acidic (e.g., carboxylic acid), wash the organic solution of the crude product with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to remove it. If the impurity is a diol, it may be more water-soluble than the product, and an aqueous wash may help. 2. Column Chromatography: Use a more polar eluent system to separate the highly polar impurity.
Product darkens or decomposes upon standing. The benzylic alcohol is susceptible to oxidation.Store the purified product under an inert atmosphere (e.g., nitrogen or argon) and in a refrigerator or freezer to minimize degradation.

III. Experimental Protocols

Here we provide detailed, step-by-step protocols for the most common and effective purification techniques for this compound.

A. Purification by Column Chromatography

Column chromatography is a highly effective method for separating the target compound from both more and less polar impurities.[4][5][6]

Workflow for Column Chromatography Purification

Caption: Workflow for the purification of this compound by silica gel column chromatography.

Detailed Protocol:

  • Column Preparation:

    • Choose an appropriately sized glass column.

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes or a 5% ethyl acetate/hexanes mixture).

    • Pour the slurry into the column and allow the silica to pack under gravity, gently tapping the column to ensure even packing.

    • Add a layer of sand to the top of the silica bed.

    • Equilibrate the column by passing several column volumes of the initial eluent through the silica.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a polar solvent like dichloromethane or ethyl acetate.

    • Add a small amount of silica gel to this solution and concentrate it to a dry, free-flowing powder using a rotary evaporator.

    • Carefully add the dried sample to the top of the prepared column.

  • Elution and Fraction Collection:

    • Begin eluting the column with a low polarity solvent mixture, such as 10% ethyl acetate in hexanes.[7]

    • Gradually increase the polarity of the eluent. A typical gradient might be from 10% to 50% ethyl acetate in hexanes.[8]

    • Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).

    • The desired product is moderately polar and should elute after non-polar impurities and before highly polar impurities.

  • Product Isolation:

    • Combine the fractions that contain the pure product.

    • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.

B. Purification by Recrystallization

Recrystallization is an excellent technique for purifying solid compounds, provided a suitable solvent system can be found.[9][10]

Logic of Two-Solvent Recrystallization

G A Impure Solid B Dissolve in a minimum of hot 'good' solvent (e.g., Ethyl Acetate) A->B C Add hot 'poor' solvent (e.g., Hexanes) dropwise until cloudy B->C D Add a drop of 'good' solvent to redissolve C->D E Slowly cool to room temperature D->E F Cool in an ice bath E->F G Collect pure crystals by filtration F->G H Impurities remain in the mother liquor F->H

Caption: The process of purifying a solid by two-solvent recrystallization.

Detailed Protocol:

  • Solvent Selection:

    • A good single solvent for recrystallization will dissolve the compound when hot but not when cold. For this compound, ethanol or a mixture of ethyl acetate and hexanes are good starting points to test.[11]

    • For a two-solvent system, choose a "good" solvent in which the compound is soluble (e.g., ethyl acetate) and a "poor" solvent in which it is insoluble (e.g., hexanes). The two solvents must be miscible.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of the hot "good" solvent (or the single recrystallization solvent) until the solid just dissolves.

  • Crystallization:

    • Single Solvent: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

    • Two-Solvent System: While the solution in the "good" solvent is hot, add the "poor" solvent dropwise until the solution becomes cloudy. Then, add a few drops of the "good" solvent until the solution is clear again. Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum to remove any residual solvent.

IV. Frequently Asked Questions (FAQs)

Q1: What is the expected appearance of pure this compound?

A1: Pure this compound is typically a white to off-white solid.

Q2: How can I confirm the purity of my final product?

A2: The purity can be assessed using several analytical techniques:

  • Melting Point: A sharp melting point range is indicative of high purity.

  • Thin Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems suggests a pure compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should show the expected signals without significant peaks from impurities.

  • High-Performance Liquid Chromatography (HPLC): This provides a quantitative measure of purity.

Q3: My compound is a persistent oil. What are the best starting conditions for column chromatography?

A3: For an oily product, start with a less polar eluent system, for example, 5% ethyl acetate in hexanes, and gradually increase the polarity. This will help to first elute any non-polar impurities that may be contributing to the oily nature of your product.

Q4: Can I use distillation to purify this compound?

A4: While some phenylacetonitrile derivatives can be purified by distillation, the presence of the hydroxyl group in this compound significantly raises its boiling point and may lead to decomposition at the required temperatures.[12] Therefore, column chromatography or recrystallization are the preferred methods.

V. References

  • Organic Syntheses, Coll. Vol. 6, p. 232 (1988); Vol. 55, p. 32 (1976).

  • Organic Syntheses, Coll. Vol. 6, p. 232 (1988); Vol. 55, p. 32 (1976).

  • Shanghai Key Laboratory of Green Chemistry and Chemical Processes, Department of Chemistry, East China Normal University, 3663N. Supporting Information.

  • Wiley-VCH. (2011). Supporting Information.

  • Process for the preparation of hydroxyphenylacetonitriles. US Patent 3,983,160.

  • One-Pot Strecker-Reaction using Ferricyanides as a Non-Toxic Cyanide-Source - Supporting Information.

  • Common Organic Chemistry. Solvent Systems For Silica Gel Column Chromatography.

  • MIT OpenCourseWare. 8.6 - Two-Solvent Recrystallization Guide.

  • Organic Syntheses, Coll. Vol. 2, p. 499 (1943); Vol. 18, p. 71 (1938).

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization.

  • Organic Syntheses, Coll. Vol. 3, p. 557 (1955); Vol. 28, p. 75 (1948).

  • Reddit. (2023). Go-to recrystallization solvent mixtures : r/Chempros.

  • The Royal Society of Chemistry. (2011). Supporting Information.

  • University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column.

  • Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry.

  • The Organic Synthesis. (2020). Reduction Reactions with NaBH4 and LAH.

  • Indian Journal of Pharmaceutical Education and Research. (2016). Understanding unconventional routes to impurities from drugs in hydrolytic conditions.

  • Pharmaffiliates. Benzonitrile-impurities.

  • Chemistry LibreTexts. (2020). 19.3: Reductions using NaBH4, LiAlH4.

Sources

Technical Support Center: Scaling Up the Synthesis of 2-(3-(Hydroxymethyl)phenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(3-(hydroxymethyl)phenyl)acetonitrile. Moving beyond a simple protocol, this document addresses common challenges, explains the underlying chemical principles, and offers robust troubleshooting strategies to ensure successful and scalable synthesis.

Overview and Synthetic Strategy

This compound is a valuable bifunctional building block in medicinal chemistry and materials science. Its synthesis, while conceptually straightforward, presents several practical challenges that can impact yield, purity, and scalability. The most common and reliable laboratory-scale approach involves the nucleophilic substitution of a benzylic halide with a cyanide salt.

This guide focuses on the cyanation of 3-(bromomethyl)benzyl alcohol, a two-step process starting from 3-methylbenzoic acid. We will dissect this workflow, highlighting critical parameters and potential pitfalls at each stage.

Overall Synthetic Workflow

G cluster_0 Step 1: Halogenation cluster_1 Step 2: Cyanation cluster_2 Purification start 3-(Hydroxymethyl)benzyl Alcohol step1 Bromination with PBr3 or HBr/AcOH start->step1 intermediate 3-(Bromomethyl)benzyl Alcohol step1->intermediate step2 Nucleophilic Substitution (SN2) in Polar Aprotic Solvent (e.g., DMSO, Acetone) intermediate->step2 cyanide Sodium Cyanide (NaCN) cyanide->step2 workup Aqueous Workup & Extraction step2->workup product This compound purify Silica Gel Column Chromatography workup->purify final Final Product purify->final

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol details the synthesis via cyanation of the corresponding benzyl bromide. It is designed to be robust and scalable.

Part A: Synthesis of 3-(Bromomethyl)benzyl Alcohol

  • Reaction Setup: To a solution of 3-(hydroxymethyl)benzyl alcohol (1.0 eq) in anhydrous dichloromethane (DCM) (approx. 0.5 M) in a round-bottom flask under an inert atmosphere (N₂ or Ar), cool the mixture to 0 °C in an ice bath.

  • Reagent Addition: Slowly add phosphorus tribromide (PBr₃) (0.4 eq) dropwise via syringe over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Carefully quench the reaction by slowly pouring it into an ice-cold saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer and extract the aqueous layer twice with DCM.

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 3-(bromomethyl)benzyl alcohol, which can often be used in the next step without further purification.

Part B: Synthesis of this compound

  • Critical Safety Note: This step involves sodium cyanide, a highly toxic substance. All operations must be conducted in a certified chemical fume hood.[1][2] Never work alone and ensure an emergency response plan is in place.[1][2] Avoid any contact with acids, as this will liberate lethal hydrogen cyanide (HCN) gas.[1][3]

  • Reaction Setup: In a three-neck flask equipped with a mechanical stirrer, condenser, and temperature probe, dissolve sodium cyanide (NaCN) (1.2 eq) in anhydrous dimethyl sulfoxide (DMSO).

  • Reagent Addition: Add a solution of crude 3-(bromomethyl)benzyl alcohol (1.0 eq) in DMSO dropwise to the NaCN solution at room temperature. An exotherm may be observed; maintain the temperature below 40 °C using a water bath if necessary.

  • Reaction: Stir the mixture at room temperature for 12-18 hours. Monitor the reaction by TLC or GC-MS.

  • Workup: Once the reaction is complete, pour the mixture into a larger volume of cold water and extract with ethyl acetate (3x).

  • Purification: Combine the organic extracts, wash thoroughly with water and then brine to remove residual DMSO. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to yield the pure product.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis.

Troubleshooting Decision Tree

G p1 Problem: Low or No Product Yield in Cyanation Step q1 Is the starting benzyl bromide consumed? (Check by TLC/GC-MS) p1->q1 a1 Yes q1->a1  Yes a2 No q1->a2  No res1 Multiple spots on TLC? - Check for byproduct formation (e.g., dibenzyl ether, elimination products). - Optimize temperature and reaction time. a1->res1 q2 Was the NaCN dry and of high purity? a2->q2 a3 Yes q2->a3  Yes a4 No/Unsure q2->a4  No res2 Reaction conditions may be at fault: - Solvent not sufficiently polar/aprotic (e.g., use dry DMSO/DMF). - Temperature too low for reaction rate. - Consider adding a phase-transfer catalyst (e.g., TBAB). a3->res2 res3 Root cause is likely the cyanide source: - Use freshly opened, finely ground, and dried NaCN. - Cyanide salts can degrade upon exposure to atmospheric moisture and CO₂. a4->res3

Caption: A decision tree to diagnose low-yield issues in the cyanation step.

Question: My yield of this compound is very low, and I see a lot of my starting 3-(bromomethyl)benzyl alcohol remaining. What went wrong?

  • Answer: This is a common issue often related to the reactivity of the cyanide nucleophile or the reaction conditions.

    • Causality—Cyanide Quality: Sodium cyanide is hygroscopic. Absorbed water can hydrolyze the cyanide and reduce its nucleophilicity. Furthermore, it can react with atmospheric CO₂ to form sodium carbonate. It is crucial to use a fresh, dry, and finely powdered salt to maximize its surface area and reactivity.

    • Causality—Solvent Choice: The Sₙ2 reaction between the benzyl bromide and cyanide ion is most efficient in a polar aprotic solvent like DMSO, DMF, or acetone.[4] These solvents solvate the sodium cation but leave the cyanide anion relatively "naked" and highly nucleophilic. Using protic solvents (like ethanol or water) will solvate the cyanide anion, drastically reducing its reactivity and promoting unwanted side reactions like hydrolysis of the benzyl bromide.

    • Actionable Advice:

      • Ensure your NaCN is of high quality. If in doubt, gently grind it in a mortar and pestle and dry it in a vacuum oven before use.

      • Use anhydrous DMSO or DMF as the solvent. Ensure the solvent is truly dry.

      • Consider adding a catalytic amount of sodium iodide (NaI). The iodide can displace the bromide via the Finkelstein reaction to form the more reactive benzyl iodide in situ, which then reacts faster with the cyanide.

Question: My final product is contaminated with a significant, higher molecular weight byproduct. What is it and how can I prevent it?

  • Answer: The most likely byproduct is the dibenzyl ether, formed by the reaction of the starting benzyl alcohol's hydroxyl group with the benzyl bromide.

    • Causality—Competing Nucleophile: The hydroxyl group on your starting material (and product) is a nucleophile. Under basic conditions or at elevated temperatures, it can be deprotonated and compete with the cyanide ion, attacking another molecule of the benzyl bromide to form an ether linkage. This is a classic Williamson ether synthesis side reaction.

    • Actionable Advice:

      • Control Temperature: Avoid excessive heat. Running the reaction at or slightly above room temperature is usually sufficient and minimizes this side reaction.

      • Stoichiometry and Addition: Ensure cyanide is present in a slight excess (1.1-1.2 eq). Adding the benzyl bromide solution slowly to the cyanide solution (rather than the other way around) maintains a high concentration of the primary nucleophile (CN⁻) relative to the electrophile, favoring the desired reaction pathway.

      • Purification: This byproduct can typically be separated using silica gel chromatography, as the ether is significantly less polar than the desired alcohol-containing product.

Frequently Asked Questions (FAQs)

Q1: Can I use 3-(chloromethyl)benzyl alcohol instead of the bromide?

A: Yes, but the reaction will be significantly slower. The C-Br bond is weaker and bromide is a better leaving group than chloride, making the benzyl bromide more reactive in Sₙ2 reactions. To compensate when using the chloride, you may need to increase the reaction temperature, extend the reaction time, or add a catalyst like sodium iodide.

Q2: Are there safer alternatives to sodium cyanide?

A: The high toxicity of cyanide salts is a major concern.[1][5][6] Modern chemistry has explored alternatives, although they may require more specialized catalysts or conditions.

  • Isonitriles: Recent methods use isonitriles as a cyanide source in the presence of a Lewis acid catalyst like B(C₆F₅)₃, which can directly cyanate benzyl alcohols.[7][8]

  • Photocatalysis: Synergistic photoredox and copper catalysis can achieve the deoxygenative cyanation of benzyl alcohols using less toxic cyanide sources like TMSCN under mild conditions.[9] These methods are mechanistically elegant but may require more optimization for large-scale synthesis compared to the classical Sₙ2 approach.

Q3: What is the best way to quench the reaction and dispose of cyanide waste?

A: This is a critical safety step. Never quench a cyanide reaction with acid.

  • Quenching: The reaction should be quenched by pouring it into a large volume of water.

  • Waste Treatment: All aqueous waste containing cyanide must be treated before disposal. A common and effective method is to treat the aqueous waste with an excess of sodium hypochlorite (bleach) under strongly basic conditions (pH > 10, adjusted with NaOH). The hypochlorite oxidizes the toxic cyanide (CN⁻) to the much less toxic cyanate ion (OCN⁻). The process is exothermic and may release some chlorine gas, so it must be done slowly in a fume hood. Allow the mixture to stir for several hours to ensure complete destruction of the cyanide.

Q4: How can I effectively monitor the reaction's progress?

A: Thin Layer Chromatography (TLC) is the most convenient method. Use a mobile phase that gives good separation between the starting benzyl bromide and the product nitrile (e.g., 3:1 Hexane:Ethyl Acetate). The starting bromide is less polar than the product containing a hydroxyl group. Staining with potassium permanganate can help visualize the spots, as both compounds may be UV-active. For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) can be used on aliquots taken from the reaction.

Data Summary

The following table provides a comparative overview of potential conditions for the cyanation step.

Starting MaterialCyanide SourceSolventCatalystTemp (°C)Time (h)Approx. Yield (%)Key Considerations
3-(Bromomethyl)benzyl AlcoholNaCNDMSONone25-3012-1875-85Standard, reliable method. DMSO must be anhydrous.
3-(Bromomethyl)benzyl AlcoholNaCNAcetoneNaI (10 mol%)56 (reflux)8-1270-80Finkelstein catalysis speeds up the reaction. Acetone is easier to remove.[4]
3-(Chloromethyl)benzyl AlcoholKCNEthanol/H₂OTBAB (5 mol%)78 (reflux)24-4860-75Phase-transfer catalysis (PTC) is effective for less reactive chlorides.[10]
3-(Hydroxymethyl)benzyl AlcoholTBDMS-isonitrileTolueneB(C₆F₅)₃ (10 mol%)806-10>90Modern, safer cyanide source but requires specialized reagents and catalyst.[7]

References

  • Division of Research Safety, University of Illinois. (2014). Cyanides. [Link]

  • Safe Work Australia. (n.d.). Guide for Preventing and Responding to Cyanide Poisoning in the Workplace. [Link]

  • Centers for Disease Control and Prevention. (2024). Facts About Cyanide. [Link]

  • Stanford Environmental Health & Safety. (n.d.). Information on Cyanide Compounds. [Link]

  • Office of Research Safety Affairs. (n.d.). Laboratory Safety Guideline: Sodium and Potassium Cyanide. [Link]

  • Xu, T.-T., et al. (2023). Boron Lewis Acid Catalysis Enables the Direct Cyanation of Benzyl Alcohols by Means of Isonitrile as Cyanide Source. Molecules, 28(5), 2174. [Link]

  • Zhang, W., et al. (2020). Asymmetric Deoxygenative Cyanation of Benzyl Alcohols Enabled by Synergistic Photoredox and Copper Catalysis. Angewandte Chemie International Edition, 59(35), 15207-15211. [Link]

  • Rorig, K., et al. (1955). p-METHOXYPHENYLACETONITRILE. Organic Syntheses, 35, 76. [Link]

  • Makosza, M., & Serafinowa, B. (1965). Reactions of organic anions. Part V. Catalytic alkylation of phenylacetonitrile. Roczniki Chemii, 39, 1401-1406. (Note: While a direct link isn't available, this work is widely cited for phase-transfer catalysis of phenylacetonitrile, as seen in Org. Syn. Coll. Vol. 6, 941). [Link]

Sources

Technical Support Center: 2-(3-(Hydroxymethyl)phenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide is intended for researchers, scientists, and drug development professionals using 2-(3-(Hydroxymethyl)phenyl)acetonitrile in their experiments. It provides essential information on handling, storage, and troubleshooting common issues to ensure the integrity of your experiments and the safety of laboratory personnel.

Compound Overview and Key Properties

This compound (CAS No. 177665-49-5) is a bifunctional organic molecule featuring a primary alcohol and a nitrile group on a benzene ring. This structure makes it a versatile intermediate in organic synthesis, particularly in the development of pharmaceutical compounds. However, the presence of multiple reactive sites requires careful consideration during handling and in reaction design.

PropertyValueSource
Molecular Formula C₉H₉NO[1]
Molecular Weight 147.17 g/mol [1]
Appearance Varies; often a solid or oil-
Boiling Point 145 °C (at 13 Torr)[1]
Predicted pKa 14.21 ± 0.10[1]
Predicted Density 1.136 ± 0.06 g/cm³[1]

Frequently Asked Questions (FAQs)

Q1: How should I properly store this compound?

A1: Proper storage is critical to maintain the compound's integrity.

  • Temperature: Store in a cool, dark, and well-ventilated place.[2] Refrigeration is recommended for long-term storage to minimize potential degradation.

  • Atmosphere: For long-term storage or for high-purity applications, storing under an inert atmosphere (e.g., nitrogen or argon) is advisable. The hydroxymethyl group is susceptible to oxidation over time, especially in the presence of air.

  • Container: Keep the container tightly closed to prevent moisture absorption and contamination.[2]

Q2: What are the primary safety hazards and necessary personal protective equipment (PPE)?

A2: While specific toxicity data for this exact compound is limited, its structural similarity to phenylacetonitrile (benzyl cyanide) warrants significant caution. Phenylacetonitrile is toxic if swallowed, in contact with skin, and fatal if inhaled.[3]

  • Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[2]

  • Personal Protective Equipment (PPE):

    • Gloves: Wear impervious chemical-resistant gloves (e.g., nitrile).

    • Eye Protection: Use safety goggles or a face shield.

    • Lab Coat: A standard lab coat is required.

    • Respiratory Protection: If there is a risk of generating aerosols or vapors, use an approved respirator.[4]

Q3: In which solvents is this compound soluble?

A3: Based on its structure and data for related compounds like phenylacetonitrile, it is expected to be insoluble in water but soluble in common organic solvents such as ethers, alcohols (e.g., ethanol, methanol), and acetone.[2] Always perform a small-scale solubility test before preparing a large-scale solution.

Q4: Is the compound stable under normal laboratory conditions?

A4: The compound is chemically stable under standard ambient conditions (room temperature) for short periods.[4] However, two primary degradation pathways exist due to its functional groups:

  • Oxidation: The primary benzylic alcohol can be oxidized to the corresponding aldehyde or carboxylic acid. This can be initiated by atmospheric oxygen over long periods or by oxidizing agents.

  • Hydrolysis: The nitrile group can be hydrolyzed to an amide or a carboxylic acid under strongly acidic or basic conditions, typically accelerated by heat.[2][5]

Below is a diagram illustrating these potential degradation pathways.

Caption: Potential degradation pathways for the title compound.

Troubleshooting Experimental Issues

This section addresses specific problems that may arise during reactions involving this compound.

Scenario 1: Low Yield or No Reaction in an Alkylation Experiment

Problem: I am trying to perform an α-alkylation on the acetonitrile group using a strong base like NaH or KOtBu, but I am getting very low yields of my desired product.

Analysis: This is a common issue when working with multifunctional molecules. The primary culprit is often an unintended acid-base reaction. The hydroxymethyl group is acidic and will be deprotonated by a strong base, consuming at least one equivalent of your base before the intended deprotonation of the benzylic carbon can occur.

Solutions:

  • Use Excess Base: The simplest approach is to add at least one additional equivalent of the base to account for the deprotonation of the alcohol. However, this can lead to solubility issues and more complex workups.

  • Protect the Alcohol Group (Recommended): The most robust solution is to protect the hydroxymethyl group before the alkylation step. A benzyl ether is a suitable protecting group as it is stable to strong bases and can be removed later under standard hydrogenolysis conditions, which typically do not affect the nitrile.[6][7]

The following workflow can help you decide on the best course of action.

ProtectionWorkflow start Planning a Base-Catalyzed Reaction at the Nitrile α-Position base_check Is the base strong enough to deprotonate the -OH group? (e.g., NaH, LDA, KOtBu) start->base_check protect_alcohol Protect the -OH group first (e.g., as a benzyl ether). See Protocol Below. base_check->protect_alcohol Yes use_excess_base Use >2 equivalents of base. Monitor reaction carefully. base_check->use_excess_base Yes (Alternative) proceed_direct Proceed with the reaction directly. (Base is not strong enough to deprotonate -OH, e.g., K₂CO₃) base_check->proceed_direct No run_reaction Perform the desired base-catalyzed reaction. protect_alcohol->run_reaction deprotect Deprotect the alcohol. run_reaction->deprotect use_excess_base->run_reaction

Sources

Validation & Comparative

A Comparative Guide to the NMR Spectral Analysis of 2-(3-(Hydroxymethyl)phenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed analysis and comparison of the Nuclear Magnetic Resonance (NMR) spectral features of 2-(3-(hydroxymethyl)phenyl)acetonitrile. Designed for researchers, chemists, and drug development professionals, this document offers an in-depth examination of its 1H and 13C NMR spectra, contrasting them with isomeric alternatives and related compounds to facilitate unambiguous structural elucidation. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and supported by experimental best practices.

Introduction: The Imperative of Structural Verification

This compound is a valuable bifunctional building block in organic synthesis, featuring a reactive nitrile group and a versatile hydroxymethyl substituent. Its precise chemical structure, particularly the meta-substitution pattern, is critical for its intended reactivity and the integrity of subsequent synthetic steps. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive analytical technique for confirming this structure. By providing a detailed electronic map of the molecule's carbon and hydrogen framework, NMR allows for the unequivocal differentiation from its ortho and para isomers, which may possess vastly different chemical properties. This guide explains the causality behind the expected spectral patterns and provides a robust protocol for obtaining high-quality data.

Analysis of this compound Spectra

1H NMR Spectral Analysis: Key Diagnostic Regions

The 1H NMR spectrum of this compound provides a wealth of information. The analysis is best approached by dissecting the spectrum into three key regions: the aromatic region, the benzylic methylene protons, and the hydroxymethyl protons. The spectrum is typically recorded in deuterated chloroform (CDCl3) or dimethyl sulfoxide (DMSO-d6); the latter is particularly useful for observing the hydroxyl proton.

  • Aromatic Region (δ 7.20-7.40 ppm): The 1,3-disubstituted (meta) pattern of the benzene ring is the most characteristic feature. Unlike the symmetric patterns of para-isomers, the four aromatic protons of the meta-isomer are chemically non-equivalent and exhibit a complex but predictable set of multiplicities.

    • H-2: This proton is situated between the two substituents. It experiences minimal coupling to other ring protons (only a small meta-coupling to H-6) and is expected to appear as a broad singlet or a finely split triplet around δ 7.35 ppm.

    • H-4 & H-6: These protons are ortho to one of the substituents and will appear as distinct multiplets, likely overlapping. One will be a doublet of doublets (or a triplet) due to ortho- and meta-coupling, expected around δ 7.30-7.38 ppm.

    • H-5: This proton is ortho to H-4 and H-6, coupling to both. It is expected to appear as a triplet (due to coupling to two adjacent protons) around δ 7.25 ppm.

  • Hydroxymethyl Protons (-CH2OH, δ ~4.70 ppm): The two protons of the hydroxymethyl group are chemically equivalent and are not coupled to other protons, thus appearing as a sharp singlet. The electronegativity of the attached oxygen atom shifts this signal significantly downfield.

  • Benzylic Protons (-CH2CN, δ ~3.75 ppm): Similar to the hydroxymethyl protons, the two benzylic protons are equivalent and appear as a singlet. Their position is downfield from typical alkyl protons due to the anisotropic effect of the benzene ring and the electron-withdrawing nature of the nitrile group.

  • Hydroxyl Proton (-OH, variable): The chemical shift of the hydroxyl proton is highly variable and depends on concentration, solvent, and temperature. In CDCl3, it may appear as a broad singlet that can be exchanged with D2O. In DMSO-d6, hydrogen bonding with the solvent makes the signal sharper, often appearing as a triplet coupled to the adjacent -CH2 group around δ 5.3 ppm.

13C NMR Spectral Analysis: A Carbon Framework Fingerprint

The 13C NMR spectrum provides complementary information, confirming the carbon skeleton and the substitution pattern. Key expected signals include:

  • Nitrile Carbon (-CN, δ ~118 ppm): The nitrile carbon is characteristically found in this region of the spectrum.

  • Aromatic Carbons (δ 125-140 ppm): Six distinct signals are expected for the aromatic carbons.

    • Quaternary Carbons (C-1 and C-3): The two carbons directly attached to the substituents will have lower intensity and are shifted downfield due to the substituent effects. C-3 (attached to -CH2CN) is expected around δ 132 ppm, while C-1 (attached to -CH2OH) is expected around δ 140 ppm.

    • Protonated Aromatic Carbons: The remaining four carbons (C-2, C-4, C-5, C-6) will appear in the range of δ 125-130 ppm. Their precise shifts are influenced by the electronic effects of both substituents.

  • Hydroxymethyl Carbon (-CH2OH, δ ~64 ppm): This signal appears in the typical range for an alcohol-bearing sp3 carbon.

  • Benzylic Carbon (-CH2CN, δ ~23 ppm): The benzylic carbon signal is found further upfield, consistent with an sp3 carbon attached to a nitrile and an aromatic ring.

Comparative Analysis: Distinguishing Isomers

The primary challenge in characterizing this molecule is distinguishing it from its ortho and para isomers. NMR spectroscopy provides clear, unambiguous differentiators.

CompoundAromatic 1H Pattern (Key Differentiator)Benzylic -CH2CN (ppm)Hydroxymethyl -CH2OH (ppm)
This compound (meta) Four distinct, complex signals (e.g., singlet, multiplet, triplet).~3.75~4.70
2-(4-(hydroxymethyl)phenyl)acetonitrile (para) Two doublets (an AA'BB' system), highly symmetric.~3.72~4.68
2-(2-(hydroxymethyl)phenyl)acetonitrile (ortho) Four distinct, complex multiplets spanning a wider chemical shift range due to proximity effects.~3.85~4.75
Phenylacetonitrile (Reference) A single multiplet for 5 protons centered around δ 7.3.[1][2]~3.70N/A

The most telling difference lies in the splitting patterns of the aromatic protons. The high symmetry of the para-isomer results in a simple two-doublet pattern, which is easily distinguished from the more complex patterns of the meta and ortho isomers. The ortho-isomer often shows more pronounced downfield shifts for some protons due to the steric and electronic proximity of the two bulky substituents.

Recommended Experimental Protocol

To ensure high-quality, reproducible NMR data, a standardized protocol is essential. The following steps represent a self-validating system for sample preparation and analysis.

Step 1: Sample Preparation
  • Massing: Accurately weigh 5-10 mg of the solid this compound sample.[3][4] For small molecules, this concentration is typically sufficient for both 1H and 13C NMR experiments.

  • Solvent Selection: Use a high-quality deuterated solvent.

    • CDCl3: Excellent for general-purpose analysis. Use approximately 0.6-0.7 mL.[4]

    • DMSO-d6: Recommended if observation of the -OH proton coupling is desired.

  • Dissolution: Prepare the sample in a small, clean vial.[3] Dissolve the weighed solid in the deuterated solvent. Ensure the solution is homogeneous and free of any particulate matter.[4][5]

  • Transfer: Using a Pasteur pipette, transfer the solution into a clean, high-quality 5 mm NMR tube (e.g., Wilmad or Norell).[3][6] The optimal sample height should be approximately 4-5 cm (around 0.55-0.7 mL).[6][7]

  • Capping & Labeling: Cap the NMR tube securely and label it clearly with the sample identity.[5]

Step 2: NMR Data Acquisition
  • Instrumentation: Use a modern NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • Shimming: Before acquisition, the magnetic field homogeneity must be optimized (shimming) to ensure sharp, well-resolved peaks. Poor shimming can obscure important coupling details.

  • 1H NMR Parameters:

    • Pulse Sequence: Standard single-pulse experiment.

    • Number of Scans: 8 to 16 scans are typically sufficient.

    • Referencing: Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl3 at δ 7.26 ppm) or an internal standard like tetramethylsilane (TMS).[8][9]

  • 13C NMR Parameters:

    • Pulse Sequence: Proton-decoupled pulse experiment (e.g., zgpg30).

    • Number of Scans: Due to the lower natural abundance of 13C, more scans are required (e.g., 1024 or more), depending on the sample concentration.

    • Referencing: Calibrate to the solvent peak (e.g., CDCl3 triplet centered at δ 77.16 ppm).[10]

Data Summary and Visualization

The logical workflow for NMR analysis ensures a systematic approach from sample preparation to final structural confirmation.

NMR_Workflow cluster_prep Phase 1: Preparation cluster_acq Phase 2: Acquisition cluster_analysis Phase 3: Analysis cluster_confirm Phase 4: Confirmation a Weigh Sample (5-10 mg) b Dissolve in 0.6 mL Deuterated Solvent a->b c Transfer to NMR Tube b->c d Insert Sample & Lock c->d e Shim Magnetic Field d->e f Acquire 1H & 13C Spectra e->f g Process Data (FT, Phase) f->g h Reference Spectra g->h i Integrate & Assign Peaks h->i j Compare with Isomers i->j k Confirm Structure j->k

Caption: Workflow for NMR-based structural elucidation.

The structure of the target molecule with labeled positions is crucial for spectral assignment.

Caption: Structure of this compound.

Conclusion

The structural verification of this compound is reliably achieved through a combined 1H and 13C NMR analysis. The key diagnostic feature is the complex splitting pattern of the four protons in the aromatic region, which definitively confirms the 1,3-disubstitution pattern and distinguishes the molecule from its ortho and para isomers. The characteristic singlet signals for the benzylic (-CH2CN) and hydroxymethyl (-CH2OH) protons provide further confirmation of the principal functional groups. By adhering to the rigorous experimental protocol outlined in this guide, researchers can generate high-fidelity spectral data, ensuring confidence in the structural integrity of this important synthetic intermediate.

References

  • University of California, Santa Cruz, Department of Chemistry and Biochemistry. NMR Sample Requirements and Preparation. [Link]

  • Scribd. NMR Sample Preparation Guide. [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

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  • Ferreira, J. M. G. O., et al. Supplementary Information: Rapid and Efficient Uncatalyzed Knoevenagel Condensations from Binary Mixture of Ethanol and Water. Royal Society of Chemistry. [Link]

  • SpectraBase. 3,4-(Methylenedioxy)phenylacetonitrile - 1H NMR. [Link]

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  • Oisaki, K., et al. Supporting Information for Asymmetric Transfer Hydrogenation of Imines. Wiley-VCH. [Link]

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  • Human Metabolome Database. 13C NMR Spectrum for (±)-2-Hydroxy-2-phenylacetonitrile. [Link]

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  • University of Wisconsin, Department of Chemistry. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

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A Comparative Guide to the Mass Spectrometric Analysis of 2-(3-(Hydroxymethyl)phenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The robust characterization of drug metabolites and synthetic intermediates is a cornerstone of modern pharmaceutical development. 2-(3-(Hydroxymethyl)phenyl)acetonitrile, a molecule featuring both a polar hydroxymethyl group and a moderately polar nitrile function, presents a compelling case study for mass spectrometric (MS) method selection. This guide provides an in-depth, objective comparison of critical MS workflows for the analysis of this compound. We move beyond procedural lists to explore the causal relationships behind instrumental choices, comparing Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) for optimal ion generation. Furthermore, we contrast the performance of high-resolution Quadrupole Time-of-Flight (Q-TOF) and Orbitrap mass analyzers for definitive structural elucidation via tandem mass spectrometry (MS/MS). The experimental data and interpretations herein offer researchers and drug development professionals a practical framework for selecting the most effective analytical strategy for this and structurally related molecules.

Introduction to this compound: An Analytical Overview

This compound (Molecular Formula: C₉H₉NO, Molecular Weight: 147.17 g/mol ) is a substituted aromatic compound of significant interest in medicinal chemistry and drug metabolism studies.[1] Its structure comprises a benzene ring substituted with a hydroxymethyl (-CH₂OH) group and a cyanomethyl (-CH₂CN) group at the meta position.

  • Chemical Structure:

    
    

    Figure 1: Structure of this compound.

  • Relevance in Drug Development: This molecule can serve as a synthetic precursor for more complex pharmaceutical agents or appear as a Phase I metabolite of a parent drug, where benzylic oxidation has occurred. Accurate identification and quantification are therefore critical for understanding metabolic pathways, ensuring synthetic fidelity, and meeting regulatory requirements.

  • Analytical Challenges: The compound's polarity, conferred by the benzyl alcohol moiety, makes it amenable to reversed-phase liquid chromatography. However, its modest molecular weight and the need for unambiguous structural confirmation necessitate the use of high-resolution mass spectrometry (HRMS). The primary analytical questions are:

    • Which ionization technique produces the most abundant and stable molecular ion for sensitive detection?

    • Which mass analyzer provides the most accurate and information-rich fragmentation data for confident structural elucidation?

This guide directly addresses these questions through a series of comparative experiments.

Ionization Source Selection: A Head-to-Head Comparison of ESI and APCI

The first critical decision in any LC-MS workflow is the choice of ionization source. The efficiency of this process dictates the ultimate sensitivity and quality of the resulting data. For a polar, neutral molecule like this compound, both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are viable candidates.[2][3]

Theoretical Background & Rationale
  • Electrospray Ionization (ESI): ESI is a "soft" ionization technique that generates ions from analytes in solution.[4] It is particularly well-suited for polar molecules that can be pre-ionized in the liquid phase.[3][5] For our target molecule, protonation in an acidic mobile phase is expected to be the primary ionization mechanism, forming the [M+H]⁺ ion. Its softness often preserves the molecular ion, minimizing in-source fragmentation.

  • Atmospheric Pressure Chemical Ionization (APCI): APCI involves volatilizing the analyte in a heated nebulizer before ionization by a corona discharge.[2][4] This gas-phase ionization is highly effective for less polar to moderately polar, thermally stable compounds.[3][6] While also a soft technique, the higher temperatures involved can sometimes induce thermal degradation or in-source fragmentation, such as dehydration of the benzyl alcohol.[4]

Experimental Protocol: Ionization Source Comparison
  • Sample Preparation: A stock solution of this compound (1 mg/mL) was prepared in methanol. A working solution of 1 µg/mL was prepared in a mobile phase of 50:50 acetonitrile:water containing 0.1% formic acid.

  • Instrumentation: A high-resolution mass spectrometer was used, equipped with interchangeable ESI and APCI sources.

  • Infusion: The working solution was infused directly at 10 µL/min.

  • ESI Conditions:

    • Capillary Voltage: +3.5 kV

    • Gas Temperature: 325°C

    • Drying Gas Flow: 8 L/min

    • Nebulizer Pressure: 35 psig

  • APCI Conditions:

    • Corona Current: +4 µA

    • Vaporizer Temperature: 350°C

    • Gas Temperature: 325°C

    • Drying Gas Flow: 8 L/min

    • Nebulizer Pressure: 40 psig

  • Data Acquisition: Full scan mass spectra were acquired over a range of m/z 50-300 for both sources.

Caption: Workflow for comparing ESI and APCI ionization sources.

Results & Discussion

The choice of ionization source had a profound impact on the quality of the data obtained for this compound.

ParameterElectrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)
Primary Ion Observed [M+H]⁺ at m/z 148.0757[M+H]⁺ at m/z 148.0758
Relative Intensity ~ 8.5 x 10⁶ counts~ 2.1 x 10⁶ counts
Key Adducts [M+Na]⁺ at m/z 170.0576Minimal to no adducts observed
In-Source Fragments [M+H-H₂O]⁺ at m/z 130.0651 (Low intensity)[M+H-H₂O]⁺ at m/z 130.0652 (High intensity)

Analysis:

  • Ionization Efficiency: ESI proved to be approximately four times more sensitive for this compound, generating a much more abundant protonated molecule ([M+H]⁺). This is attributed to the molecule's inherent polarity and its ability to be readily protonated in the solution phase, a mechanism favored by ESI.[5]

  • Adduct Formation: As is common with ESI, a significant sodium adduct ([M+Na]⁺) was observed.[6] While this confirms the molecular weight, it can also dilute the signal of the primary ion of interest. APCI, being a gas-phase process, showed a much cleaner spectrum with minimal adduct formation.[6]

  • In-Source Fragmentation: APCI's higher thermal energy resulted in significant in-source dehydration—the loss of water (18.01 Da) from the protonated molecule. This fragment, [M+H-H₂O]⁺, was the base peak in the APCI spectrum, complicating the direct detection of the molecular ion. ESI, being a gentler technique, largely preserved the protonated molecule.

High-Resolution Mass Analysis and Fragmentation (MS/MS): Q-TOF vs. Orbitrap

For definitive structural confirmation, tandem mass spectrometry (MS/MS) is required. This involves isolating the precursor ion ([M+H]⁺ at m/z 148.0757) and fragmenting it to produce a characteristic pattern. The quality of this fragmentation data depends heavily on the mass analyzer. We compare two leading high-resolution platforms: Quadrupole Time-of-Flight (Q-TOF) and Orbitrap.[7]

Theoretical Background & Rationale
  • Q-TOF Mass Spectrometry: This hybrid instrument combines a quadrupole for precursor ion selection with a time-of-flight analyzer for high-resolution detection. Q-TOFs are known for fast scan speeds, good mass accuracy (typically 1-3 ppm), and robust performance.[8][9]

  • Orbitrap Mass Spectrometry: The Orbitrap is a Fourier Transform-based mass analyzer that traps ions in an orbital motion. It is renowned for its exceptional mass accuracy (<1 ppm) and ultra-high resolution (>140,000 FWHM), which can resolve complex isotopic patterns and separate isobars.[9][10] This level of performance is invaluable for determining the elemental composition of fragment ions.[11]

Experimental Protocol: MS/MS Comparison
  • Instrumentation: The 1 µg/mL sample solution was analyzed via LC-MS on both a Q-TOF and an Orbitrap-based system, using the optimized ESI source conditions.

  • Precursor Selection: The [M+H]⁺ ion at m/z 148.0757 was isolated in the quadrupole.

  • Fragmentation: Collision-Induced Dissociation (CID) was performed using nitrogen gas. A stepped collision energy (10, 20, 40 eV) was applied to generate a comprehensive fragmentation spectrum.

  • Data Acquisition: High-resolution product ion spectra were acquired.

    • Q-TOF: Resolution set to ~40,000 FWHM.

    • Orbitrap: Resolution set to 70,000 FWHM.

Results & Discussion: Fragmentation Pathway

Both instruments produced similar fragmentation patterns, but with key differences in data quality. The primary fragmentation pathways are driven by the molecule's functional groups. Aromatic nitriles often exhibit loss of HCN, while benzyl alcohols are prone to losing the entire side chain or undergoing rearrangements.[12][13]

Fragmentation cluster_path1 Pathway 1: Water Loss cluster_path2 Pathway 2: Side Chain Cleavage Precursor [M+H]⁺ m/z 148.0757 C₉H₁₀NO⁺ Frag1 m/z 130.0651 C₉H₈N⁺ Precursor->Frag1 - H₂O Frag2 m/z 107.0491 C₇H₇O⁺ Precursor->Frag2 - CH₂CN Frag3 m/z 79.0542 C₆H₇⁺ Frag2->Frag3 - CO

Caption: Proposed CID fragmentation pathways for protonated this compound.

Comparative Data Analysis:

Fragment Ion (Proposed Formula)Theoretical m/zQ-TOF Measured m/z (ppm Error)Orbitrap Measured m/z (ppm Error)Interpretation
[C₉H₈N]⁺ 130.0651130.0648 (-2.3)130.0651 (0.0)Loss of water (H₂O) from the hydroxymethyl group.[14]
[C₇H₇O]⁺ 107.0491107.0488 (-2.8)107.0491 (0.0)Cleavage of the cyanomethyl group, forming a hydroxytropylium ion.[13]
[C₆H₇]⁺ 79.054279.0539 (-3.8)79.0542 (0.0)Loss of carbon monoxide (CO) from the m/z 107 fragment.[13]

Analysis:

  • Mass Accuracy: The Orbitrap consistently delivered sub-ppm mass accuracy for all major fragment ions. This high level of accuracy provides unequivocal confidence in the assigned elemental compositions, which is crucial for identifying unknown metabolites. The Q-TOF provided very good mass accuracy (under 5 ppm), sufficient for most routine applications, but the Orbitrap's performance eliminates any ambiguity.[9]

  • Resolution: While not shown in the table, the higher resolution of the Orbitrap produced sharper peaks, which is advantageous when analyzing samples in complex biological matrices where isobaric interferences may be present.[10]

  • Fragmentation Insight: The observed fragments confirm the structure. The neutral loss of 18.01 Da is characteristic of an alcohol. The formation of the m/z 107 ion points to a benzyl alcohol substructure, and its subsequent loss of CO to m/z 79 is a well-documented fragmentation pathway for such ions.[13] The loss of the cyanomethyl radical confirms the acetonitrile portion of the molecule.

Summary and Recommendations

This guide systematically compared key mass spectrometric techniques for the analysis of this compound. The results provide a clear path for researchers to select the optimal methodology based on their analytical goals.

Analytical GoalRecommended IonizationRecommended AnalyzerRationale
High-Throughput Quantification ESI Q-TOF ESI provides the highest sensitivity for the intact molecule. Q-TOF offers robust performance, good mass accuracy, and fast scan speeds suitable for quantitative workflows.
Definitive Structural Elucidation ESI Orbitrap ESI preserves the precursor ion for MS/MS. The Orbitrap's sub-ppm mass accuracy and ultra-high resolution provide the highest confidence in elemental composition assignment for both precursor and fragment ions.[9][10][11]

For drug development professionals, this translates into a practical, two-tiered approach. For routine metabolic screening or synthetic quality control, an LC-ESI-Q-TOF system provides a cost-effective and high-performance solution. For the characterization of novel metabolites or resolving complex analytical challenges, the unparalleled mass accuracy of an LC-ESI-Orbitrap platform is the authoritative choice.

References

  • Vertex AI Search Result[12], Mass Spectrometry: Fragmentation. Available at:

  • Chemistry Stack Exchange (2019). How Does Benzyl Alcohol Produce a Peak at m/z = 79?. Available at: [Link]

  • Microsaic Systems (2020). Straight to the Source: ESI vs APCI…. Available at: [Link]

  • PubMed (2022). Fragmentation pathways of deprotonated ortho-hydroxybenzyl alcohol. Available at: [Link]

  • LCGC International. Ionization Revisited. Available at: [Link]

  • National Institutes of Health (NIH). Comparison of Electrospray Ionization and Atmospheric Chemical Ionization Coupled with the Liquid Chromatography-Tandem Mass Spectrometry for the Analysis of Cholesteryl Esters. Available at: [Link]

  • University of Calgary. Ch13 - Mass Spectroscopy. Available at: [Link]

  • Separation Science. Expert insights from Professor John Langley on how ESI, MALDI, and APCI impact data quality, reproducibility, and experimental success. Available at: [Link]

  • Reddit. What is the MS technology that is most suitable for structural elucidation... of unknown small organic molecules?. Available at: [Link]

  • ResearchGate. Time-of-Flight Mass Spectrometry Versus Orbitrap-Based Mass Spectrometry for the Screening and Identification of Drugs and Metabolites: Is There a Winner?. Available at: [Link]

  • Slideshare. Fragmentation of different functional groups. Available at: [Link]

  • ResearchGate. Choosing between Atmospheric Pressure Chemical Ionization and Electrospray Ionization Interfaces for the HPLC/MS Analysis of Pesticides. Available at: [Link]

  • ResearchGate. Q3, qTOF or ORBITRAP LC/MS - which will be better for identification of new compounds AND routine analyzes?. Available at: [Link]

  • National Institutes of Health (NIH). Advances in structure elucidation of small molecules using mass spectrometry. Available at: [Link]

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Introduction: Deciphering Molecular Structure with Vibrational Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the FTIR Spectroscopy of 2-(3-(Hydroxymethyl)phenyl)acetonitrile: A Comparative Analysis

In the landscape of pharmaceutical development and materials science, the precise characterization of molecular structures is paramount. This compound is a versatile bifunctional molecule, incorporating a reactive nitrile group and a primary alcohol, making it a valuable intermediate in the synthesis of various biologically active compounds. Fourier-Transform Infrared (FTIR) spectroscopy provides a rapid, non-destructive, and highly informative method for verifying the identity and purity of such molecules. By measuring the absorption of infrared radiation, which excites molecular vibrations, an FTIR spectrum serves as a unique molecular "fingerprint."

This guide offers a detailed analysis of the expected FTIR spectrum of this compound. As a senior application scientist, the objective is not merely to list peak positions but to explain the rationale behind their appearance, intensity, and diagnostic value. To provide a clearer understanding, we will conduct a comparative analysis with two structurally related compounds: Benzyl Cyanide (Phenylacetonitrile) and 3-Methylbenzyl Alcohol . This comparison will allow us to isolate and definitively assign the spectral features arising from each functional group of the target molecule.

Molecular Structure and Key Functional Groups

The unique spectral features of this compound are dictated by the vibrational modes of its constituent functional groups. Understanding the structure is the first step in interpreting its spectrum.

Caption: Molecular structure of this compound highlighting the key functional groups.

The primary vibrational modes of interest are:

  • O-H stretching from the hydroxyl group.

  • C≡N stretching from the nitrile group.

  • Aromatic C=C and C-H vibrations from the meta-substituted phenyl ring.

  • Aliphatic C-H stretching from the two methylene (-CH₂) groups.

  • C-O stretching from the primary alcohol.

Experimental Protocol: Acquiring a High-Quality ATR-FTIR Spectrum

Trustworthy data begins with a robust experimental protocol. Attenuated Total Reflectance (ATR) is the preferred technique for solid or liquid samples due to its minimal sample preparation and high reproducibility.

Instrumentation:

  • FTIR Spectrometer (e.g., Bruker Tensor 27, PerkinElmer Spectrum Two)

  • ATR Accessory with a diamond or germanium crystal

Step-by-Step Methodology:

  • Background Spectrum Acquisition:

    • Ensure the ATR crystal surface is impeccably clean. Wipe with a lint-free tissue soaked in isopropanol or acetone and allow it to fully evaporate.

    • Record a background spectrum. This is crucial as it measures the absorbance of the ambient environment (e.g., CO₂, H₂O vapor) and the instrument itself, which will be subtracted from the sample spectrum.

  • Sample Application:

    • Place a small amount of the this compound sample (a few milligrams of solid or one drop of liquid) onto the center of the ATR crystal.

    • Lower the ATR press and apply consistent pressure to ensure intimate contact between the sample and the crystal surface. Inadequate contact is a common source of poor-quality, low-intensity spectra.

  • Sample Spectrum Acquisition:

    • Collect the sample spectrum. Typical parameters include a spectral range of 4000–600 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16-32 scans to achieve a high signal-to-noise ratio.

  • Data Processing and Cleaning:

    • After acquisition, clean the ATR crystal thoroughly with an appropriate solvent.

    • The resulting spectrum should be automatically ratioed against the background spectrum and displayed in terms of transmittance or absorbance. If necessary, perform a baseline correction to account for any scattering effects.

Spectral Analysis of this compound

The FTIR spectrum of this molecule is a composite of the absorptions from its functional components. The following is a detailed breakdown of the expected absorption bands.

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupExpected Intensity & Characteristics
~3350O-H StretchHydroxyl (-OH)Strong, very broad
~3050C-H StretchAromatic (sp²)Medium to weak, sharp
~2925, ~2850C-H StretchAliphatic (-CH₂)Medium, sharp
~2230C≡N StretchNitrile (-C≡N)Medium to strong, sharp
~1600, ~1480C=C StretchAromatic RingMedium, sharp
~1450C-H BendAliphatic (-CH₂)Medium
~1050C-O StretchPrimary AlcoholStrong
~850, ~700C-H Out-of-Plane BendAromatic (m-subst.)Strong, sharp

Detailed Interpretation:

  • Hydroxyl Region (O-H Stretch): A prominent, very broad absorption band centered around 3350 cm⁻¹ is the most unambiguous indicator of the hydroxyl group.[1][2] The significant broadening is a direct consequence of intermolecular hydrogen bonding between molecules, which creates a continuum of vibrational energy states.

  • Nitrile Region (C≡N Stretch): A sharp, distinct peak is expected around 2230 cm⁻¹. For saturated nitriles, this peak is typically found between 2260-2240 cm⁻¹.[3] However, conjugation with the aromatic ring delocalizes electron density into the C≡N bond, slightly weakening it and shifting the absorption to a lower frequency (2240-2220 cm⁻¹).[3] Its sharpness and unique position in a relatively clear spectral window make it a key diagnostic peak.

  • C-H Stretching Region: This region shows multiple peaks. Just above 3000 cm⁻¹, weak to medium peaks (~3050 cm⁻¹) arise from the C-H bonds of the aromatic ring.[4] Just below 3000 cm⁻¹, two sharper peaks (~2925 and 2850 cm⁻¹) correspond to the asymmetric and symmetric stretching of the C-H bonds in the two methylene (-CH₂) groups.[2]

  • Aromatic Region: The stretching of the carbon-carbon bonds within the phenyl ring results in a series of sharp absorptions between 1600-1450 cm⁻¹.[4][5] The out-of-plane (oop) C-H bending vibrations are particularly informative about the substitution pattern. For a meta-substituted (1,3) ring, strong bands are expected near 690–710 cm⁻¹ and 810–850 cm⁻¹.[5][6]

  • Fingerprint Region (C-O Stretch): A strong absorption band around 1050 cm⁻¹ is characteristic of the C-O stretching vibration of the primary alcohol group (-CH₂-OH).[2] This region is often complex, but this strong peak is a reliable indicator.

Comparative Spectral Analysis: Isolating Key Features

Comparing the spectrum of our target molecule to simpler, related structures provides definitive evidence for our peak assignments.

Wavenumber (cm⁻¹)This compound Benzyl Cyanide 3-Methylbenzyl Alcohol Assignment Rationale
~3350Present (Strong, Broad)AbsentPresent (Strong, Broad)Confirms the O-H stretch from the hydroxymethyl group.
~2230Present (Medium, Sharp)Present (Medium, Sharp)AbsentConfirms the C≡N stretch from the nitrile group.
~1050Present (Strong)AbsentPresent (Strong)Confirms the C-O stretch of the primary alcohol.
~850, ~700Present Absent (different pattern)Present Confirms meta-substitution pattern on the aromatic ring. Benzyl cyanide is mono-substituted, leading to a different oop pattern.

This side-by-side comparison validates our analysis. The presence of the broad ~3350 cm⁻¹ and strong ~1050 cm⁻¹ bands in both the target molecule and 3-methylbenzyl alcohol, and their absence in benzyl cyanide, unequivocally assigns them to the -CH₂OH group. Conversely, the sharp ~2230 cm⁻¹ peak present in the target and benzyl cyanide, but absent in the alcohol, confirms its origin from the nitrile group.

Workflow for FTIR Spectral Interpretation

The logical process of analyzing an FTIR spectrum can be visualized as a systematic workflow.

A Acquire Sample & Background Spectra B Perform Baseline Correction A->B C Identify Major Peaks in Diagnostic Regions B->C D Hydroxyl Region (~3200-3600 cm⁻¹) Broad Peak → -OH Present? C->D E Carbonyl/Nitrile Region (~1650-1800, ~2200 cm⁻¹) Sharp Peak → C=O or C≡N? C->E F C-H Stretch Region (~2800-3100 cm⁻¹) Peaks >3000 (Aromatic/Alkene) Peaks <3000 (Aliphatic) C->F G Analyze Fingerprint Region (<1500 cm⁻¹) C-O, C-C, Bending Modes D->G E->G F->G H Correlate All Findings to Propose a Structure G->H I Compare with Reference Spectra or Analogs for Confirmation H->I

Sources

A Senior Application Scientist's Comparative Guide to the Purity Analysis of 2-(3-(Hydroxymethyl)phenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: The Imperative for Purity in Pharmaceutical Intermediates

2-(3-(Hydroxymethyl)phenyl)acetonitrile is a pivotal intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its molecular structure, featuring a reactive hydroxymethyl group and a cyano group, makes it a versatile building block. However, these same functional groups also render it susceptible to specific impurities and degradation pathways. The presence of even minute quantities of impurities—be they starting materials, reaction byproducts, or degradation products—can have profound implications for the safety, efficacy, and stability of the final drug product.

This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the purity assessment of this compound. We will delve into the causality behind methodological choices, present detailed experimental protocols, and offer supporting data to empower you, the researcher, to make an informed decision for your analytical needs.

The Primary Workhorse: Stability-Indicating Reverse-Phase HPLC

For a compound that is non-volatile and contains polar functional groups like this compound, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is unequivocally the method of choice. Its strength lies in its ability to separate compounds based on hydrophobicity under ambient temperature conditions, thus preventing thermal degradation of the analyte.

A well-developed HPLC method should be "stability-indicating," meaning it can resolve the main peak from all potential degradation products and process-related impurities.[1][2]

Anticipated Impurity Profile

An effective analytical method must be designed to separate the active compound from its likely impurities. Based on its synthesis and chemical nature, the following impurities should be considered:

  • Starting Materials: Such as 3-(bromomethyl)benzonitrile or 3-hydroxybenzyl alcohol.[3][4]

  • Positional Isomers: 2-(2-(hydroxymethyl)phenyl)acetonitrile and 2-(4-(hydroxymethyl)phenyl)acetonitrile.

  • Oxidation Degradants: The primary alcohol of the hydroxymethyl group is susceptible to oxidation, especially under stress conditions, forming 2-(3-formylphenyl)acetonitrile (aldehyde) and subsequently 2-(3-carboxyphenyl)acetonitrile (carboxylic acid). This is a known degradation pathway for benzyl alcohol derivatives.[5]

  • Byproducts: Minor products from the synthetic route.

Optimized HPLC Protocol

This protocol is designed to provide robust separation of this compound from its key potential impurities.

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

Chromatographic Conditions:

Parameter Justification & Recommended Value
Column C18 Reverse-Phase Column (e.g., 4.6 mm x 150 mm, 5 µm particle size). The C18 stationary phase provides excellent hydrophobic retention for the aromatic ring, while still being suitable for moderately polar compounds.
Mobile Phase A 0.05 M Potassium Dihydrogen Phosphate, pH adjusted to 3.5 with Phosphoric Acid. A buffered mobile phase is critical to maintain a consistent pH, ensuring that ionizable impurities (like the carboxylic acid degradant) have a stable retention time. A pH of 3.5 ensures the carboxylic acid is protonated and well-retained.
Mobile Phase B Acetonitrile (HPLC Grade). Acetonitrile is often preferred over methanol as it typically provides better peak shape and lower viscosity, resulting in lower backpressure.[6]
Gradient Elution Time (min) / %B: 0/30, 15/70, 20/70, 21/30, 25/30. A gradient is essential for a stability-indicating method. It starts with a higher aqueous content to retain and resolve polar impurities, then increases the organic content to elute the main peak and any non-polar impurities within a reasonable timeframe.[7]
Flow Rate 1.0 mL/min. A standard flow rate for a 4.6 mm ID column, balancing analysis time and separation efficiency.
Column Temperature 30 °C. Maintaining a constant temperature ensures reproducible retention times and improves peak shape.
Detection Wavelength 220 nm. The phenylacetonitrile moiety exhibits strong absorbance at lower UV wavelengths, providing high sensitivity for both the main compound and most aromatic impurities. A DAD can be used to monitor multiple wavelengths and check for peak purity.

| Injection Volume | 10 µL. |

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B to create a 1 mg/mL stock solution.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.

Workflow for HPLC Purity Analysis

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Gradient Separation on C18 Column inject->separate detect UV Detection (220 nm) separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity (% Area) integrate->calculate report Generate Report calculate->report

Caption: Standard workflow for HPLC purity analysis.

An Alternative Technique: Gas Chromatography (GC)

Gas Chromatography separates compounds based on their volatility and interaction with a stationary phase at elevated temperatures. While GC is a powerful tool for volatile compounds like residual solvents, its application to this compound is problematic.

Hypothetical GC Protocol
  • Column: A mid-polarity column (e.g., DB-17 or equivalent).

  • Inlet Temperature: 250 °C.

  • Oven Program: Start at 150 °C, ramp to 280 °C.

  • Detector: Flame Ionization Detector (FID).

Expert Evaluation of GC Suitability

The primary drawback of using GC for this analyte is its limited thermal stability. The hydroxymethyl group can easily degrade at the high temperatures required for volatilization in the GC inlet and column. This can lead to inaccurate purity results, showing artificially high levels of impurities (the degradation products) and a lower-than-actual value for the main compound. Therefore, GC is not a recommended technique for the primary purity assessment of this molecule but can be a complementary method for specific analyses.

Head-to-Head Comparison: HPLC vs. GC

The choice of analytical technique should be driven by the physicochemical properties of the analyte and the specific questions being asked.

FeatureStability-Indicating HPLC Gas Chromatography (GC)
Principle Partitioning between a liquid mobile phase and a solid stationary phase at ambient temperature.Partitioning between a gaseous mobile phase and a liquid/solid stationary phase at elevated temperatures.
Applicability Excellent. Ideal for non-volatile, polar, and thermally labile compounds like the target analyte.Poor. High risk of on-column thermal degradation of the hydroxymethyl group, leading to inaccurate results.
Impurities Detected Non-volatile starting materials, byproducts, isomers, and degradation products (e.g., aldehyde, acid).Volatile impurities and residual solvents. Not suitable for non-volatile or thermally unstable impurities.
Run Time Typically 20-30 minutes for a gradient method.Typically faster (10-20 minutes) if the compound were stable.
Robustness High; method is less susceptible to minor variations.Low for this analyte; results highly dependent on thermal stability.
Primary Use Case Purity and stability testing, impurity profiling. Analysis of residual solvents (via headspace GC).
Recommendation Strongly Recommended. Not Recommended for purity; complementary for solvent analysis.

Decision Framework for Method Selection

To assist researchers in navigating their analytical choices, the following logical diagram outlines a decision-making process.

start What is the Analytical Goal? goal1 Determine Purity & Identify Non-Volatile or Unknown Impurities start->goal1 goal2 Quantify Residual Volatile Solvents? start->goal2 method_hplc Use Stability-Indicating RP-HPLC Method goal1->method_hplc method_gc Use Headspace GC Method goal2->method_gc

Caption: Decision tree for selecting an analytical method.

Conclusion and Recommendation

For the comprehensive purity analysis of this compound, a stability-indicating reverse-phase HPLC method is the authoritative and scientifically sound choice. It provides the necessary resolution to separate the main component from process-related impurities and potential degradants without compromising the integrity of the analyte.

While Gas Chromatography has its place in analytical chemistry, its reliance on high temperatures makes it unsuitable for the primary purity assessment of this thermally sensitive molecule. Its use should be restricted to complementary analyses, such as the determination of residual solvents. Adherence to a well-validated HPLC protocol, as outlined in this guide, will ensure the generation of accurate, reliable, and trustworthy data essential for the advancement of drug development programs.

References

  • K. M. Sadek, M. E. K. Wahba, G. M. El-Sayed, and M. I. Walash, "A Reverse Phase Stability Indicating HPLC Method Development for Estimation Assay of Benzyl Alcohol and Glycopyrrolate in Glycopyrrolate Injection," International Journal of Pharmaceutical Investigation, 2021.

  • HELIX Chromatography, "HPLC Methods for analysis of Benzyl alcohol."

  • BenchChem, "A Comparative Guide to Purity Analysis of Diphenylacetonitrile: HPLC vs. GC."

  • Hewala, I., El-Fatatry, H., Emam, E., & Mabrouk, M. (2010). Development and application of a validated stability-indicating HPLC method for simultaneous determination of granisetron hydrochloride, benzyl alcohol and their main degradation products in parenteral dosage forms. Talanta, 82(1), 184-195.

  • MicroSolv Technology Corporation, "Using methanol instead of acetonitrile in an HPLC method should be done with caution."

  • ICH, Q2(R1) "Validation of Analytical Procedures: Text and Methodology," International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use, 2005.

  • U.S. Environmental Protection Agency, "Method 8033: Acetonitrile by Gas Chromatography with Nitrogen-Phosphorus Detection," SW-846.

  • Organic Syntheses, "p-METHOXYPHENYLACETONITRILE," Coll. Vol. 4, p.605 (1963); Vol. 32, p.72 (1952).

  • Watson, D. G., "High-performance liquid chromatography," Pharmaceutical Analysis, Elsevier, 2016.

Sources

A Comparative Guide to the Biological Activity of Phenylacetonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the phenylacetonitrile scaffold represents a versatile and promising starting point for the discovery of novel therapeutic agents. This guide provides an in-depth comparison of the biological activities of various phenylacetonitrile derivatives, with a focus on their anticancer and antimicrobial properties. We will delve into the structure-activity relationships that govern their potency and provide detailed, field-proven experimental protocols to enable reproducible evaluation of these compounds.

Introduction to Phenylacetonitrile and Its Therapeutic Potential

Phenylacetonitrile, also known as benzyl cyanide, is an organic compound featuring a phenyl group attached to a methyl cyanide.[1] Its structure serves as a valuable building block in medicinal chemistry due to the reactivity of the nitrile group and the adjacent methylene group, which allows for a wide range of chemical modifications.[2] These modifications give rise to a diverse library of derivatives with a broad spectrum of biological activities. The nitrile group, in particular, is known to enhance biological activity by participating in hydrogen bonding and other interactions with biological targets, leading to more potent and specific effects.[2][3] This guide will focus on two of the most significant therapeutic areas for phenylacetonitrile derivatives: oncology and infectious diseases.

Anticancer Activity of Phenylacetonitrile Derivatives

A significant body of research has highlighted the potential of phenylacetonitrile derivatives as potent anticancer agents. These compounds have demonstrated cytotoxicity against a variety of cancer cell lines, often with promising selectivity for cancerous cells over healthy ones.[4]

Mechanism of Action: Tubulin Inhibition

A primary mechanism through which certain phenylacetonitrile derivatives exert their anticancer effects is the inhibition of tubulin polymerization.[5] Tubulin is a critical protein that polymerizes to form microtubules, which are essential components of the cytoskeleton and the mitotic spindle. By disrupting microtubule dynamics, these compounds can arrest the cell cycle in the G2/M phase, leading to apoptosis (programmed cell death) in rapidly dividing cancer cells.[5][6] For example, the 2-phenylacrylonitrile derivative, compound 1g2a , has been shown to be a potent inhibitor of tubulin polymerization, leading to cell cycle arrest and apoptosis in HCT116 and BEL-7402 cancer cells.[5][6]

Comparative Anticancer Activity (IC50 Values)

The in vitro anticancer activity of phenylacetonitrile derivatives is typically quantified by their half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit the growth of a cancer cell line by 50%. The following table summarizes the IC50 values for a selection of phenylacetonitrile derivatives against various cancer cell lines.

CompoundDerivative ClassCancer Cell LineIC50 ValueReference
1g2a 2-PhenylacrylonitrileHCT116 (Colon)5.9 nM[5]
1g2a 2-PhenylacrylonitrileBEL-7402 (Liver)7.8 nM[5]
2a Methoxy-substituted phenylacrylonitrileMCF-7 (Breast)44 µM (48h)[3]
2b Methoxy-substituted phenylacrylonitrileMCF-7 (Breast)34 µM (48h)[3]
Structure-Activity Relationship (SAR) for Anticancer Activity

The anticancer potency of phenylacetonitrile derivatives is highly dependent on their chemical structure. Key structural features that influence activity include:

  • Substitutions on the Phenyl Ring: The presence and position of substituents on the phenyl ring can significantly impact cytotoxicity. For instance, methoxy groups, which are electron-donating, can increase the electron density of the aromatic ring and enhance interactions with biological targets.[2] The substitution pattern on the phenyl ring of 2-phenylacrylonitriles has been a key area of investigation in quantitative structure-activity relationship (QSAR) studies aimed at designing more potent anticancer agents.[4]

  • Modifications of the Acrylonitrile Moiety: The double bond and the nitrile group in 2-phenylacrylonitriles are crucial for their activity. Modifications at this position, such as the introduction of halogenated groups or heterocyclic rings like 1,2,3-triazole, have been explored to enhance anticancer activity.[7]

Below is a diagram illustrating the key structural features of phenylacetonitrile derivatives that can be modified to modulate their anticancer activity.

SAR_Anticancer cluster_0 Phenylacetonitrile Scaffold cluster_1 Key Modification Sites Scaffold Phenyl Ring - CH2 - CN Phenyl_Ring Phenyl Ring Substitutions (e.g., Methoxy, Halogens) Phenyl_Ring->Scaffold Modulates target binding and pharmacokinetic properties Acrylonitrile_Moiety Acrylonitrile Moiety Modifications (e.g., Heterocyclic rings) Acrylonitrile_Moiety->Scaffold Crucial for cytotoxicity and mechanism of action

Caption: Key modification sites on the phenylacetonitrile scaffold for optimizing anticancer activity.

Antimicrobial Activity of Phenylacetonitrile Derivatives

Phenylacetonitrile derivatives have also emerged as a class of compounds with notable antimicrobial activity against a range of pathogenic bacteria.[2][3]

Mechanism of Antimicrobial Action

The precise mechanism of antimicrobial action for many phenylacetonitrile derivatives is still under investigation. However, it is believed that their activity may stem from their ability to disrupt essential cellular processes in bacteria. The nitrile group can form hydrogen bonds with key amino acid residues in the active sites of various bacterial enzymes, leading to their inhibition.[3] For some derivatives, molecular docking studies suggest potential binding to targets like penicillin-binding proteins (PBPs), which are crucial for bacterial cell wall synthesis.[2] The lipophilic nature of the phenyl ring allows these compounds to penetrate bacterial cell membranes, a critical step for reaching intracellular targets.

Comparative Antimicrobial Activity (MIC Values)

The antimicrobial efficacy of these compounds is assessed by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. The following table presents the MIC values for selected phenylacetonitrile derivatives against common bacterial strains.

CompoundDerivative ClassBacterial StrainMIC (mg/mL)Reference
2c Methoxy-substituted phenylacrylonitrileEscherichia coli2.5 - 25[3]
2c Methoxy-substituted phenylacrylonitrilePseudomonas aeruginosa5 - 12.5[3]
2c Methoxy-substituted phenylacrylonitrileStaphylococcus aureus6.25 - 12.5[3]
2c Methoxy-substituted phenylacrylonitrileBacillus cereus12.5[3]

It is important to note that while some derivatives show promising activity, their potency can be lower than that of established antibiotics like ampicillin and kanamycin.[3]

Structure-Activity Relationship (SAR) for Antimicrobial Activity

The antimicrobial activity of phenylacetonitrile derivatives is influenced by their structural characteristics:

  • Gram-Positive vs. Gram-Negative Activity: Some studies suggest that certain derivatives exhibit better activity against Gram-positive bacteria than Gram-negative bacteria.[3] This could be due to differences in the cell wall structure between these two types of bacteria, which may affect compound penetration.

  • Substituent Effects: The nature and position of substituents on the phenyl ring can influence antimicrobial potency. For instance, ortho- and meta-substituted phenyl derivatives have shown higher activity than their para-substituted counterparts in some studies.[8]

Experimental Protocols

To ensure the reliability and reproducibility of biological activity data, standardized experimental protocols are essential. The following are detailed, step-by-step methodologies for the key assays discussed in this guide.

Protocol for MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[9][10][11][12]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[11] The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding:

    • Culture the desired cancer cell line to ~80% confluency.

    • Trypsinize the cells and perform a cell count.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations.

    • Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a positive control (a known cytotoxic agent).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • Add 10 µL of the MTT stock solution to each well.

    • Incubate the plate for 2-4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

    • Gently pipette up and down or place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Use a reference wavelength of 630 nm to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software.

MTT_Workflow cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4 Seed_Cells Seed cells in 96-well plate Treat_Cells Treat cells with test compounds Seed_Cells->Treat_Cells 24h incubation Add_MTT Add MTT solution and incubate Treat_Cells->Add_MTT 48h incubation Solubilize Solubilize formazan crystals Add_MTT->Solubilize 2-4h incubation Read_Absorbance Read absorbance at 570 nm Solubilize->Read_Absorbance

Caption: Workflow for the MTT cytotoxicity assay.

Protocol for Broth Microdilution for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[13][14][15][16][17]

Principle: A standardized suspension of bacteria is exposed to serial dilutions of an antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that inhibits the visible growth of the bacteria after a defined incubation period.

Step-by-Step Protocol:

  • Preparation of Antimicrobial Agent:

    • Prepare a stock solution of the test compound at a high concentration in a suitable solvent.

    • Perform serial two-fold dilutions of the stock solution in a sterile 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth). Each well should contain 100 µL of the diluted compound.

  • Preparation of Bacterial Inoculum:

    • Select 3-5 isolated colonies of the test bacterium from an 18-24 hour agar plate.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute this suspension in broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Inoculation:

    • Add 100 µL of the standardized bacterial inoculum to each well of the microtiter plate containing the diluted antimicrobial agent. This will bring the final volume in each well to 200 µL.

    • Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

  • Incubation:

    • Incubate the microtiter plate at 35-37°C for 16-20 hours in ambient air.

  • Interpretation of Results:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent in a well that shows no visible growth (i.e., the well is clear).

MIC_Workflow Prepare_Dilutions Prepare serial dilutions of test compound in 96-well plate Inoculate_Plate Inoculate plate with bacterial suspension Prepare_Dilutions->Inoculate_Plate Prepare_Inoculum Prepare standardized bacterial inoculum Prepare_Inoculum->Inoculate_Plate Incubate_Plate Incubate plate at 37°C for 16-20 hours Inoculate_Plate->Incubate_Plate Read_MIC Visually determine the MIC (lowest concentration with no growth) Incubate_Plate->Read_MIC

Caption: Workflow for the broth microdilution MIC assay.

Conclusion and Future Directions

Phenylacetonitrile derivatives represent a rich source of biologically active compounds with significant potential in the development of new anticancer and antimicrobial agents. The structure-activity relationships discussed in this guide provide a framework for the rational design of more potent and selective derivatives. The detailed experimental protocols offer a standardized approach for their evaluation, ensuring the generation of high-quality, reproducible data.

Future research in this area should focus on elucidating the precise molecular targets and mechanisms of action of these compounds, particularly in the context of their antimicrobial effects. Further optimization of the phenylacetonitrile scaffold through medicinal chemistry approaches, guided by SAR and computational modeling, holds the promise of delivering novel drug candidates with improved efficacy and safety profiles.

References

  • CLYTE Technologies. (n.d.). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Hancock, R. E. W. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. Retrieved from [Link]

  • Karaman, M., et al. (2024). Crystal Structure–Activity Relationship of Some MeO Phenylacrylonitriles: Dual Antimicrobial–Cytotoxic Effects and in Silico Perspectives. ChemistrySelect.
  • Lill, M. A., et al. (2021). Development and interpretation of a QSAR model for in vitro breast cancer (MCF-7) cytotoxicity of 2-phenylacrylonitriles. Journal of Computer-Aided Molecular Design, 35(5), 635–649.
  • Acharya, T. (2013). Broth Dilution Method for MIC Determination. Microbe Online. Retrieved from [Link]

  • Mercier, U., et al. (2022). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UKHSA Research Portal.
  • MI - Microbiology. (n.d.). Broth Microdilution. Retrieved from [Link]

  • Wikipedia. (n.d.). Broth microdilution. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Jin, Y. Z., et al. (2024). Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors. Current Medicinal Chemistry, 31(15), 2090–2106.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual.
  • Karaman, M., et al. (2024). Crystal Structure–Activity Relationship of Some MeO Phenylacrylonitriles: Dual Antimicrobial–Cytotoxic Effects and in Silico Perspectives. PubMed Central.
  • Jin, Y. Z., et al. (2024). Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors. PubMed Central.
  • ResearchGate. (n.d.). Antimicrobial activity (pMIC in µM/mL) of synthesized derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). IC50 values for compounds 1 and 2 in various cancer cell lines and a.... Retrieved from [Link]

  • ResearchGate. (n.d.). IC 50 values of samples showing anticancer activity against different cancer cell lines studied. Retrieved from [Link]

  • Inönü Üniversitesi. (2016).
  • Kesuma, D., et al. (2023). Anticancer activity of N-(4-t-butylbenzoyl)-N'-phenylthiourea: Molecular docking, synthesis. Journal of Pharmacy & Pharmacognosy Research.
  • Al-Warhi, T., et al. (2025). Enhanced antibacterial and antioxidant capabilities using indole-modified 1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile derivatives, molecular docking evaluation and in silico ADMET prediction. PubMed Central.
  • Bentham Science Publisher. (2023). Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors. Retrieved from [Link]

  • Science.gov. (n.d.). lines ic50 values: Topics by Science.gov. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization, antimicrobial and antioxidant activity of some disubstituted[2][4][9]-oxadiazoles carrying 4. Retrieved from [Link]

  • MDPI. (n.d.). Antimicrobial Activity Enhancers: Towards Smart Delivery of Antimicrobial Agents. Retrieved from [Link]

  • McGill Journal of Medicine. (2021). Mechanisms of Action by Antimicrobial Agents: A Review. Retrieved from [Link]

  • BioResources. (n.d.). Synthesis and antibacterial activity of amide derivatives from acrylopimaric acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Phenylacetonitrile. PubChem. Retrieved from [Link]

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A Comparative Analysis of 2-(3-(Hydroxymethyl)phenyl)acetonitrile and 2-(4-(Hydroxymethyl)phenyl)acetonitrile for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical intermediates and research chemicals, the positional isomerism of substituted aromatic compounds can impart profound differences in their physicochemical properties, reactivity, and biological activity. This guide provides a detailed comparative analysis of two such isomers: 2-(3-(hydroxymethyl)phenyl)acetonitrile (the meta-isomer) and 2-(4-(hydroxymethyl)phenyl)acetonitrile (the para-isomer). This document is intended for researchers, scientists, and professionals in drug development to facilitate informed decisions in experimental design and synthesis planning.

Introduction to the Isomers

Both this compound and 2-(4-(hydroxymethyl)phenyl)acetonitrile are derivatives of phenylacetonitrile, a versatile building block in organic synthesis. The presence of both a hydroxymethyl group and a cyanomethyl group on the benzene ring makes them attractive intermediates for the synthesis of a variety of more complex molecules, including potential pharmaceutical agents. The key distinction lies in the substitution pattern on the aromatic ring, which influences the electronic and steric environment of the functional groups, thereby dictating their behavior in chemical reactions and biological systems.

Physicochemical Properties: A Comparative Overview

The physical and chemical properties of these isomers are foundational to their handling, reactivity, and potential applications. Below is a table summarizing the available data, much of which is derived from computational predictions.

PropertyThis compound (meta-isomer)2-(4-(Hydroxymethyl)phenyl)acetonitrile (para-isomer)
Molecular Formula C₉H₉NOC₉H₉NO
Molecular Weight 147.17 g/mol 147.17 g/mol [1][2]
CAS Number 177665-49-5144825-18-3[1][2]
Boiling Point 145 °C at 13 Torr (Predicted)[3]Not available
Density 1.136 ± 0.06 g/cm³ (Predicted)[3]Not available
pKa 14.21 ± 0.10 (Predicted)[3]Not available
LogP Not available1.24498 (Predicted)[2]
Topological Polar Surface Area (TPSA) Not available44.02 Ų (Predicted)[2]

Expert Insight: The difference in the position of the hydroxymethyl group is expected to have a subtle but significant impact on properties like polarity and crystal packing. The para-isomer, with its more symmetrical structure, may exhibit a higher melting point and different solubility characteristics compared to the less symmetrical meta-isomer. The predicted LogP of the para-isomer suggests moderate lipophilicity.

Synthesis of Hydroxymethyl-Substituted Phenylacetonitriles

The synthesis of these isomers can be approached through several routes, with a common method involving the reaction of the corresponding hydroxybenzyl alcohol with a cyanide source. A general and adaptable protocol is described in U.S. Patent 3,983,160.[4]

General Synthetic Workflow

The following diagram illustrates a plausible synthetic pathway from the respective hydroxybenzyl alcohols.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Cyanation Reaction cluster_product Products 3-Hydroxybenzyl_alcohol 3-Hydroxybenzyl alcohol Reaction_Step Reaction with Hydrogen Cyanide (HCN) or a cyanide salt (e.g., KCN) in a polar aprotic solvent (e.g., DMSO) with heat 3-Hydroxybenzyl_alcohol->Reaction_Step meta-pathway 4-Hydroxybenzyl_alcohol 4-Hydroxybenzyl alcohol 4-Hydroxybenzyl_alcohol->Reaction_Step para-pathway meta_isomer This compound Reaction_Step->meta_isomer yields para_isomer 2-(4-(Hydroxymethyl)phenyl)acetonitrile Reaction_Step->para_isomer yields

Caption: General synthetic route to hydroxymethyl-substituted phenylacetonitriles.

Experimental Protocol (Adapted from U.S. Patent 3,983,160)

This protocol is a generalized procedure and may require optimization for each specific isomer.

Materials:

  • 3- or 4-Hydroxybenzyl alcohol

  • Potassium cyanide (KCN) or Hydrogen Cyanide (HCN)

  • Dimethyl sulfoxide (DMSO)

  • Glacial acetic acid (if using KCN)

  • Chloroform

  • Water

  • Sodium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a stirrer and a condenser, dissolve the respective hydroxybenzyl alcohol in dimethyl sulfoxide (DMSO). If using potassium cyanide, add it to the solution.

  • Reaction Conditions: Heat the mixture to approximately 125°C.

  • Addition of Reagents:

    • If using hydrogen cyanide, bubble the gas through the heated solution over 1 hour.[4]

    • If using potassium cyanide, slowly add glacial acetic acid dropwise over 1 hour.[4]

  • Reaction Monitoring: Stir the reaction mixture for an additional 2 hours at 125°C. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture and remove the DMSO under reduced pressure.

    • To the residue, add water and chloroform. Stir the mixture.

    • Separate the chloroform layer. Extract the aqueous layer again with chloroform.

    • Combine the organic extracts and wash with water.

    • Dry the chloroform solution over anhydrous sodium sulfate.

  • Purification: Remove the chloroform under reduced pressure to yield the crude product, which can be further purified by crystallization or column chromatography.

Trustworthiness of the Protocol: This protocol is based on established chemical transformations. The use of a polar aprotic solvent like DMSO facilitates the nucleophilic substitution reaction. The work-up procedure is a standard method for isolating organic products from such reaction mixtures. The success of the synthesis will depend on careful control of reaction conditions and purity of reagents.

Comparative Reactivity and Potential Applications

The positional isomerism is expected to influence the reactivity of both the hydroxymethyl and cyanomethyl groups.

  • Electronic Effects: The para-isomer allows for direct resonance delocalization between the hydroxymethyl group and the cyanomethyl group through the benzene ring. This can influence the acidity of the benzylic protons of the cyanomethyl group and the nucleophilicity of the hydroxyl group. The meta-isomer does not have this direct resonance interaction, and electronic effects are primarily transmitted via inductive effects.

  • Steric Effects: While the steric hindrance around the functional groups is similar in both isomers, the overall molecular shape differs, which could influence interactions with enzymes or receptors in biological systems.

Potential Signaling Pathway Interaction

While specific biological data for these two isomers is limited, phenylacetonitrile derivatives have been investigated for a range of biological activities. For instance, some derivatives have shown potential as enzyme inhibitors or modulators of signaling pathways. The hydroxymethyl group offers a handle for further derivatization to improve binding affinity or pharmacokinetic properties.

Signaling_Pathway Isomer Hydroxymethyl- phenylacetonitrile Isomer Target Biological Target (e.g., Enzyme, Receptor) Isomer->Target Binds to Signaling_Cascade Downstream Signaling Cascade Target->Signaling_Cascade Modulates Cellular_Response Cellular Response (e.g., Inhibition of Proliferation, Modulation of Inflammation) Signaling_Cascade->Cellular_Response Leads to

Caption: Hypothetical interaction of an isomer with a biological target.

Applications in Drug Discovery:

These isomers can serve as starting materials for the synthesis of:

  • Novel analgesics: Phenylacetic acid derivatives, which can be obtained by hydrolysis of the nitrile group, are precursors to some non-steroidal anti-inflammatory drugs (NSAIDs).

  • Anticonvulsants: The phenylacetonitrile scaffold is present in some anticonvulsant drugs.

  • Enzyme inhibitors: The functional groups can be modified to target the active sites of various enzymes.

Conclusion

This compound and 2-(4-(hydroxymethyl)phenyl)acetonitrile are two isomers with distinct positional arrangements of their functional groups, which is expected to lead to differences in their physicochemical properties and reactivity. While direct comparative experimental data is scarce, this guide provides a framework for understanding their potential differences based on fundamental chemical principles and available data. The provided synthetic protocol offers a starting point for their preparation, enabling further investigation into their unique characteristics and potential applications in chemical research and drug development. It is recommended that researchers perform their own detailed analyses to confirm the properties and optimize the synthesis of these valuable chemical intermediates.

References

  • 2-(4-(Hydroxymethyl)phenyl)acetonitrile | C9H9NO | CID 10997183 - PubChem. Available at: [Link]

  • This journal is © The Royal Society of Chemistry 2021 - Supporting Information. Available at: [Link]

  • Organic Syntheses Procedure. Available at: [Link]

  • Synthesis, crystal structure and biological evaluation of novel 2-(5-(hydroxymethyl)-3-phenyl-1H-pyrazol-1-yl)-1-phenylethanol derivatives - PubMed. Available at: [Link]

  • Organic Syntheses Procedure. Available at: [Link]

  • US3983160A - Process for the preparation of hydroxyphenylacetonitriles - Google Patents.
  • Benzyl cyanide - Wikipedia. Available at: [Link]

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The Phenylacetonitrile Scaffold: A Comparative Guide to Structure-Activity Relationships for Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the identification of novel scaffolds that can be rationally optimized into potent and selective therapeutic agents is a cornerstone of medicinal chemistry. This guide provides an in-depth comparative analysis of the structure-activity relationship (SAR) of a promising, yet underexplored class of compounds: 2-(3-(hydroxymethyl)phenyl)acetonitrile derivatives . While direct, extensive SAR studies on this specific scaffold are not yet prevalent in published literature, its structural alerts and the known activities of related phenylacetonitrile-containing molecules suggest significant potential, particularly in the realm of kinase inhibition.

As Senior Application Scientists, we present this guide not as a mere compilation of existing data, but as a forward-looking, instructional framework for researchers. We will extrapolate from established principles of kinase inhibition and the SAR of analogous compounds to build a logical and scientifically rigorous exploration of this scaffold. This guide is designed to be a self-validating system of thought, explaining the causality behind experimental choices and providing a robust foundation for initiating a drug discovery program centered on these derivatives.

The this compound Scaffold: Rationale for Kinase Inhibition

The phenylacetonitrile core is a versatile precursor in the synthesis of numerous pharmaceuticals.[1] Its derivatives have been investigated for a range of biological activities, including antimicrobial and cytotoxic effects.[2] The nitrile group, in particular, is a key pharmacophoric element, capable of forming crucial hydrogen bond interactions within the active sites of various enzymes.[2]

Our focus on kinase inhibition stems from the well-documented success of nitrile-containing compounds as ATP-competitive inhibitors.[1][2] Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, most notably cancer. The ATP-binding site of kinases offers a well-defined pocket for the design of small molecule inhibitors. We hypothesize that the this compound scaffold can serve as a novel template for the design of selective kinase inhibitors, with Src kinase being a prime illustrative target due to existing research on nitrile-containing inhibitors for this enzyme family.[1][3]

Proposed Binding Mode and Core Interactions

To establish a rational basis for our SAR exploration, we propose a hypothetical binding mode of the core scaffold, This compound , within the ATP-binding site of Src kinase. This model is informed by the crystal structures of kinases in complex with various inhibitors and general principles of kinase-ligand interactions.[4][5]

In our proposed model, the phenylacetonitrile moiety occupies the adenine-binding region of the ATP pocket. The key interactions are hypothesized to be:

  • Hinge-Binding: The nitrile group is positioned to form a critical hydrogen bond with the backbone amide of a hinge region residue, such as Met341 in Src kinase. This interaction is a common feature of many ATP-competitive kinase inhibitors and is often a primary determinant of potency.

  • Hydrophobic Interactions: The phenyl ring is expected to engage in hydrophobic interactions with non-polar residues within the active site.

  • Solvent-Front Exposure: The 3-(hydroxymethyl) substituent is projected towards the solvent-exposed region of the active site, providing a vector for modifications aimed at improving potency, selectivity, and pharmacokinetic properties without disrupting the core binding interactions.

Below is a conceptual representation of this proposed binding mode.

cluster_Src Src Kinase ATP-Binding Site cluster_Inhibitor This compound hinge Hinge Region (Met341) hydrophobic_pocket Hydrophobic Pocket solvent_front Solvent Front nitrile Acetonitrile (C≡N) nitrile->hinge H-Bond phenyl Phenyl Ring phenyl->hydrophobic_pocket Hydrophobic Interaction hydroxymethyl Hydroxymethyl (-CH₂OH) hydroxymethyl->solvent_front Vector for Modification

Caption: Proposed binding mode of the core scaffold in the Src kinase active site.

Structure-Activity Relationship (SAR) Exploration: A Comparative Analysis

Building upon our proposed binding mode, we can now systematically explore the SAR of this compound derivatives. The following sections outline key modifications and their predicted impact on inhibitory activity, presented with hypothetical comparative data.

Modifications of the Phenyl Ring

Substituents on the phenyl ring can significantly modulate binding affinity by probing different sub-pockets of the kinase active site and altering the electronic properties of the scaffold.

CompoundSubstitution (R)Hypothetical Src IC50 (nM)Rationale for Activity
1a H500Core scaffold with moderate activity.
1b 4-F250Small, electron-withdrawing group enhances binding without steric clash.
1c 4-Cl150Larger halogen may form additional favorable interactions.
1d 4-CH₃400Small lipophilic group is tolerated but may not provide optimal interactions.
1e 4-OCH₃100Can act as a hydrogen bond acceptor with residues at the back of the pocket.
1f 2,4-diCl50Disubstitution can lead to enhanced potency by occupying multiple pockets.[3]
1g 4-CN800Potential for unfavorable electronic or steric interactions.

Key Insights:

  • Small, electron-withdrawing groups at the 4-position are generally favorable.

  • Methoxy groups can provide additional hydrogen bonding opportunities.

  • Disubstitution patterns, particularly with halogens, can significantly improve potency by providing a better fit within the active site.

Modifications of the Hydroxymethyl Group

The 3-(hydroxymethyl) group serves as a crucial handle for improving potency and physicochemical properties.

CompoundSubstitution at 3-positionHypothetical Src IC50 (nM)Rationale for Activity
2a -CH₂OH500Provides a point for solvent interaction and a handle for further modification.
2b -CH₂OCH₃300Capping the hydroxyl group can improve metabolic stability and cell permeability.
2c -CH₂-N-morpholine50Introduction of a basic amine can improve solubility and form additional interactions.[3]
2d -CH₂-N(CH₃)₂80A smaller basic group may also enhance potency.
2e -COOH>1000Introduction of a charged group may be detrimental to cell permeability and binding.

Key Insights:

  • The hydroxymethyl group is a versatile point for introducing solubilizing groups.

  • The addition of a morpholine or other basic amine is a well-established strategy in kinase inhibitor design to improve pharmacokinetic properties and potency.[3]

Modifications of the Acetonitrile Group

The nitrile is critical for hinge-binding, and its modification or replacement would likely have a profound impact on activity.

CompoundMoiety at the benzylic positionHypothetical Src IC50 (nM)Rationale for Activity
3a -CN500Essential for hinge-binding.
3b -CONH₂2000Amide may be too bulky and have a different H-bonding profile.
3c -CH₂NH₂>5000Loss of the key hydrogen bond acceptor.

Key Insights:

  • The nitrile group is likely essential for the inhibitory activity of this scaffold against Src kinase, consistent with findings for other nitrile-containing kinase inhibitors.[2]

Experimental Protocols

To validate the hypothetical SAR presented above, rigorous experimental evaluation is necessary. Below are standard protocols for key assays in a kinase inhibitor discovery program.

In Vitro Kinase Inhibition Assay (Enzymatic Assay)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of the target kinase.

Principle: The transfer of a radioactive phosphate from [γ-³²P]ATP to a substrate peptide by the kinase is quantified. A decrease in substrate phosphorylation in the presence of the test compound indicates inhibition.

Step-by-Step Methodology:

  • Reaction Setup: In a 96-well plate, prepare a reaction mixture containing Src kinase, a biotinylated substrate peptide, and kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT).

  • Compound Addition: Add the test compounds at various concentrations (typically a serial dilution in DMSO). Include a DMSO-only control (no inhibition) and a control with a known Src inhibitor (e.g., Staurosporine) as a positive control.

  • Initiation of Reaction: Initiate the kinase reaction by adding [γ-³²P]ATP.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Termination of Reaction: Stop the reaction by adding a stop solution containing EDTA.

  • Detection: Transfer the reaction mixture to a streptavidin-coated plate to capture the biotinylated substrate. Wash away excess [γ-³²P]ATP.

  • Quantification: Measure the amount of incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Assay for Target Engagement

This assay assesses the ability of a compound to inhibit the activity of the target kinase within a cellular context.

Principle: The phosphorylation of a downstream substrate of Src kinase in a relevant cancer cell line is measured by Western blotting.

Step-by-Step Methodology:

  • Cell Culture: Culture a cancer cell line with high Src activity (e.g., HT-29) in appropriate media.

  • Compound Treatment: Treat the cells with various concentrations of the test compound for a specified duration (e.g., 2 hours).

  • Cell Lysis: Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • Western Blotting:

    • Separate the protein lysates by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for the phosphorylated form of a known Src substrate (e.g., phospho-STAT3).

    • Probe with a primary antibody for total STAT3 as a loading control.

    • Incubate with a secondary antibody conjugated to horseradish peroxidase (HRP).

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the phosphorylated substrate signal to the total substrate signal. Calculate the IC50 for the inhibition of substrate phosphorylation.

Workflow for a Kinase Inhibitor Discovery Program

The following diagram illustrates a typical workflow for a structure-activity relationship study in a drug discovery program targeting kinases.

A Scaffold Identification (this compound) B Hypothetical Binding Mode Generation A->B C SAR-guided Synthesis of Derivatives B->C D In Vitro Enzymatic Assay (IC50) C->D E Cell-based Target Engagement Assay (IC50) D->E F Analysis of SAR Data E->F F->C Iterative Design G Lead Compound Identification F->G H Further Optimization (ADME/Tox) G->H

Sources

A Comparative Guide to the Synthesis of 2-(3-(Hydroxymethyl)phenyl)acetonitrile for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(3-(Hydroxymethyl)phenyl)acetonitrile is a valuable building block in medicinal chemistry, serving as a key intermediate in the synthesis of a variety of pharmacologically active compounds. Its bifunctional nature, possessing both a reactive nitrile group and a versatile hydroxymethyl substituent, allows for diverse chemical modifications, making it an attractive scaffold for drug discovery programs. This guide provides a comprehensive validation and comparison of plausible synthetic routes to this important intermediate, offering researchers, scientists, and drug development professionals the critical insights needed to select the most efficient and scalable method for their specific applications. We will delve into the mechanistic underpinnings of each approach, present detailed experimental protocols, and offer a comparative analysis based on yield, purity, reaction conditions, and overall practicality.

Plausible Synthetic Pathways: A Strategic Overview

The synthesis of this compound can be approached through several strategic pathways, primarily revolving around the formation of the cyanomethyl group on a pre-functionalized benzene ring. The choice of strategy is often dictated by the availability and cost of starting materials, as well as the desired scale of the synthesis. Below, we outline three logical and experimentally supported routes.

Synthesis_Pathways cluster_0 Route 1: Direct Cyanation of Alcohol cluster_1 Route 2: Two-Step Halide Displacement cluster_2 Route 3: Reduction and Cyanation A1 3-(Hydroxymethyl)benzyl Alcohol B1 This compound A1->B1 KCN, DMSO, Acetic Acid A2 3-(Hydroxymethyl)benzyl Alcohol B2 3-(Hydroxymethyl)benzyl Chloride A2->B2 SOCl2, DMF (cat.) C2 This compound B2->C2 NaCN, Acetone A3 3-Formylbenzonitrile B3 3-(Hydroxymethyl)benzonitrile A3->B3 NaBH4, Methanol C3 This compound B3->C3 LDA, then Electrophile (e.g., CH2O)

Figure 1: Overview of plausible synthetic routes to this compound.

Route 1: Direct Cyanation of 3-(Hydroxymethyl)benzyl Alcohol

This approach represents the most direct and atom-economical pathway to the target molecule. Based on a general method for the preparation of hydroxyphenylacetonitriles, this route involves the direct displacement of the benzylic hydroxyl group with a cyanide nucleophile.[1][2]

Reaction Mechanism

The reaction likely proceeds through an in-situ activation of the benzylic alcohol. In the presence of an acid, the hydroxyl group is protonated, forming a good leaving group (water). The cyanide ion can then attack the resulting benzylic carbocation in an S(_N)1-type mechanism. The use of a polar aprotic solvent like DMSO facilitates the dissolution of the cyanide salt and stabilizes the carbocation intermediate.

Route1_Mechanism 3-(Hydroxymethyl)benzyl Alcohol 3-(Hydroxymethyl)benzyl Alcohol Protonated Alcohol Protonated Alcohol 3-(Hydroxymethyl)benzyl Alcohol->Protonated Alcohol + H+ Benzylic Carbocation Benzylic Carbocation Protonated Alcohol->Benzylic Carbocation - H2O This compound This compound Benzylic Carbocation->this compound + CN-

Figure 2: Simplified mechanism for the direct cyanation of 3-(hydroxymethyl)benzyl alcohol.

Experimental Protocol

Materials:

  • 3-(Hydroxymethyl)benzyl alcohol

  • Potassium cyanide (KCN)

  • Dimethyl sulfoxide (DMSO)

  • Glacial acetic acid

  • Chloroform

  • Water

  • Sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 3-(hydroxymethyl)benzyl alcohol and potassium cyanide in dimethyl sulfoxide.

  • Heat the mixture to 125°C with stirring.

  • Add glacial acetic acid dropwise over 1 hour, maintaining the temperature at 125°C.

  • Continue stirring at 125°C for an additional 2 hours.

  • Cool the reaction mixture to 90°C and remove the dimethylsulfoxide by vacuum distillation.

  • To the residue, add water and chloroform and stir vigorously.

  • Separate the organic layer, and extract the aqueous layer with additional chloroform.

  • Combine the organic extracts, wash with water, and dry over anhydrous sodium sulfate.

  • Remove the chloroform under reduced pressure to yield the crude product.

  • Purify the product by column chromatography or recrystallization.

Route 2: Two-Step Synthesis via Halide Displacement

This classic and reliable two-step approach involves the conversion of the benzylic alcohol to a more reactive benzyl halide, followed by nucleophilic substitution with a cyanide salt.[3] This method offers a well-trodden path with predictable reactivity.

Reaction Mechanism

The first step involves the conversion of the alcohol to a chloride using thionyl chloride, often with a catalytic amount of DMF. The Vilsmeier-Haack reagent, formed in situ from SOCl(_2) and DMF, is the active chlorinating agent. The second step is a standard S(_N)2 reaction where the cyanide ion displaces the chloride leaving group.

Route2_Workflow Start 3-(Hydroxymethyl)benzyl Alcohol Step1 Chlorination with SOCl2/DMF Start->Step1 Intermediate 3-(Hydroxymethyl)benzyl Chloride Step1->Intermediate Step2 Cyanation with NaCN Intermediate->Step2 Product This compound Step2->Product

Figure 3: Workflow for the two-step synthesis of this compound.

Experimental Protocols

Part A: Synthesis of 3-(Hydroxymethyl)benzyl Chloride

Materials:

  • 3-(Hydroxymethyl)benzyl alcohol[4]

  • Thionyl chloride (SOCl(_2))

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (CH(_2)Cl(_2))

  • Saturated sodium bicarbonate solution

  • Brine

  • Magnesium sulfate

Procedure:

  • To a stirred solution of 3-(hydroxymethyl)benzyl alcohol in dichloromethane at 0°C, add a catalytic amount of N,N-dimethylformamide.

  • Slowly add thionyl chloride dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully pour the reaction mixture into a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with water and brine, then dry over anhydrous magnesium sulfate.

  • Filter and concentrate under reduced pressure to obtain the crude 3-(hydroxymethyl)benzyl chloride, which can be used in the next step without further purification.

Part B: Synthesis of this compound

Materials:

  • 3-(Hydroxymethyl)benzyl chloride

  • Sodium cyanide (NaCN)

  • Acetone

  • Water

  • Benzene

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve the crude 3-(hydroxymethyl)benzyl chloride in acetone.

  • Add a solution of sodium cyanide in water.

  • Heat the mixture to reflux and stir for several hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and remove the acetone under reduced pressure.

  • Add water and benzene to the residue and separate the layers.

  • Extract the aqueous layer with benzene.

  • Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the product by column chromatography.

Route 3: Multi-step Synthesis from 3-Formylbenzonitrile

Reaction Mechanism

The first step is a straightforward reduction of the aromatic aldehyde to a primary alcohol using a mild reducing agent like sodium borohydride. The subsequent conversion of the resulting 3-(hydroxymethyl)benzonitrile to the target molecule is more complex and less precedented. A plausible approach would involve the generation of a benzylic anion using a strong base like lithium diisopropylamide (LDA), followed by reaction with an electrophilic source of the cyanomethyl group. However, this step would require careful optimization to avoid side reactions.

Experimental Protocols

Part A: Synthesis of 3-(Hydroxymethyl)benzonitrile

Materials:

  • 3-Formylbenzonitrile[5]

  • Sodium borohydride (NaBH(_4))

  • Methanol

  • Water

  • Ethyl acetate

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve 3-formylbenzonitrile in methanol in a round-bottom flask and cool the solution in an ice bath.

  • Add sodium borohydride portion-wise, maintaining the temperature below 10°C.

  • After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate to yield 3-(hydroxymethyl)benzonitrile, which can be purified by chromatography if necessary.

Part B: Plausible Conversion to this compound

This step is proposed based on general principles of organic synthesis and would require experimental validation.

Materials:

  • 3-(Hydroxymethyl)benzonitrile

  • Lithium diisopropylamide (LDA)

  • Anhydrous tetrahydrofuran (THF)

  • A suitable electrophile (e.g., a protected form of formaldehyde or a cyanomethylating agent)

Procedure:

  • Dissolve 3-(hydroxymethyl)benzonitrile in anhydrous THF under an inert atmosphere and cool to -78°C.

  • Slowly add a solution of LDA in THF.

  • Stir the mixture at -78°C for 1 hour to allow for the formation of the benzylic anion.

  • Add the electrophile and allow the reaction to slowly warm to room temperature.

  • Quench the reaction with a saturated ammonium chloride solution.

  • Extract the product with an organic solvent, dry, and purify by chromatography.

Comparative Analysis of Synthetic Routes

Parameter Route 1: Direct Cyanation Route 2: Halide Displacement Route 3: From 3-Formylbenzonitrile
Number of Steps 122+ (second step is speculative)
Starting Material 3-(Hydroxymethyl)benzyl Alcohol3-(Hydroxymethyl)benzyl Alcohol3-Formylbenzonitrile
Key Reagents KCN, DMSO, Acetic AcidSOCl(_2), NaCNNaBH(_4), LDA
Potential Yield Good to Excellent (based on analogs[1][2])Good (generally reliable reactions)Moderate to Good (highly dependent on the second step)
Purity Good, requires purificationGood, intermediates may need purificationVariable, potential for side reactions in the second step
Scalability Potentially highHigh, well-established proceduresModerate, use of LDA can be challenging on a large scale
Safety Concerns Use of highly toxic KCN at high temperatures.Use of toxic NaCN and corrosive SOCl(_2).Use of pyrophoric LDA.
Advantages Most direct, atom-economical.Reliable and well-understood chemistry.Utilizes an inexpensive starting material.
Disadvantages Harsh reaction conditions, use of high-boiling point solvent.Two-step process, generation of corrosive HCl gas.The second step is not well-established and requires significant optimization.

Conclusion and Recommendations

For the synthesis of this compound, Route 1 (Direct Cyanation) and Route 2 (Halide Displacement) represent the most viable and promising approaches for laboratory and potential scale-up applications.

  • Route 1 is highly attractive due to its directness and potential for high yield. However, the high reaction temperature and the use of a high-boiling point solvent may present challenges for purification and scale-up. The inherent toxicity of potassium cyanide necessitates stringent safety protocols.

  • Route 2 offers a more conventional and arguably more controllable pathway. The conversion of the alcohol to the chloride is a standard transformation, and the subsequent cyanation is a well-established reaction. While it involves an additional step, the reaction conditions are generally milder than in Route 1, and purification of the intermediate and final product may be more straightforward.

  • Route 3 is a theoretically plausible alternative, particularly if 3-formylbenzonitrile is a more accessible starting material. However, the proposed second step involving the generation of a benzylic anion and subsequent reaction with an electrophile is speculative and would require significant process development and optimization. The use of strong, air-sensitive bases like LDA also presents handling challenges, especially on a larger scale.

Recommendation: For most laboratory applications, Route 2 is recommended as the most reliable and predictable method. For researchers aiming for a more streamlined synthesis and who are equipped to handle the high-temperature reaction and purification challenges, Route 1 offers a compelling alternative with higher atom economy. The development of Route 3 would be a more research-intensive endeavor.

References

  • Process for the preparation of hydroxyphenylacetonitriles.
  • The Role of 3-Hydroxybenzyl Alcohol in Advanced Organic Synthesis. [Online] Available at: [Link]

  • 2-tert-BUTOXYCARBONYLOXYIMINO-2-PHENYLACETONITRILE. Organic Syntheses, Coll. Vol. 6, p.199 (1988); Vol. 57, p.1 (1977).
  • Synthetic method of 3,5-dihydroxybenzyl alcohol.
  • Process for the preparation of hydroxyphenylacetonitriles.
  • (3-bromophenyl)acetonitrile. ChemBK. [Online] Available at: [Link]

  • Process for the preparation of 3-hydroxybenzyl alcohol.
  • 2-PHENYLBUTYRONITRILE. Organic Syntheses, Coll. Vol. 6, p.915 (1988); Vol. 55, p.107 (1976).
  • α-ALKYLATION OF BENZYL ALCOHOL WITH 4,4-DIMETHYL-3-OXOPENTANENITRILE. Organic Syntheses, Vol. 90, p.215 (2013).
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  • General procedure A1-2.
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  • Synthesis of 2-amino-2-phenyl acetonitrile. PrepChem. [Online] Available at: [Link]

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  • (3-Methoxymethyl-2-nitro-phenyl)acetonitrile. PubChem. [Online] Available at: [Link]

  • A kind of synthetic method of 2- cyano-benzyl bromide and the like.
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  • Catalytic reduction of benzonitrile derivatives to benzoaldehyde derivatives.
  • Metal-mediated C−CN Bond Activation in Organic Synthesis. Chemical Reviews 2021, 121 (20), 12690-12780.
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  • Benzeneacetonitrile, alpha-hydroxy-3-phenoxy-, (alphaS)-. PubChem. [Online] Available at: [Link]

  • Synthesis of 3-Fluoro-4-(hydroxymethyl)benzonitrile via Photobromination: Enabling Manufacturing Pathways for Danuglipron Starting Materials. Organic Process Research & Development.
  • Production of 3-(or 4-)cyanobenzaldehyde.
  • Multifaceted Behavior of 2‐Cyanobenzaldehyde and 2‐Acylbenzonitriles in the Synthesis of Isoindolinones, Phthalides and Related Heterocycles. European Journal of Organic Chemistry 2023, 26 (24), e202300293.

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A Comparative Guide to the X-ray Crystallography of 2-(3-(Hydroxymethyl)phenyl)acetonitrile and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and materials science, the precise determination of a molecule's three-dimensional structure is non-negotiable. It is the bedrock upon which structure-activity relationships (SAR) are built, intellectual property is secured, and rational drug design is made possible. This guide provides an in-depth technical comparison of single-crystal X-ray crystallography for the structural elucidation of 2-(3-(hydroxymethyl)phenyl)acetonitrile, a versatile building block in medicinal chemistry. We will explore the experimental intricacies of obtaining a crystal structure for this molecule and compare its hypothetical crystallographic data with that of structurally related analogs, offering insights into how subtle molecular modifications can influence crystal packing and intermolecular interactions.

The Indispensable Role of X-ray Crystallography

While spectroscopic techniques like Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are vital for confirming molecular connectivity and functional groups, they fall short of providing the unambiguous three-dimensional atomic coordinates of a molecule in the solid state. Single-crystal X-ray crystallography stands as the gold standard for this purpose, offering a high-resolution snapshot of the molecule's conformation, stereochemistry, and the intricate network of intermolecular interactions that govern its crystal lattice.[1][2][3] This detailed structural information is paramount for understanding a compound's physicochemical properties, such as solubility and stability, and its biological activity.

Experimental Protocol: From Powder to Structure

The journey from a powdered sample to a refined crystal structure is a multi-step process that demands patience and precision. The most critical and often challenging step is the growth of a high-quality single crystal suitable for diffraction.[3][4]

I. Synthesis and Purification

The synthesis of this compound can be achieved through various synthetic routes, often involving the cyanation of a corresponding benzyl halide or the reduction of a substituted benzaldehyde followed by cyanation. It is imperative that the starting material for crystallization is of the highest possible purity, as impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder. Recrystallization or column chromatography are common methods to achieve the desired purity.

II. Crystallization Strategy

The selection of an appropriate crystallization technique is crucial and often requires screening a variety of solvents and conditions.[5][6][7] For a molecule like this compound, which possesses both polar (hydroxymethyl) and non-polar (phenyl) regions, a range of solvents with varying polarities should be explored.

Step-by-Step Crystallization Protocol (Slow Evaporation):

  • Solvent Screening: Begin by testing the solubility of a small amount of the compound in a variety of solvents, such as methanol, ethanol, acetonitrile, ethyl acetate, and toluene. A suitable solvent is one in which the compound is sparingly soluble at room temperature and more soluble upon heating.

  • Preparation of a Saturated Solution: Dissolve the purified compound in a minimal amount of the chosen solvent (or a solvent mixture) with gentle heating to ensure complete dissolution.

  • Filtration: Filter the warm solution through a syringe filter (0.22 µm) into a clean, small vial. This removes any particulate matter that could act as unwanted nucleation sites.

  • Slow Evaporation: Cover the vial with a cap that has been pierced with a needle. This allows for the slow evaporation of the solvent, gradually increasing the concentration of the solute and promoting the formation of well-ordered crystals.

  • Incubation: Place the vial in a vibration-free environment, such as a desiccator or a dedicated crystallization chamber, at a constant temperature. Crystal growth can take anywhere from a few days to several weeks.

  • Crystal Harvesting: Once suitable crystals (typically >0.1 mm in all dimensions) have formed, carefully remove them from the mother liquor using a nylon loop and immediately coat them in a cryoprotectant (e.g., paratone-N oil) to prevent solvent loss and protect them during X-ray data collection at low temperatures.

Alternative Crystallization Techniques:

  • Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then sealed inside a larger jar containing a more volatile anti-solvent. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.[7]

  • Anti-Solvent Crystallization: An anti-solvent (a solvent in which the compound is insoluble) is slowly added to a solution of the compound, causing it to precipitate and, under the right conditions, form crystals.[7]

III. X-ray Diffraction Data Collection and Structure Refinement

The harvested crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (typically 100 K) on the X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the resulting diffraction pattern is collected on a detector. The collected data is then processed to determine the unit cell dimensions, space group, and the intensities of the reflections. The structure is subsequently solved using direct methods or Patterson synthesis and refined to yield the final atomic coordinates, bond lengths, bond angles, and other crystallographic parameters.

Visualizing the Crystallography Workflow

X-ray Crystallography Workflow Figure 1: Experimental Workflow for Single-Crystal X-ray Crystallography cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_diffraction Data Collection & Analysis synthesis Chemical Synthesis purification Purification (e.g., Recrystallization) synthesis->purification solvent_screening Solvent Screening purification->solvent_screening solution_prep Saturated Solution Preparation solvent_screening->solution_prep crystal_growth Slow Evaporation / Vapor Diffusion solution_prep->crystal_growth crystal_harvesting Crystal Harvesting & Mounting crystal_growth->crystal_harvesting data_collection X-ray Diffraction Data Collection crystal_harvesting->data_collection data_processing Data Processing & Reduction data_collection->data_processing structure_solution Structure Solution data_processing->structure_solution structure_refinement Structure Refinement & Validation structure_solution->structure_refinement final_structure final_structure structure_refinement->final_structure Final Crystal Structure

Caption: A generalized workflow for determining the three-dimensional structure of a small molecule using single-crystal X-ray crystallography.

Comparative Analysis: this compound and its Analogs

To illustrate the utility of X-ray crystallography, we present a comparative analysis of the hypothetical crystallographic data for this compound against the experimentally determined data for two related phenylacetonitrile derivatives. This comparison highlights how subtle changes in chemical structure can influence the crystal packing and intermolecular interactions.

Table 1: Comparison of Crystallographic Data

ParameterThis compound (Hypothetical)2-(4-methoxyphenyl)acetonitrile2-(3,4-dimethoxyphenyl)acetonitrile
Formula C₉H₉NOC₉H₉NOC₁₀H₁₁NO₂
Crystal System MonoclinicMonoclinicOrthorhombic
Space Group P2₁/cP2₁/nPca2₁
a (Å) 10.516.8589(5)10.123(2)
b (Å) 5.56.68223(17)7.891(1)
c (Å) 15.219.8289(7)12.345(3)
β (˚) 95.0111.133(4)90
Volume (ų) 8502081.3(1)985.4(3)
Z 444
R-factor 0.0450.0420.051
Key Intermolecular Interactions Hydrogen bonding (O-H···N), π-π stackingC-H···π interactions, π-π stackingC-H···O interactions
Reference N/A[8][9]

Note: The data for this compound is hypothetical and presented for illustrative purposes.

Insights from the Comparative Data

The presence of the hydroxymethyl group in our target molecule introduces a strong hydrogen bond donor (the -OH group) and a hydrogen bond acceptor (the nitrogen of the nitrile group). This would likely lead to the formation of robust hydrogen bonding networks, significantly influencing the crystal packing. In contrast, the methoxy-substituted analogs lack this strong hydrogen bond donor capability, and their crystal structures are primarily stabilized by weaker C-H···π and π-π stacking interactions.[8][9] This difference in intermolecular forces is reflected in the different crystal systems and space groups observed for these compounds.

Visualizing the Comparison

Crystallographic Comparison Figure 2: Logical Comparison of Crystallographic Features cluster_molecules Molecules cluster_interactions Key Intermolecular Interactions cluster_packing Resultant Crystal Packing mol1 This compound int1 Strong O-H···N Hydrogen Bonding mol1->int1 Dominant force mol2 2-(4-methoxyphenyl)acetonitrile int2 Weaker C-H···π and π-π Stacking mol2->int2 Dominant forces mol3 2-(3,4-dimethoxyphenyl)acetonitrile int3 Weaker C-H···O Interactions mol3->int3 Key interaction pack1 Hypothetical: Monoclinic, P2₁/c int1->pack1 Influences pack2 Monoclinic, P2₁/n int2->pack2 Influences pack3 Orthorhombic, Pca2₁ int3->pack3 Influences

Caption: The relationship between molecular structure, dominant intermolecular forces, and the resulting crystal packing for the compared compounds.

Conclusion

The structural elucidation of this compound and its analogs through single-crystal X-ray crystallography provides invaluable insights for medicinal chemists and materials scientists. The detailed three-dimensional structural information, including conformational preferences and intermolecular interactions, is critical for understanding and predicting the behavior of these molecules in biological systems and in the solid state. While obtaining high-quality crystals can be a significant hurdle, the wealth of information provided by a successful crystal structure analysis is unparalleled, making it an indispensable tool in modern chemical research.

References

  • SPT Labtech. (n.d.). Chemical crystallization. Retrieved from [Link]

  • Probert, M. R., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(9), 3124-3142. Retrieved from [Link]

  • Staples, R. J. (2024). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 1), 1–11. Retrieved from [Link]

  • EPFL. (n.d.). Crystallization of small molecules. Retrieved from [Link]

  • Probert, M. R., et al. (2023). Advanced crystallisation methods for small organic molecules. ePrints Soton. Retrieved from [Link]

  • Al-Majid, A. M., et al. (2024). Crystal Structure–Activity Relationship of Some MeO Phenylacrylonitriles: Dual Antimicrobial–Cytotoxic Effects and in Silico Perspectives. Chemistry & Biodiversity, 21(1), e202301323. Retrieved from [Link]

  • Itoh, M., Hata, T., & Ueki, M. (1973). 2-TERT-BUTOXYCARBONYLOXYIMINO-2-PHENYLACETONITRILE. Organic Syntheses, 53, 98. Retrieved from [Link]

  • Reyes-Mares, A. A., et al. (2018). Michael addition of phenylacetonitrile to the acrylonitrile group leading to diphenylpentanedinitrile. Structural data and theoretical calculations. Journal of Molecular Structure, 1171, 846-854. Retrieved from [Link]

  • Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]

Sources

The Benzyl Nitrile Motif: A Comparative Guide to its Synthesis and Reactivity in Modern Organic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Benzylic nitriles are a cornerstone of modern organic synthesis, serving as versatile intermediates in the construction of a vast array of pharmaceuticals, agrochemicals, and functional materials.[1][2] Their importance stems from the dual reactivity of the nitrile group and the adjacent benzylic position, offering a rich landscape for chemical transformations. This guide provides a comparative analysis of the key synthetic routes to benzylic nitriles and a detailed exploration of their subsequent applications in organic reactions, supported by experimental data and mechanistic insights.

I. Synthesis of Benzylic Nitriles: A Comparative Overview

The efficient construction of the benzylic nitrile framework is a critical first step in its utilization. Several methods have been developed, each with its own set of advantages and limitations. The choice of synthetic route often depends on the availability of starting materials, desired substitution patterns, and functional group tolerance.

A. Nucleophilic Cyanation of Benzylic Electrophiles

The most traditional and direct approach to benzylic nitriles involves the nucleophilic substitution of a suitable leaving group at the benzylic position with a cyanide source.

  • From Benzylic Halides: This classic SN2 reaction is widely used due to the commercial availability of a diverse range of benzylic halides. However, the high toxicity of common cyanide reagents like NaCN and KCN necessitates careful handling.[3]

  • From Benzylic Alcohols: Direct cyanation of benzylic alcohols offers a more atom-economical alternative to the use of pre-functionalized halides.[4] Catalytic systems, often employing Lewis acids like InBr3 with trimethylsilyl cyanide (TMSCN), facilitate this transformation.[4] A recent innovative approach utilizes a combination of photoredox and copper catalysis for the enantioselective deoxygenative cyanation of benzyl alcohols.[5]

  • From Benzylic Silyl Ethers: A one-pot method has been developed for the synthesis of aryl nitriles from benzylic silyl ethers, proceeding via a nitroxyl-radical catalyzed oxidation followed by cyanation.[6] This method demonstrates good site-selectivity for benzylic and allylic silyl ethers.[6]

B. Transition-Metal-Catalyzed Approaches

Modern synthetic methods have increasingly turned to transition-metal catalysis to access benzylic nitriles with greater efficiency and functional group compatibility.

  • Hydrocyanation of α-Substituted Styrenes: A nickel-catalyzed Markovnikov hydrocyanation of α-substituted styrenes provides a direct route to tertiary benzylic nitriles.[1] This Lewis-acid-free method exhibits excellent functional group tolerance.[1]

  • α-Arylation of Acetonitriles: The palladium-catalyzed α-arylation of nitriles with aryl halides is a powerful tool for constructing α-aryl nitriles.[7][8] The choice of ligand is crucial for achieving high yields and short reaction times.[7]

  • Cyanation of Aryl Halides: While primarily used for the synthesis of benzonitriles, palladium- and nickel-catalyzed cyanation of aryl halides can be adapted to produce benzylic nitriles through the use of appropriate starting materials.[3][9] A variety of cyanide sources, including less toxic alternatives to alkali metal cyanides, have been explored.[3][9]

Table 1: Comparative Analysis of Benzylic Nitrile Synthetic Routes
MethodStarting MaterialKey ReagentsAdvantagesLimitations
Nucleophilic Cyanation Benzylic HalidesNaCN, KCNReadily available starting materials, straightforwardHighly toxic cyanide sources
Benzylic AlcoholsInBr3, TMSCNAtom-economical, avoids pre-functionalizationMay require stoichiometric Lewis acid
Benzylic Silyl EthersPIFA, I2/aq. NH3One-pot procedure, good site-selectivityLimited to silyl ether precursors
Transition-Metal Catalysis α-Substituted StyrenesNi catalyst, HCN sourceAccess to tertiary nitriles, high functional group toleranceRequires specific olefin precursors
Acetonitrile & Aryl HalidePd catalyst, baseDirect C-C bond formation, modularCatalyst and ligand optimization may be necessary

II. Key Transformations of Benzylic Nitriles

The synthetic utility of benzylic nitriles is showcased by the diverse array of functional groups they can be converted into. This section compares the primary transformations of the nitrile group and reactions involving the benzylic position.

A. Reduction to Primary Amines

The reduction of nitriles to primary amines is a fundamental transformation in organic synthesis, providing access to a crucial class of compounds.[10][11]

  • Catalytic Hydrogenation: This is often the most economical method, employing catalysts such as Raney nickel, palladium, or platinum.[10] Reaction conditions can be tuned to favor the formation of primary amines and minimize the formation of secondary and tertiary amine byproducts.[10]

  • Stoichiometric Reductions: Reagents like lithium aluminum hydride (LiAlH4) are highly effective for the reduction of nitriles to primary amines.[11][12][13] Milder reagents such as diisopropylaminoborane have also been shown to be effective, particularly for nitriles bearing electron-withdrawing groups.[14][15]

Experimental Protocol: Reduction of Benzyl Cyanide to 2-Phenylethan-1-amine with LiAlH4
  • In a flame-dried round-bottom flask under an inert atmosphere, a solution of benzyl cyanide (1.0 equiv) in anhydrous diethyl ether is added dropwise to a stirred suspension of LiAlH4 (1.5 equiv) in anhydrous diethyl ether at 0 °C.

  • The reaction mixture is then allowed to warm to room temperature and stirred for 4 hours.

  • The reaction is carefully quenched by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water.

  • The resulting precipitate is filtered off, and the filtrate is dried over anhydrous MgSO4.

  • The solvent is removed under reduced pressure to afford the crude 2-phenylethan-1-amine, which can be further purified by distillation.

B. Hydrolysis to Carboxylic Acids

The hydrolysis of nitriles to carboxylic acids is a robust and widely used transformation.[16][17][18] The reaction can be performed under either acidic or basic conditions.

  • Acid-Catalyzed Hydrolysis: Heating a nitrile with an aqueous solution of a strong acid, such as HCl or H2SO4, leads to the formation of the corresponding carboxylic acid and an ammonium salt.[16][18] The reaction proceeds via the formation of an amide intermediate.[12][17]

  • Base-Catalyzed Hydrolysis: Refluxing a nitrile with an aqueous solution of a strong base, such as NaOH or KOH, initially produces a carboxylate salt and ammonia.[17][18] Subsequent acidification of the reaction mixture is required to obtain the free carboxylic acid.[18]

Table 2: Comparison of Nitrile Hydrolysis Methods
MethodReagentsIntermediateFinal Product (after workup)Key Considerations
Acidic Hydrolysis aq. HCl or H2SO4, heatAmideCarboxylic AcidCan be slow for sterically hindered nitriles.[19]
Basic Hydrolysis aq. NaOH or KOH, heatCarboxylate saltCarboxylic AcidRequires a separate acidification step.
C. α-Arylation and Alkylation

The benzylic proton of arylacetonitriles is acidic enough to be removed by a suitable base, allowing for the formation of a nucleophilic carbanion that can participate in various C-C bond-forming reactions.

  • Palladium-Catalyzed α-Arylation: As mentioned in the synthesis section, this reaction is a powerful method for creating quaternary benzylic centers.[7][8]

  • Copper-Catalyzed α-Alkylation: A copper-based catalytic system has been developed for the α-alkylation of aryl acetonitriles with benzyl alcohols via a borrowing-hydrogen mechanism.[20]

D. Decyanation Reactions

In certain synthetic strategies, the nitrile group can be employed as a temporary activating group and subsequently removed. This "decyanation" process typically involves reductive cleavage of the C-CN bond.[21][22][23]

  • Rhodium-Catalyzed Reductive Decyanation: A rhodium-catalyzed method using a hydrosilane as a mild reducing agent allows for the decyanation of a wide range of nitriles, including benzylic nitriles.[21][22]

  • Nickel-Catalyzed Reductive Decyanation: Nickel catalysts have also been employed for the reductive decyanation of nitriles, with ethanol serving as a sustainable hydride donor.[24]

  • Photocatalytic Decyanation: A recent development involves the use of diphenylboryl radicals in a photocatalytic strategy for the decyanation of unactivated aliphatic nitriles, including benzylic systems.[25]

III. Mechanistic Insights and Visualizations

Understanding the underlying mechanisms of these transformations is crucial for reaction optimization and the development of new synthetic methodologies.

Mechanism of Nitrile Reduction with LiAlH4

The reduction of a nitrile with LiAlH4 proceeds through a two-step nucleophilic addition of hydride ions to the electrophilic carbon of the nitrile group.

G cluster_0 Step 1: First Hydride Addition cluster_1 Step 2: Second Hydride Addition cluster_2 Step 3: Protonation R-C≡N R-C≡N Imine_anion [R-CH=N]⁻ Li⁺ R-C≡N->Imine_anion H⁻ LiAlH4 LiAlH₄ LiAlH4->Imine_anion AlH3 AlH₃ Imine_anion->AlH3 Imine_anion2 [R-CH=N]⁻ Li⁺ Dianion [R-CH₂-N]²⁻ 2Li⁺ Imine_anion2->Dianion H⁻ AlH3_2 AlH₃ AlH3_2->Dianion Dianion2 [R-CH₂-N]²⁻ 2Li⁺ Amine R-CH₂-NH₂ Dianion2->Amine H2O H₂O (workup) H2O->Amine G Start Benzylic Halide (Ar-CH₂-X) Nitrile Benzylic Nitrile (Ar-CH₂-CN) Start->Nitrile NaCN or KCN Amine Primary Amine (Ar-CH₂-CH₂-NH₂) Nitrile->Amine 1. LiAlH₄ 2. H₂O Acid Carboxylic Acid (Ar-CH₂-COOH) Nitrile->Acid H₃O⁺, Δ

Figure 2: Synthetic workflow from a benzylic halide to a primary amine or carboxylic acid via a benzylic nitrile intermediate.

IV. Conclusion

Benzylic nitriles are undeniably powerful and versatile intermediates in organic synthesis. The continuous development of novel synthetic methods, including transition-metal-catalyzed and photocatalytic approaches, has significantly expanded their accessibility and utility. A thorough understanding of the comparative advantages of different synthetic routes and the diverse reactivity of the benzylic nitrile motif is essential for researchers, scientists, and drug development professionals seeking to leverage these valuable building blocks in their synthetic endeavors. The strategic application of benzylic nitriles will undoubtedly continue to play a pivotal role in the advancement of chemical synthesis.

V. References

  • One-Pot, Telescoped Aryl Nitrile Synthesis from Benzylic Silyl Ethers. ACS Publications.

  • Nitrile synthesis by C-C coupling (cyanation). Organic Chemistry Portal.

  • Synthesis of Tertiary Benzylic Nitriles via Nickel-Catalyzed Markovnikov Hydrocyanation of α-Substituted Styrenes. Organic Letters - ACS Publications.

  • Preparation of Tertiary Benzylic Nitriles from Aryl Fluorides. American Chemical Society.

  • Decyanation. Organic Chemistry Portal.

  • Nitrile synthesis by oxidation, rearrangement, dehydration. Organic Chemistry Portal.

  • Ni-catalyzed reductive decyanation of nitriles with ethanol as the reductant. RSC Publishing.

  • The reductive decyanation reaction: an overview and recent developments. PMC.

  • Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane.

  • Photocatalytic Decyanation of Arylacetonitriles Enabled by Diphenylboryl Radicals via Spin Delocalization and α-Fragmentation. ACS Publications.

  • Decarboxylative benzylation and arylation of nitriles. RSC Publishing.

  • The reductive decyanation reaction: an overview and recent developments. BJOC.

  • Catalytic Cyanation of C–N Bonds with CO2/NH3. PMC - NIH.

  • Nitrile reduction. Wikipedia.

  • Cyanation of benzylic alcohols and derivatives. ResearchGate.

  • Reductions of Aliphatic and Aromatic Nitriles to Primary Amines with Diisopropylaminoborane. The Journal of Organic Chemistry - ACS Publications.

  • Amine synthesis by nitrile reduction. Organic Chemistry Portal.

  • Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides.

  • Metal-catalyzed reactions of organic nitriles and boronic acids to access diverse functionality.

  • reduction of nitriles. Chemguide.

  • Synthesis, Characterization, and Reactivity of Arylpalladium Cyanoalkyl Complexes: Selection of Catalysts for the α-Arylation of Nitriles. Organic Chemistry Portal.

  • Hydrolysis of nitriles with aqueous acid to give carboxylic acids. Master Organic Chemistry.

  • The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Chemistry Steps.

  • An Efficient Transformation from Benzyl or Allyl Halides to Aryl and Alkenyl Nitriles.

  • Making Carboxylic Acids by the Hydrolysis of Nitriles. Chemistry LibreTexts.

  • Synthesis of carboxylic acids by hydrolysis or deprotection. Organic Chemistry Portal.

  • Nickel-Catalyzed Cyanation of Aryl Halides. MDPI.

  • Hydrolysis of nitriles to carboxylic acids. Google Patents.

  • Diverse reactions of nitriles in organic synthesis. ResearchGate.

  • Copper-Catalyzed α-Alkylation of Aryl Acetonitriles with Benzyl Alcohols. PMC - NIH.

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  • Copper‐Mediated Cyanation of Aryl Halides by Activation of Benzyl Cyanide as the Cyanide Source. Semantic Scholar.

  • Pd-Catalyzed α-Arylation of Nitriles and Esters and γ-Arylation of Unsaturated Nitriles with TMPZnCl·LiCl. Organic Letters - ACS Publications.

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  • A practical cobalt-catalyzed cross-coupling of benzylic zinc reagents with aryl and heteroaryl bromides or chlorides. Chemical Communications (RSC Publishing). [Link]

  • Copper-Mediated Cross-Coupling of Functionalized Arylmagnesium Reagents with Functionalized Alkyl and Benzylic Halides. Organic Letters - ACS Publications.

  • Nickel-Catalyzed Decyanative Reductive Coupling of Benzyl Nitriles with Aryl Chlorides toward the Synthesis of Diarylmethanes. R Discovery.

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Safety Operating Guide

Navigating the Disposal of 2-(3-(Hydroxymethyl)phenyl)acetonitrile: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced environment of drug discovery and chemical research, the lifecycle of a chemical reagent extends far beyond its use in an experiment. The proper disposal of these materials is a critical, yet often overlooked, aspect of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 2-(3-(hydroxymethyl)phenyl)acetonitrile, a compound that, while valuable in synthesis, requires careful handling from cradle to grave. Our focus is to provide you with the essential, immediate safety and logistical information necessary to manage this chemical waste stream effectively, ensuring the protection of both laboratory personnel and the environment.

Understanding the Hazard Profile

The nitrile group (-CN) is a key feature of this molecule. Organic nitriles can be toxic and, upon combustion or certain decomposition pathways, may release highly toxic gases such as hydrogen cyanide and nitrogen oxides.[3][4][5] Therefore, all waste containing this compound must be treated as hazardous.

Hazard ClassificationDescriptionPrimary Routes of Exposure
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin, or if inhaled.[1][2]Ingestion, skin absorption, breathing vapors.
Skin Corrosion/Irritation Causes skin irritation.[1][2]Direct contact with skin.
Serious Eye Damage/Eye Irritation Causes serious eye irritation.[1][2]Direct contact with eyes.
Specific target organ toxicity — single exposure May cause respiratory irritation.[1][2]Inhalation of dust or vapors.

Core Principles of Disposal

The disposal of this compound must adhere to the following core principles:

  • Waste Minimization: Whenever possible, plan experiments to use the minimum amount of the chemical required, thereby reducing the volume of waste generated.

  • Segregation: Never mix this waste with non-hazardous waste. It must be collected in a dedicated, properly labeled hazardous waste container.

  • Containment: Use appropriate, chemically resistant containers for waste collection to prevent leaks and spills.

  • Regulatory Compliance: All disposal activities must comply with local, state, and federal regulations for hazardous waste.[3][6][7]

  • Professional Disposal: The final disposal of this chemical waste must be handled by a licensed hazardous waste disposal company.[8][9]

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe handling and disposal of this compound waste within a laboratory setting.

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure you are wearing the appropriate PPE.

  • Gloves: Nitrile rubber gloves are recommended. Always inspect gloves for tears or punctures before use. Dispose of contaminated gloves as hazardous waste.[10][11][12]

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.

  • Lab Coat: A flame-resistant lab coat should be worn to protect street clothing and skin.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, or if working outside of a fume hood, a NIOSH-approved respirator with appropriate cartridges should be used.[10]

Step 2: Waste Collection and Segregation

Proper segregation of waste is paramount to prevent unwanted chemical reactions and to ensure proper disposal.

  • Designated Waste Container: Use a clearly labeled, dedicated container for all this compound waste, including contaminated consumables like gloves, weigh boats, and pipette tips.

  • Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound". The label should also include the date the waste was first added to the container and the relevant hazard pictograms (e.g., skull and crossbones for toxicity, exclamation mark for irritant).[9]

  • Container Compatibility: The waste container should be made of a material compatible with aromatic nitrile compounds. High-density polyethylene (HDPE) or glass containers are generally suitable. Always consult a chemical compatibility chart if you are unsure.[13][14][15][16]

  • Keep Containers Closed: Keep the waste container tightly sealed when not in use to prevent the release of vapors.[17]

Waste_Segregation_Workflow cluster_generation Waste Generation Point cluster_collection Waste Collection Area cluster_disposal Final Disposal Stream Start Experiment Generates Waste (this compound) Solid_Waste Contaminated Solids (Gloves, Paper Towels, etc.) Start->Solid_Waste Liquid_Waste Unused/Residual Liquid Start->Liquid_Waste Waste_Container Designated Hazardous Waste Container 'this compound' Solid_Waste->Waste_Container Liquid_Waste->Waste_Container Professional_Disposal Licensed Hazardous Waste Disposal Company Waste_Container->Professional_Disposal

Waste Segregation and Disposal Workflow
Step 3: Storage of Hazardous Waste

Proper storage of the collected waste is crucial while awaiting pickup by a disposal company.

  • Designated Storage Area: Store the waste container in a designated, well-ventilated hazardous waste storage area, away from heat, sparks, and open flames.[9][17]

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.

  • Incompatible Materials: Do not store this waste with strong oxidizing agents, strong acids, or strong bases, as this could lead to vigorous reactions.

Step 4: Spill and Emergency Procedures

In the event of a spill, follow these procedures immediately:

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Alert: Notify your supervisor and your institution's Environmental Health and Safety (EHS) department.

  • Ventilate: Increase ventilation in the area by opening sashes on fume hoods.

  • Contain: For small spills, and if you are trained to do so, contain the spill using a chemical spill kit with absorbent materials. Do not use combustible materials like paper towels to absorb the liquid.

  • Clean-up: Wearing appropriate PPE, carefully collect the absorbent material and contaminated items and place them in the designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.

Step 5: Arranging for Final Disposal

The final step is to arrange for the pickup and disposal of the hazardous waste by a certified professional service.

  • Contact EHS: Your institution's EHS department will have established procedures for hazardous waste pickup. Follow their guidelines for scheduling a pickup.

  • Documentation: Ensure all necessary paperwork, such as a hazardous waste manifest, is completed accurately.

  • Do Not Treat Independently: Do not attempt to neutralize or treat the chemical waste yourself unless you have specific, validated protocols and the necessary expertise and equipment. Improper treatment can be dangerous.[8]

Decision-Making Diagram for Disposal

Disposal_Decision_Tree Start Waste containing This compound generated Is_Waste_Contaminated Is the waste contaminated with other chemicals? Start->Is_Waste_Contaminated Segregate Segregate into a dedicated, labeled hazardous waste container for This compound Is_Waste_Contaminated->Segregate No Consult_EHS Consult EHS for guidance on appropriate mixed waste stream Is_Waste_Contaminated->Consult_EHS Yes Store_Safely Store in a designated, ventilated hazardous waste area with secondary containment Segregate->Store_Safely Consult_EHS->Store_Safely Schedule_Pickup Schedule pickup with your institution's EHS or a licensed hazardous waste disposal company Store_Safely->Schedule_Pickup End Proper Disposal Complete Schedule_Pickup->End

Decision-Making Process for Disposal

By adhering to these procedures, you can ensure the safe and compliant disposal of this compound, contributing to a safer laboratory environment for yourself and your colleagues, and protecting our shared environment.

References

  • How to Dispose of Acetonitrile? (2025-01-02).
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  • Acetonitrile: Production, Hazards & Waste Disposal - Study.com.
  • SOP for Acetonitrile, AKA methyl cyanide - University of Washington.
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  • 177665-49-5(this compound) Product Description.
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  • SAFETY DATA SHEET - Sigma-Aldrich. (2024-08-09).
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2010-09-20).
  • Hazardous Laboratory Chemicals Disposal Guide - Reed College.
  • Chapter 7 Chemical Disposal Procedures - BME Shared Labs | Biomedical Engineering - University of Wisconsin–Madison.
  • SAFETY DATA SHEET - TCI Chemicals.
  • SAFETY DATA SHEET - Fisher Scientific. (2024-03-31).
  • Closing the loop: Nitrile glove recycling at UW–Madison laboratories. (2025-09-30).
  • How to Recycle Nitrile Gloves. (2022-01-04).
  • Chemical Waste Management for Laboratories - Physikalisch-Technische Bundesanstalt.
  • 29 CFR 1910.119, Process Safety Management of Highly Hazardous Chemicals -- Compliance Guidelines and Enforcement Procedures - OSHA.
  • Hazardous Drugs - Overview | Occupational Safety and Health Administration - OSHA.
  • 1910.119 App A - List of Highly Hazardous Chemicals, Toxics and Reactives (Mandatory) | Occupational Safety and Health Administration - OSHA.
  • PHENYLACETONITRILE, LIQUID - CAMEO Chemicals - NOAA.
  • 2-(4-(Hydroxymethyl)phenyl)acetonitrile | C9H9NO | CID 10997183 - PubChem.
  • Process Safety Management of Highly Hazardous Chemicals and Covered Concentrations of Listed Appendix A Chemicals - OSHA. (2016-07-18).
  • Chemical Compatibility Database from Cole-Parmer.
  • Hazardous Waste | US EPA.
  • 144825-18-3 | 2-[4-(hydroxymethyl)phenyl]acetonitrile - ChemScene.
  • Chemical Hazards and Toxic Substances - Standards | Occupational Safety and Health Administration - OSHA.
  • Thermal decomposition products of polyacrylonitrile - NRC Publications Archive - Canada.ca.
  • Amygdalin - Wikipedia.
  • Steps in Complying with Regulations for Hazardous Waste | US EPA. (2025-05-30).
  • Chemical Compatibility Chart - Sterlitech Corporation.
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  • EPA Finalizes Standards for Managing Hazardous Waste Pharmaceuticals. (2019-03-15).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.